molecular formula C7H3F2NO4 B1296600 2,6-Difluoro-3-nitrobenzoic acid CAS No. 83141-10-0

2,6-Difluoro-3-nitrobenzoic acid

Cat. No.: B1296600
CAS No.: 83141-10-0
M. Wt: 203.1 g/mol
InChI Key: PDDHSNODMFIIRV-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3F2NO4 and its molecular weight is 203.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDHSNODMFIIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307160
Record name 2,6-difluoro-3-nitrobenzoic acid
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Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83141-10-0
Record name 83141-10-0
Source DTP/NCI
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Record name 2,6-difluoro-3-nitrobenzoic acid
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Record name 2,6-Difluoro-3-nitrobenzoic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-3-nitrobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone intermediate in modern organic synthesis, 2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0) presents a unique combination of functional groups that make it an invaluable building block for researchers and drug development professionals.[1][2] This guide provides a comprehensive overview of its chemical properties, established synthetic routes, reactivity, and critical applications, offering field-proven insights for its strategic utilization.

Core Physicochemical and Structural Properties

This compound is a light yellow solid at room temperature.[3] Its structure is characterized by a benzoic acid core substituted with two fluorine atoms ortho to the carboxylic acid and a nitro group at the 3-position. This specific arrangement of electron-withdrawing groups and reactive sites dictates its chemical behavior and utility.[2][4]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 83141-10-0[5][6][7]
Molecular Formula C₇H₃F₂NO₄[5][6][8]
Molecular Weight 203.10 g/mol [5][8]
Appearance White to Light yellow powder/crystal[3]
Melting Point 92-101 °C[3][5]
Boiling Point (Predicted) 335.5 ± 42.0 °C[3]
pKa (Predicted) 1.48 ± 0.29[3]
Purity ≥98%[5][6]

The molecule's structure can be represented by the following diagram:

Caption: Molecular Structure of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is relatively simple. A key characteristic is a triplet of doublets observed around δ 8.37 ppm and a triplet at approximately δ 7.46 ppm, corresponding to the two aromatic protons.[9]

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm.[1] The aromatic carbons resonate between 110-160 ppm, with the carbons directly bonded to fluorine (C2, C6) showing characteristic doublet splitting due to C-F coupling.[1]

  • ¹⁹F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C6 positions.[1] The chemical shifts are influenced by the adjacent carboxylic acid and the vacant C5 position, respectively.

  • FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the principal functional groups. A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is typically found between 1700-1730 cm⁻¹.[1] Other characteristic bands correspond to the O-H of the acid, the asymmetric and symmetric stretches of the nitro (NO₂) group, and C-F bond vibrations.

Synthesis and Chemical Reactivity

The strategic value of this compound is rooted in its synthesis and the subsequent reactions enabled by its functional groups.

The most common and established method for synthesizing this compound is the direct nitration of its precursor, 2,6-difluorobenzoic acid.[1] This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a nitric acid source and a strong acid like sulfuric acid, acts as the electrophile.[1]

The regioselectivity of the reaction is governed by the directing effects of the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are deactivating but ortho, para-directing.[1] The nitration occurs at the C3 position, which is meta to the carboxyl group and ortho to one of the fluorine atoms, a result of the combined electronic influences.[1]

Synthesis_Workflow Start 2,6-Difluorobenzoic Acid Reagents KNO₃, H₂SO₄ Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Reactant Reagents->Reaction Product This compound Reaction->Product Yields

Caption: Synthesis of this compound via Nitration.

The following protocol is a representative procedure for the nitration of 2,6-difluorobenzoic acid.[9]

  • Cooling: In a reaction vessel, cool concentrated sulfuric acid (5 mL) to 0 °C using an ice bath.

  • Addition of Starting Material: Slowly add 2,6-difluorobenzoic acid (1.4 g, 9 mmol) to the cooled sulfuric acid with stirring.

  • Addition of Nitrating Agent: Gradually add potassium nitrate (1 g, 9.9 mmol) to the mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Work-up: Pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Purification: Dry the organic layer with anhydrous magnesium sulfate, concentrate it under reduced pressure, and wash the resulting solid with ether to yield the final product.[9]

The functional groups of this compound serve as handles for a variety of chemical modifications.[1][2]

  • Nitro Group Reduction: The nitro group is readily reduced to a primary amine, yielding 3-Amino-2,6-difluorobenzoic acid.[1] This transformation is pivotal as it introduces a nucleophilic amino group that can participate in amide bond formation, diazotization, or other coupling reactions.[2] Standard reduction methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reducing agents like tin(II) chloride.[1]

  • Carboxylic Acid Derivatization: The carboxylic acid group is a versatile site for reactions such as esterification (e.g., forming Methyl 2,6-Difluoro-3-nitrobenzoate) or amidation to form various amides.[2]

Reactivity_Pathways A This compound B 3-Amino-2,6-difluorobenzoic Acid A->B Nitro Group Reduction (e.g., H₂, Pd/C) C Amide Derivatives A->C Amidation D Ester Derivatives A->D Esterification

Caption: Key Reaction Pathways from the Core Molecule.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate that streamlines the synthesis of complex, high-value molecules.[2] Its utility spans several critical sectors of chemical R&D.

  • Pharmaceutical Development: This is the most prominent area of application. It is a crucial intermediate in the synthesis of various therapeutic agents.[1][10] Notable examples include its use in the production of B-Raf kinase inhibitors like vemurafenib, which are used in melanoma treatment, and in the synthesis of fluoroquinolone antibacterials.[6][9] The incorporation of the difluoro-substituted ring can enhance metabolic stability and lipophilicity, desirable properties for drug candidates.[2]

  • Agrochemicals: The compound is used in the formulation of advanced herbicides and pesticides, where the unique properties imparted by the fluorine and nitro groups can improve efficacy and selectivity.[2][10]

  • Material Science: Researchers are exploring its potential in creating specialty polymers and coatings.[10] The introduction of fluorinated and nitro-functionalized aromatic units can modify the thermal, mechanical, and electronic properties of materials.[4][10]

Applications cluster_Pharma cluster_Agro cluster_Material Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Material Material Science Core->Material Kinase Kinase Inhibitors (e.g., Vemurafenib) Pharma->Kinase Antibiotics Fluoroquinolone Antibiotics Pharma->Antibiotics Herbicides Herbicides Agro->Herbicides Pesticides Pesticides Agro->Pesticides Polymers Specialty Polymers Material->Polymers

Caption: Major Application Areas for the Title Compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.[3][8]

Table 2: GHS Hazard and Precautionary Information

ClassificationCodeDescriptionSource(s)
Hazard Statements H315Causes skin irritation.[8][11][12]
H319Causes serious eye irritation.[8][11][12]
H335May cause respiratory irritation.[8][12]
Precautionary Statements P261Avoid breathing dust.[8][12]
P264Wash skin thoroughly after handling.[11][12]
P280Wear protective gloves/eye protection/face protection.[11][12]
P302+P352IF ON SKIN: Wash with plenty of water.[11][12]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
  • Handling: Use in a well-ventilated area or under a chemical fume hood to prevent dust dispersion and inhalation.[11] Avoid contact with skin, eyes, and clothing.[11]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is required.[11]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][13] Keep away from strong oxidizing agents and strong bases.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations, typically through a licensed waste disposal company.[11]

Conclusion

This compound is a strategically designed chemical intermediate whose value is demonstrated by its widespread use in high-stakes R&D fields, particularly pharmaceuticals.[2][10] Its well-defined synthesis, predictable reactivity, and the advantageous properties it imparts to target molecules make it a powerful tool for chemists. A thorough understanding of its properties, handling requirements, and reaction pathways is essential for leveraging its full potential in the efficient construction of complex and novel molecular architectures.

References

  • This compound. (n.d.). Lead Sciences. Retrieved January 11, 2026, from [Link]

  • The Strategic Advantage of Utilizing this compound in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). Five Chongqing Chemdad Co. Retrieved January 11, 2026, from [Link]

  • This compound | C7H3F2NO4. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • This compound (C7H3F2NO4). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2,6-Difluoro-3-nitrobenzoic acid (CAS: 83141-10-0): A Strategic Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of 2,6-Difluoro-3-nitrobenzoic acid, a pivotal chemical intermediate in the fields of pharmaceutical development, agrochemical synthesis, and material science. We will explore its fundamental physicochemical properties, spectroscopic profile, established synthesis protocols, and key chemical transformations. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Particular focus is given to its role as a versatile building block, underscored by its application in the synthesis of prominent therapeutic agents like B-Raf kinase inhibitors.[1][2][3]

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern organic synthesis, the efficiency of constructing complex molecules is often dictated by the strategic selection of starting materials and intermediates.[2] Advanced intermediates, such as this compound, are designed with a specific arrangement of functional groups that facilitate critical transformations, often reducing the number of synthetic steps and enhancing the overall yield and purity of the final product.[2]

The significance of this particular molecule lies in the unique interplay of its three primary functional components: a carboxylic acid group, a nitro group, and two ortho-positioned fluorine atoms on the aromatic ring.[1] The fluorine atoms significantly influence the compound's electronic properties and reactivity, while often enhancing the metabolic stability and lipophilicity of derivative molecules—highly desirable traits in pharmaceutical design.[2][4] The nitro and carboxylic acid groups serve as versatile handles for a wide array of chemical modifications, making this compound a cornerstone intermediate for creating diverse and complex molecular architectures.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Physicochemical Properties

The essential properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 83141-10-0[1][3]
Molecular Formula C₇H₃F₂NO₄[3][5]
Molecular Weight 203.1 g/mol [3][5]
Appearance White to light yellow powder/crystal[3]
Melting Point 101 - 105 °C[3]
InChI Key PDDHSNODMFIIRV-UHFFFAOYSA-N[1][6]
Purity ≥ 98% (Typical)[3]
Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule's structure, confirming its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a deuterated solvent like DMSO-d₆, the proton NMR spectrum is relatively simple, revealing the arrangement of hydrogen atoms on the aromatic ring. A typical spectrum shows two key signals: δ 8.37 (triplet of doublets, J = 9.2, 5.6 Hz, 1H) and δ 7.46 (triplet, J = 9.2 Hz, 1H), corresponding to the two aromatic protons.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm.[1] The aromatic carbons resonate between 110-160 ppm, with the carbons directly bonded to the highly electronegative fluorine atoms exhibiting characteristic doublet splitting patterns due to C-F coupling.[1]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is instrumental in identifying the key functional groups. The spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically appearing in the 1700-1730 cm⁻¹ region.[1] Vibrations corresponding to the nitro group (N-O) and C-F bonds are also present, confirming the compound's structure.

Synthesis and Purification

The most established and reliable method for synthesizing this compound is through the direct nitration of its precursor, 2,6-difluorobenzoic acid.[1]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The synthesis is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the starting material, 2,6-difluorobenzoic acid, are critical. The carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are deactivating but ortho, para-directing.[1] The combined influence of these groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position, which is meta to the carboxylic acid and ortho to one of the fluorine atoms. The nitronium ion is generated in situ from the reaction between a nitrate source (like potassium nitrate or nitric acid) and concentrated sulfuric acid, which also acts as a solvent and catalyst.

Laboratory-Scale Synthesis Protocol

The following protocol describes a common laboratory procedure for the synthesis of this compound.[7]

Materials:

  • 2,6-Difluorobenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃) (1.1 eq)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice water

  • Ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to 2,6-difluorobenzoic acid (1.4 g, 9 mmol) at 0 °C.[7] The cooling is crucial to manage the exothermic nature of the acid dilution.

  • Nitration: Gradually add potassium nitrate (1 g, 9.9 mmol) to the cooled mixture in small portions, ensuring the temperature remains low.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours to ensure the reaction goes to completion.[7]

  • Workup and Extraction: Pour the reaction mixture into ice water to quench the reaction. Extract the aqueous mixture with ethyl acetate. The organic layer, containing the product, is then dried over anhydrous magnesium sulfate.[7]

  • Isolation: Concentrate the dried organic layer under reduced pressure. The resulting solid is washed with ether and dried to yield the final product, this compound. A typical yield for this procedure is around 71%.[7]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Process cluster_end Final Product SM1 2,6-Difluorobenzoic Acid Nitration Nitration Reaction (0°C to RT, 24h) SM1->Nitration SM2 KNO₃ / H₂SO₄ SM2->Nitration Workup Quench (Ice Water) & Extraction (EtOAc) Nitration->Workup Reaction Mixture Purification Drying & Concentration Workup->Purification Organic Layer Product 2,6-Difluoro-3-nitrobenzoic Acid Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Strategic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for selective transformations.

The Cornerstone Transformation: Nitro Group Reduction

The most significant and widely used transformation is the reduction of the nitro group to an amine, yielding 3-Amino-2,6-difluorobenzoic acid.[1] This reaction is fundamental as it introduces a versatile amino group that can participate in a vast array of subsequent reactions, such as diazotization or amide bond formation.[1][2] This transformation is a critical step in the synthesis of many pharmaceuticals. Common reduction methods include:

  • Catalytic Hydrogenation: Using H₂ gas over a palladium catalyst (Pd/C).

  • Chemical Reduction: Using reagents like tin(II) chloride (SnCl₂) or sodium dithionite.[1]

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality provides a direct handle for derivatization.[2]

  • Esterification: Reacting the acid with an alcohol in the presence of an acid catalyst produces the corresponding ester.[1]

  • Amidation: The acid can be converted to an amide by reacting with an amine, typically after activation to an acid chloride or through the use of coupling agents.[1][2]

Reactivity Pathways Diagram

G cluster_products Key Derivatives Start 2,6-Difluoro-3-nitrobenzoic Acid Amine 3-Amino-2,6-difluorobenzoic Acid Start->Amine Nitro Group Reduction (e.g., H₂/Pd) Ester Ester Derivative Start->Ester Carboxylic Acid Esterification (e.g., ROH, H⁺) Amide Amide Derivative Start->Amide Carboxylic Acid Amidation (e.g., R₂NH, Coupling Agent)

Sources

A Technical Guide to the Molecular Structure of 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure of 2,6-difluoro-3-nitrobenzoic acid, a key building block in modern organic synthesis. The document elucidates the compound's structural features through a detailed examination of spectroscopic data, explores its synthesis and chemical reactivity, and discusses its applications, particularly in medicinal chemistry. By integrating theoretical principles with practical insights, this guide serves as a comprehensive resource for professionals engaged in chemical research and pharmaceutical development.

Introduction

This compound (CAS No. 83141-10-0) is a highly functionalized aromatic carboxylic acid.[1] Its strategic arrangement of two fluorine atoms, a nitro group, and a carboxylic acid on a benzene ring makes it a versatile intermediate in the synthesis of complex organic molecules.[2][3] The presence of ortho-positioned fluorine atoms significantly influences the molecule's electronic properties, reactivity, and, ultimately, the physiological properties of its derivatives, such as metabolic stability and lipophilicity—qualities highly sought after in pharmaceutical compounds.[3] This guide delves into the core structural aspects of this molecule, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical Properties & Identifiers

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 83141-10-0[1][4]
Molecular Formula C₇H₃F₂NO₄[1][4]
Molecular Weight 203.10 g/mol [1][4]
Appearance White to light yellow powder/crystal[4]
Melting Point 101 - 105 °C[4]
SMILES C1=CC(=C(C(=C1[O-])F)C(=O)O)F[1][5]
InChIKey PDDHSNODMFIIRV-UHFFFAOYSA-N[1]

Elucidation of Molecular Structure

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior. A combination of spectroscopic techniques provides a comprehensive understanding of its structure.

Two-Dimensional Structure

The foundational structure reveals a benzene ring substituted at positions 1, 2, 3, and 6. The carboxylic acid (-COOH) group is at position 1, two fluorine atoms (-F) are at positions 2 and 6, and a nitro group (-NO₂) is at position 3.

Caption: 2D structure of this compound.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy : The proton NMR spectrum is relatively simple. It is expected to show two signals for the aromatic protons. One proton is at position 4 and the other at position 5 of the ring. Due to the electron-withdrawing nature of the adjacent nitro and fluoro groups, these protons are deshielded and appear downfield. A representative ¹H NMR spectrum shows a signal at 8.37 ppm (td, J = 9.2, 5.6 Hz, 1H) and another at 7.46 ppm (t, J = 9.2 Hz, 1H), which can be assigned to the aromatic protons.[6] The carboxylic acid proton typically appears as a broad singlet at a much lower field (>10 ppm).

  • ¹³C NMR Spectroscopy : The carbon spectrum will display seven distinct signals. The carbon of the carboxylic acid group will be the most downfield signal. The aromatic carbons directly bonded to fluorine will show characteristic splitting due to C-F coupling. The carbons attached to the electron-withdrawing nitro and carboxylic groups will also be significantly shifted downfield.

  • ¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a powerful tool for structural confirmation. Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 6. Their chemical shifts and coupling constants provide valuable information about the electronic environment.

  • Infrared (IR) Spectroscopy : The IR spectrum confirms the presence of the key functional groups.[7]

    • A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.

    • A strong, sharp peak typically in the region of 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[7]

    • Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group (-NO₂), respectively.

    • Absorptions in the 1200-1300 cm⁻¹ region can be attributed to C-F stretching vibrations.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 203.10.[1] Analysis of the fragmentation pattern can provide further structural insights.

Three-Dimensional Conformation and Crystallography

Synthesis and Reactivity

Synthetic Protocol

The most common and established laboratory synthesis of this compound is through the electrophilic aromatic substitution (nitration) of 2,6-difluorobenzoic acid.[7]

Synthesis_Workflow start 2,6-Difluorobenzoic Acid reaction Electrophilic Nitration start->reaction reagents HNO₃ / H₂SO₄ (or KNO₃ / H₂SO₄) reagents->reaction product This compound reaction->product workup Aqueous Workup & Purification product->workup final_product Final Product workup->final_product

Caption: General workflow for the synthesis of this compound.

Exemplary Protocol:

  • To a cooled (0 °C) solution of 2,6-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid, slowly add potassium nitrate (1.1 eq) in portions, maintaining the temperature.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[6]

  • Upon completion, the reaction is quenched by pouring it onto ice water.[6]

  • The resulting precipitate is collected by filtration, washed, and can be purified by recrystallization or other chromatographic methods to yield the desired product.[6]

Rationale : The strong acid mixture generates the highly electrophilic nitronium ion (NO₂⁺).[7] The carboxylic acid group is a meta-directing deactivator, while the fluorine atoms are ortho, para-directing deactivators. The nitration occurs at the C3 position, which is meta to the carboxyl group and ortho to one of the fluorine atoms, a result of the combined directing effects.[7]

Chemical Reactivity

The molecule's three distinct functional groups provide multiple handles for subsequent chemical transformations.[2][3]

  • Carboxylic Acid : This group readily undergoes esterification with alcohols or amidation with amines to form a wide range of derivatives.[7]

  • Nitro Group : The nitro group is a versatile functional group that can be easily reduced to an amine (-NH₂). This transformation is fundamental in many synthetic pathways, as the resulting aniline derivative is a key nucleophile for building more complex structures.[3][7]

  • Aromatic Ring : The electron-deficient nature of the ring, enhanced by the fluorine and nitro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this is less common than transformations of the other functional groups.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block for them.[2][4] Its derivatives are integral to the synthesis of various pharmaceuticals. For example, it is used in the synthesis of B-Raf kinase inhibitors like Vemurafenib (used in melanoma treatment) and in the development of fluoroquinolone antibacterial agents.[6][8]

The general strategy involves using the carboxylic acid for amide bond formation and reducing the nitro group to an amine, which then serves as an attachment point for other molecular fragments.

Building_Block_Application cluster_0 Initial Intermediate cluster_1 Key Transformations cluster_2 Final Bioactive Molecule core This compound reduction Nitro Reduction (-> NH₂) core->reduction amidation Amide Coupling (at COOH) core->amidation api Complex API (e.g., Kinase Inhibitor) reduction->api amidation->api

Caption: Role as a building block in complex molecule synthesis.

Safety and Handling

This compound is classified as an irritant.[9][10]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11]

  • Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] In case of contact, wash skin thoroughly and rinse eyes cautiously with water.[9][12]

Conclusion

This compound is a synthetically valuable compound whose utility is directly derived from its molecular structure. The strategic placement of fluoro, nitro, and carboxylic acid groups creates a trifunctional building block with predictable reactivity. A thorough understanding of its spectroscopic signature, conformational properties, and chemical behavior is essential for researchers aiming to leverage this molecule for the efficient synthesis of novel pharmaceuticals and other advanced materials.

References

[7] Benchchem. (n.d.). This compound | 83141-10-0. Retrieved from Benchchem website. [9] TCI EUROPE N.V. (2025). This compound - SAFETY DATA SHEET. Retrieved from TCI Chemicals website. [2] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [1] National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link] [3] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [10] ECHEMI. (n.d.). 2,6-DIFLUORO-3-NITROBENZOICACID SDS, 83141-10-0 Safety Data Sheets. Retrieved from ECHEMI website. [4] Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website. [13] National Center for Biotechnology Information. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link] [11] Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound. Retrieved from Sigma-Aldrich website. [14] ChemicalBook. (n.d.). This compound(83141-10-0) 19 fnmr. Retrieved from ChemicalBook website. [6] ChemicalBook. (2025). This compound | 83141-10-0. Retrieved from ChemicalBook website. [8] CookeChem. (n.d.). This compound , 98% , 83141-10-0. Retrieved from CookeChem website. [15] BLD Pharm. (n.d.). 83141-10-0|this compound. Retrieved from BLD Pharm website. [12] Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Fluoro-3-nitrobenzoic acid. Retrieved from Fisher Scientific website. [5] PubChemLite. (n.d.). This compound (C7H3F2NO4). Retrieved from PubChemLite website.

Sources

An In-depth Technical Guide to the Melting Point of 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 2,6-Difluoro-3-nitrobenzoic acid (CAS RN: 83141-10-0), a key building block in modern organic synthesis. Beyond a simple statement of the value, this document delves into the procedural nuances of its determination, the interpretation of its characteristic range, and its significance in the broader context of chemical purity and application. As a Senior Application Scientist, the following narrative is structured to deliver not just data, but actionable, field-proven insights grounded in established scientific principles.

Introduction: The Significance of a Fundamental Property

This compound is a versatile intermediate, notably utilized in the synthesis of advanced pharmaceutical agents, including B-Raf kinase inhibitors like vemurafenib, and fluoroquinolone antibacterials.[1] Its molecular architecture, featuring a carboxylic acid group, a nitro group, and two fluorine atoms, provides multiple reactive sites for chemical modification.[2][3] In the rigorous landscape of pharmaceutical development and fine chemical synthesis, the melting point serves as a critical, primary indicator of a material's identity and purity.[4] A sharp, well-defined melting range is often the first assurance of a high-purity substance, while a broad or depressed range can indicate the presence of impurities.[5] This guide will, therefore, treat the melting point not as a static number, but as a dynamic quality control parameter.

Physicochemical Properties of this compound

A foundational understanding of the compound's other properties is essential for contextualizing its melting behavior.

PropertyValueSource(s)
Molecular Formula C₇H₃F₂NO₄[6]
Molecular Weight 203.10 g/mol [6][7]
Appearance White to light yellow powder/crystal[8]
Melting Point Range 92 - 101 °C (composite range from multiple sources)[6][8]
Boiling Point (Predicted) 335.5 ± 42.0 °C[8]
Density (Predicted) 1.661 g/cm³[8]
pKa (Predicted) 1.48 ± 0.29[8]
CAS Number 83141-10-0[3][6][7][8][9][10][11]

Authoritative Protocol for Melting Point Determination

The following protocol is a synthesis of best practices derived from United States Pharmacopeia (USP) General Chapter <741> and ASTM E324 standards for capillary melting point determination.[6][8][9][12] This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation and Materials
  • Melting Point Apparatus: An electrically heated metal block apparatus equipped with a digital thermometer and a viewing lens. The apparatus should be calibrated using certified reference standards (e.g., USP Melting Point Reference Standards).[6][12]

  • Capillary Tubes: USP-compliant, thin-walled glass capillary tubes, approximately 10 cm in length, with an internal diameter of 0.8-1.2 mm.[6]

  • Sample: this compound, finely powdered and thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours.[6][13]

  • Mortar and Pestle: For sample grinding.

Experimental Workflow Diagram

MeltingPointWorkflow Diagram 1: Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Dry Dry Sample (Desiccator, 24h) Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2.5-3.5 mm) Grind->Load Pack Pack Sample Load->Pack Insert Insert Capillary Pack->Insert Calibrate Calibrate Apparatus Set_Params Set Initial Temp (5°C below expected) & Ramp Rate (1°C/min) Calibrate->Set_Params Set_Params->Insert Heat Heat & Observe Insert->Heat Record Record T_onset and T_clear Heat->Record Report Report Melting Range Record->Report Compare Compare to Specification Report->Compare Purity Assess Purity Compare->Purity

Sources

2,6-Difluoro-3-nitrobenzoic acid pKa value

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the pKa of 2,6-Difluoro-3-nitrobenzoic Acid

A Foreword for the Researcher

In the landscape of modern drug discovery and organic synthesis, understanding the fundamental physicochemical properties of molecular building blocks is not merely academic; it is the bedrock of rational design. The acid dissociation constant (pKa) is a paramount parameter, governing a molecule's behavior in physiological environments—influencing its solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide is dedicated to a molecule of significant interest: This compound . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, including kinase inhibitors, and agrochemicals.[3][4][5]

This document moves beyond a simple statement of value. As a senior application scientist, my objective is to provide a comprehensive exploration of the pKa of this compound, grounded in the principles of physical organic chemistry and supported by robust, field-proven experimental methodologies. We will dissect the structural features that dictate its acidity and present detailed protocols for its empirical determination, empowering you to validate these properties in your own laboratory.

Theoretical Framework: Deconstructing the Acidity

The acidity of a substituted benzoic acid is a nuanced interplay of inductive and resonance effects, modulated by steric interactions. To appreciate the remarkably low pKa of our target molecule, we must first understand the contributions of its individual substituents.

The Baseline: Benzoic Acid Benzoic acid serves as our reference, with a pKa of approximately 4.20.[6] This value reflects the equilibrium between the protonated carboxylic acid and its resonance-stabilized carboxylate anion. Any substituent on the aromatic ring will perturb this equilibrium.

Electronic Effects of Substituents:

  • Inductive Effect (-I): This effect involves the polarization of sigma (σ) bonds due to differences in electronegativity. Electron-withdrawing groups pull electron density away from the carboxylate anion, dispersing and stabilizing the negative charge.[7] This stabilization facilitates the release of the proton, resulting in a stronger acid (lower pKa). Both fluorine and the nitro group are potent electron-withdrawing groups via the inductive effect.[7][8]

  • Resonance Effect (+M/-M): This effect describes the delocalization of pi (π) electrons between the substituent and the aromatic ring. A nitro group exhibits a strong electron-withdrawing resonance effect (-M), further delocalizing the negative charge of the conjugate base onto the ring and the nitro group's oxygen atoms, thereby increasing acidity.[9][10][11] Conversely, fluorine, despite its high electronegativity, has a lone pair of electrons that can be donated into the ring (+M effect), which would typically decrease acidity.[12][13]

The Ortho Effect: Substituents at the 2- and 6- (ortho) positions introduce a significant steric component. The two fluorine atoms in this compound force the carboxylic acid group to twist out of the plane of the benzene ring. This steric hindrance disrupts the cross-conjugation between the carboxyl group and the aromatic ring.[14] The primary consequence is enhanced stabilization of the carboxylate anion, as it is less destabilized by the electron-donating resonance from the ring, leading to a substantial increase in acidity.

Synergistic Impact on this compound: The acidity of this compound is the result of these effects acting in concert:

  • Dual Ortho-Fluorines: Two fluorine atoms provide a powerful inductive (-I) pull and a pronounced ortho effect, both of which dramatically increase acidity.

  • Meta-Nitro Group: The nitro group at the 3-position is a formidable electron-withdrawing group through both induction (-I) and resonance (-M), significantly stabilizing the carboxylate anion.[8][9]

The combination of these features predicts an exceptionally strong acidic character for this molecule.

Comparative pKa Analysis

CompoundIsomerpKa ValueKey Structural Feature(s)
Benzoic Acid-4.20[6]Reference Compound
4-Nitrobenzoic acidpara-~3.41–3.44[9]Strong -I, -M effect from nitro group
3-Nitrobenzoic acidmeta-~3.45–3.47[9]Strong -I effect from nitro group
2-Nitrobenzoic acidortho-~2.16–2.17[9]Strong -I, -M, and ortho effects
2-Fluorobenzoic acidortho-3.27[6]Strong -I and ortho effects
2,6-Difluorobenzoic acid-2.13[6]Two strong -I and ortho effects
This compound -< 2.0 (Predicted) Two strong -I/ortho effects plus a strong -I/-M nitro group

Prediction Rationale: 2,6-Difluorobenzoic acid already possesses a low pKa of 2.13 due to the dual ortho-fluorine substituents.[6] The addition of a strongly electron-withdrawing nitro group at the meta position will further stabilize the conjugate base, assuredly lowering the pKa to a value below 2.0.

Experimental Determination of pKa

To move from prediction to empirical fact, rigorous experimental determination is essential. The following protocols describe two of the most reliable and widely used methods for pKa measurement: potentiometric titration and UV-Vis spectrophotometry.[15][16][17]

Method 1: Potentiometric Titration

This is a high-precision technique that directly measures the change in pH of a solution of the acid as it is neutralized with a strong base. The pKa is equivalent to the pH at the half-equivalence point of the titration.[15][16][18]

Experimental Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample 2. Prepare Analyte Solution (e.g., 1 mM in H₂O/Co-solvent) Calibrate->PrepareSample PrepareTitrant 3. Prepare Standardized Titrant (e.g., 0.1 M NaOH) PrepareSample->PrepareTitrant Inert 4. Purge with N₂ Gas PrepareTitrant->Inert Titrate 5. Add Titrant in Increments Inert->Titrate Record 6. Record pH vs. Volume Titrate->Record Plot 7. Plot Titration Curve (pH vs. Volume) Record->Plot Derivative 8. Find Equivalence Point (1st/2nd Derivative) Plot->Derivative HalfEquiv 9. Determine Half-Equivalence Point Derivative->HalfEquiv pKa 10. pKa = pH at Half-Equivalence Point HalfEquiv->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration

  • Apparatus and Reagents:

    • Calibrated pH meter with a combination glass electrode.

    • Magnetic stirrer and stir bar.

    • Class A 25 mL or 50 mL burette.

    • Standardized 0.1 M NaOH (carbonate-free).

    • Standardized 0.1 M HCl.

    • This compound (high purity).

    • High-purity, deionized water (degassed to remove CO₂).

    • 0.15 M KCl solution to maintain constant ionic strength.[18]

    • Standard pH buffers (4.01, 7.00, 10.01).

  • Procedure:

    • Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.

    • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM.[2][18] If solubility is limited, a co-solvent like methanol or acetonitrile can be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.[19][16][20] Add KCl to a final concentration of 0.15 M.

    • Inert Atmosphere: Place the sample solution in a jacketed beaker maintained at 25°C. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved CO₂.[18]

    • Initial Acidification (Optional but Recommended): To ensure the starting point is fully protonated, add a small, known amount of 0.1 M HCl to bring the initial pH to ~2.0.

    • Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL).

    • Data Acquisition: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Collect more data points near the expected equivalence point where the pH changes most rapidly. Continue the titration until the pH reaches ~12.[2]

  • Data Analysis:

    • Plotting: Create a plot of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Equivalence Point (Vₑ): Determine the exact equivalence point, which is the inflection point of the sigmoid curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • Half-Equivalence Point (Vₑ/2): Calculate the volume of titrant at the half-equivalence point.

    • pKa Determination: Find the pH on the original titration curve that corresponds to the volume at the half-equivalence point. At this point, [Acid] = [Conjugate Base], and therefore, pH = pKa.[18]

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation. It requires less sample than titration and is amenable to high-throughput screening formats.[1][21]

Experimental Workflow for UV-Vis Spectrophotometry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock 1. Prepare Analyte Stock (e.g., 10 mM in DMSO) Buffers 2. Prepare Buffer Series (e.g., pH 1-12, constant ionic strength) Stock->Buffers Dispense 3. Dispense Buffers & Stock into 96-well plate Buffers->Dispense Scan 4. Scan Spectra (230-500 nm) of Acidic & Basic Forms Dispense->Scan Wavelength 5. Identify Optimal Wavelength (λₘₐₓ) Scan->Wavelength Measure 6. Measure Absorbance vs. pH Wavelength->Measure Plot 7. Plot Absorbance vs. pH Measure->Plot Fit 8. Fit to Sigmoidal Curve Plot->Fit pKa 9. pKa = pH at Inflection Point Fit->pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol for UV-Vis Spectrophotometry

  • Apparatus and Reagents:

    • UV-Vis spectrophotometer, preferably with a 96-well plate reader.[1]

    • UV-transparent 96-well plates or quartz cuvettes.

    • Calibrated pH meter.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • A series of aqueous buffer solutions of constant ionic strength (e.g., 0.1 M) with pH values spanning the expected pKa range (e.g., from pH 1.0 to 4.0 in 0.2 pH unit increments).

  • Procedure:

    • Wavelength Selection: Determine the absorption spectra of the analyte in a highly acidic solution (e.g., pH 1) to get the spectrum of the fully protonated species (HA) and in a less acidic/neutral solution (e.g., pH 4-5) to get the spectrum of the deprotonated species (A⁻). Identify a wavelength (λ) where the difference in absorbance between the two species is maximal.

    • Sample Preparation: In a 96-well plate, dispense a fixed volume of each buffer solution into separate wells.[1] Add a small, constant volume of the DMSO stock solution to each well, ensuring the final DMSO concentration is low (≤2% v/v) to minimize its effect on the aqueous pKa.[1] Prepare blank wells containing only the buffers for background correction.

    • Measurement: Set the spectrophotometer to the predetermined wavelength (λ). Measure the absorbance of each well.

  • Data Analysis:

    • Correction: Subtract the absorbance of the corresponding buffer blank from each sample reading.

    • Plotting: Plot the corrected absorbance (y-axis) against the pH of the buffer (x-axis). The data should form a sigmoidal curve.

    • pKa Determination: The pKa is the pH value at the inflection point of the curve. This can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation or by finding the midpoint between the minimum and maximum absorbance plateaus.[21]

Conclusion and Outlook

The structural architecture of this compound—featuring two ortho-fluorine atoms and a meta-nitro group—creates a powerful confluence of electron-withdrawing inductive, resonance, and steric effects. This synergy results in a significantly acidic molecule with a predicted pKa value below 2.0. Such strong acidity is a critical piece of information for medicinal chemists, as it dictates that the compound will exist almost exclusively in its anionic, carboxylate form under physiological pH conditions (~7.4).

While theoretical analysis and comparison with related structures provide a strong predictive foundation, empirical verification is the cornerstone of scientific integrity. The detailed potentiometric and spectrophotometric protocols provided herein offer robust, validated pathways to precisely determine this crucial physicochemical constant. For further refinement, computational methods such as Density Functional Theory (DFT) can also be employed to calculate the pKa in silico, offering a complementary approach to experimental measurement.[22][23] An accurate understanding and determination of the pKa of this compound are indispensable for its effective application in the synthesis and development of next-generation therapeutics and advanced materials.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Yıldız, G., Çelik, M., & Kılıç, E. (2007). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 19(7), 5123-5134. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Pekcan, G., & Hakan Aktas, A. (2010). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18, 2168-2178. Retrieved from [Link]

  • Sarthaks eConnect. (2018). pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. Retrieved from [Link]

  • Quora. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?. Retrieved from [Link]

  • Avramovska, B., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 61(1), 9-20. Retrieved from [Link]

  • Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]

  • Dardonville, C., & Ruda, G. F. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(2), 152-156. Retrieved from [Link]

  • Zhang, S., et al. (2015). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 80(23), 12035-12044. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 221-233. Retrieved from [Link]

  • Musso, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3237. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved from [Link]

  • Pharmastate. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • University Website. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Retrieved from [Link]

  • ResearchGate. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. Retrieved from [Link]

  • YouTube. (2021). Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids. Retrieved from [Link]

  • Ribeiro, A. F., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H3F2NO4). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Analysis of 2,6-Difluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-3-nitrobenzoic acid (C₇H₃F₂NO₄, CAS No. 83141-10-0) is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and drug discovery.[1][2] Its utility as a versatile building block stems from the unique electronic properties conferred by its substituents: two electron-withdrawing fluorine atoms and a nitro group on a benzoic acid scaffold.[1] These features make it a valuable precursor for the synthesis of complex fluorinated compounds and pharmaceutical intermediates, such as B-Raf kinase inhibitors used in melanoma therapies.[2]

A comprehensive understanding of the molecular structure of this compound is paramount for its effective utilization. Spectroscopic analysis provides a powerful, non-destructive means to elucidate and confirm this structure. This guide offers an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, framed from the perspective of experimental design, data interpretation, and quality control.

Spectroscopic Verification Workflow

The definitive structural elucidation of a synthetic compound like this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together they provide a self-validating confirmation of its identity and purity.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Nitration of 2,6-Difluorobenzoic Acid Purification Recrystallization & Purity Check (HPLC/LC-MS) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure_Confirmation Structural Confirmation (Connectivity & Skeleton) NMR->Structure_Confirmation Functional_Groups Functional Group ID (COOH, NO₂, C-F) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula Verification MS->Molecular_Weight Final_Report Final_Report Structure_Confirmation->Final_Report Final Structural Elucidation Functional_Groups->Final_Report Final Structural Elucidation Molecular_Weight->Final_Report Final Structural Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural assignment.

Expertise & Causality in Experimental Design
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound.[2] Its high polarity effectively dissolves the acidic analyte, and its residual proton signal (~2.50 ppm) does not interfere with the aromatic signals of interest. The acidic proton of the carboxylic acid is also readily observable in DMSO-d₆, which is not always the case in other solvents like chloroform-d.

  • Multi-Nuclear Approach:

    • ¹H NMR: Provides information on the number and connectivity of protons on the aromatic ring.

    • ¹³C NMR: Reveals the carbon skeleton, with the electronegative F, O, and N atoms causing significant and predictable shifts in the carbon signals.

    • ¹⁹F NMR: Directly observes the fluorine atoms. As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this technique is highly sensitive and crucial for confirming the presence and electronic environment of the fluorine substituents.[1]

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required for high-resolution spectra.

  • Analysis: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. A ¹H frequency of 400 MHz or higher is recommended for good signal dispersion.[2]

Data Interpretation and Structural Elucidation

The molecular structure with expected NMR correlations is shown below. The key interactions are the couplings between adjacent nuclei (e.g., H4-H5, H4-F6, H5-F6).

Sources

A Researcher's Comprehensive Guide to 2,6-Difluoro-3-nitrobenzoic Acid: Safety, Handling, and Application Context

Author: BenchChem Technical Support Team. Date: January 2026

As a pivotal intermediate in modern medicinal chemistry, particularly in the synthesis of targeted cancer therapeutics, 2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0) is a compound that demands both respect and a nuanced understanding of its properties.[1][2] This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with a deeper, field-proven perspective on its safe and effective utilization. We will explore not just the "what" of safety protocols, but the "why," grounded in the molecule's inherent chemical characteristics.

The Chemist's Perspective: Understanding the Hazard Profile

This compound is a solid, typically a white to light yellow powder or crystalline substance.[1][3] Its hazard profile is primarily driven by its acidic nature and the presence of reactive functional groups. The Globally Harmonized System (GHS) classification consistently identifies it as a significant irritant.[4][5][6]

Core Hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[4][5][6]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5][6][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][6]

The causality behind these classifications is rooted in the molecule's structure. The carboxylic acid group provides acidic properties, while the electron-withdrawing effects of the two fluorine atoms and the nitro group enhance its reactivity. This combination makes it particularly aggressive towards epithelial tissues like skin, eyes, and the respiratory tract upon contact.

Hazard Identification & Response Workflow

The following diagram outlines the logical flow for identifying hazards and the immediate first aid responses required.

Figure 1: Hazard Identification and First Aid Workflow Exposure Potential Exposure (Inhalation, Skin, Eye, Ingestion) Inhalation Inhalation Exposure->Inhalation Route Skin_Contact Skin Contact Exposure->Skin_Contact Route Eye_Contact Eye Contact Exposure->Eye_Contact Route Ingestion Ingestion Exposure->Ingestion Route Action_Inhale 1. Move to fresh air. 2. Keep comfortable. 3. Seek medical attention if unwell. Inhalation->Action_Inhale Response Action_Skin 1. Remove contaminated clothing immediately. 2. Wash with plenty of water. 3. Seek medical attention if irritation occurs. Skin_Contact->Action_Skin Response Action_Eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses if present and easy to do. 3. Seek medical attention if irritation persists. Eye_Contact->Action_Eye Response Action_Ingest 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Seek medical advice/attention. Ingestion->Action_Ingest Response

Caption: Figure 1: Hazard Identification and First Aid Workflow.

Quantitative Data & Physical Properties

A clear understanding of the compound's physical properties is essential for proper handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₇H₃F₂NO₄PubChem[5]
Molecular Weight 203.10 g/mol PubChem[5]
Appearance White to Light yellow powder to crystalCookeChem[1], ChemicalBook[3]
Melting Point 92-96°CCookeChem[1], ChemicalBook[3]
Boiling Point 335.5 ± 42.0 °C (Predicted)CookeChem[1], ChemicalBook[3]
pKa 1.48 ± 0.29 (Predicted)CookeChem[1], ChemicalBook[3]
Storage Temperature Room Temperature, Sealed in dryCookeChem[1], ChemicalBook[3]

Laboratory Protocol: A Self-Validating System for Safe Handling

The following protocols are designed to create a self-validating system of safety, where each step mitigates the risks identified in Section 1.

Engineering Controls & Personal Protective Equipment (PPE)

The primary directive is to prevent all contact. This is achieved through a multi-layered approach starting with engineering controls and backed by robust PPE.

  • Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust particles.[4][6][8][9] Local exhaust ventilation is crucial.[4]

  • Eye Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles or glasses.[4][10] A face shield should be worn when there is a significant risk of splashing or dust generation.[10]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[9] It is critical to inspect gloves for integrity before each use. A lab coat or other protective clothing is mandatory to prevent skin contact.[8][9]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a full-face respirator with an appropriate particulate filter (e.g., P2) should be used.

PPE Selection Logic

Figure 2: Personal Protective Equipment (PPE) Selection Logic Task Task: Handling This compound Hazard_Inhale Hazard: Respiratory Irritation (Dust) Task->Hazard_Inhale Hazard_Skin Hazard: Skin Irritation Task->Hazard_Skin Hazard_Eye Hazard: Serious Eye Irritation Task->Hazard_Eye Control_Eng Primary Control: Chemical Fume Hood Hazard_Inhale->Control_Eng Mitigates PPE_Skin Mandatory PPE: Gloves & Lab Coat Hazard_Skin->PPE_Skin Protects PPE_Eye Mandatory PPE: Safety Goggles / Face Shield Hazard_Eye->PPE_Eye Protects PPE_Resp Secondary Control: Respirator (if needed) Control_Eng->PPE_Resp If insufficient

Caption: Figure 2: Personal Protective Equipment (PPE) Selection Logic.

Step-by-Step Handling and Storage Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any incompatible materials, particularly strong bases and oxidizing agents.[8][10]

  • Personal Protective Equipment: Don all required PPE as outlined in section 3.1.

  • Dispensing: Handle the solid carefully to prevent dust formation.[4][9] Use non-sparking tools.[9]

  • Cleaning: After handling, thoroughly wash hands and any exposed skin.[4][8] Decontaminate the work surface.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][6][11] The storage area should be locked.[6][8]

  • Waste Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations, typically through a licensed waste disposal company.[4][6][8]

Emergency Procedures: Spill and Fire Management

Accidental Release Measures

In the event of a spill, the primary goals are containment and safe cleanup while minimizing exposure.

  • Evacuate: Evacuate non-essential personnel from the area.[4][9]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Responders must wear full PPE, including respiratory protection if necessary.[4][9]

  • Contain: Prevent the spilled material from entering drains or waterways.[4][9]

  • Clean-up: Carefully sweep or scoop up the solid material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[4][12]

  • Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures

While not highly flammable, containers may burn.

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.[4][6][8]

  • Hazards from Combustion: In a fire, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF) may be produced.[8][11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and substances.[6][8][9]

Context in Drug Discovery: A Note on Application

This compound serves as a critical building block in organic synthesis.[1][2] Its utility is highlighted in the synthesis of advanced pharmaceutical intermediates, including B-Raf kinase inhibitors like vemurafenib, which is used in melanoma treatment.[1][2] It is also employed in the creation of fluoroquinolone antibacterial agents.[1][2] This context is vital for the researcher, as it underscores the compound's importance and the necessity of adhering to stringent safety protocols to ensure both personal safety and the integrity of complex, multi-step syntheses.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound. Retrieved from [Link]

  • Loba Chemie. (2015). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

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A Technical Guide to the GHS Hazards of 2,6-Difluoro-3-nitrobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals as it pertains to 2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data to ensure safe handling and mitigate risks in a laboratory setting.

Executive Summary of Hazards

This compound is a key intermediate in organic synthesis, notably in the development of kinase inhibitors and fluoroquinolone antibacterials.[1][2] While indispensable, its chemical reactivity necessitates a thorough understanding of its associated hazards. The primary risks identified under GHS are significant irritation to the skin and eyes, with a potential for respiratory irritation upon inhalation of its dust or powder form.[3][4][5][6] Adherence to the precautionary measures outlined in this guide is paramount for ensuring personnel safety and experimental integrity.

GHS Hazard Classification and Label Elements

The GHS classification for this compound is consistently reported across multiple safety data sheets. The compound is categorized as a Warning-level hazard, signified by the GHS07 pictogram (exclamation mark).[3][5][7]

Pictogram:
  • GHS07: Exclamation Mark

Signal Word:
  • Warning [3][4][5][6]

Hazard Statements:
  • H315: Causes skin irritation. [3][4][5][6][7]

  • H319: Causes serious eye irritation. [3][4][5][6][7]

  • H335: May cause respiratory irritation. [4][5][6]

These classifications are based on aggregated data from multiple suppliers and notifications to the European Chemicals Agency (ECHA).[4]

Detailed Hazard Analysis

Dermal Hazard: Skin Irritation (Category 2)
  • Causality: The combination of acidic functionality (carboxylic acid) and reactive fluoro- and nitro- groups on the aromatic ring contributes to its irritant properties. Direct contact with the skin can lead to local inflammation, redness, and discomfort.

  • Self-Validating Protocol: The most effective control is preventing contact. The consistent recommendation across all safety protocols is the use of appropriate personal protective equipment (PPE).

  • Experimental Workflow for Safe Handling:

    • Preparation: Before handling, ensure an emergency safety shower and eyewash station are accessible.

    • PPE: Wear nitrile or other chemically resistant gloves and a lab coat. Ensure gloves are inspected for integrity before use.

    • Handling: Conduct all manipulations within a fume hood or a well-ventilated area to minimize exposure to dust.[3][6]

    • Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[3][6] Contaminated clothing should be removed immediately and washed before reuse.[3][5]

Ocular Hazard: Serious Eye Irritation (Category 2/2A)
  • Causality: The compound is a fine powder or crystal, which can easily become airborne and make contact with the eyes.[1] Its chemical nature can cause significant irritation, potentially leading to serious damage if not addressed immediately.

  • Self-Validating Protocol: Engineering controls and PPE are crucial. The use of safety glasses with side shields or chemical goggles is mandatory.

  • First Aid Protocol (Eyes):

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][9]

    • Remove contact lenses if present and easy to do so.[3][5][6]

    • If eye irritation persists, seek immediate medical attention from a specialist.[3][6]

Respiratory Hazard: Specific Target Organ Toxicity - Single Exposure (Category 3)
  • Causality: As a solid, the primary route of respiratory exposure is the inhalation of dust particles. These particles can irritate the mucous membranes and the upper respiratory tract.

  • Self-Validating Protocol: Minimize dust generation. Handle the material in a chemical fume hood or use a local exhaust ventilation system.[3][10] If significant dust is anticipated, a NIOSH/MSHA approved respirator may be necessary.[9]

  • First Aid Protocol (Inhalation):

    • Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][5][6]

    • If the individual feels unwell or if breathing is difficult, seek medical advice or call a poison center.[5][6]

Quantitative Hazard Data Summary

Hazard ClassificationGHS CategoryHazard CodeDescription
Skin IrritationCategory 2H315Causes skin irritation
Serious Eye IrritationCategory 2 / 2AH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation

Precautionary Statements: A Practical Workflow

The precautionary statements (P-statements) provide a clear workflow for risk mitigation.

Prevention (P2XX)
  • P261: Avoid breathing dust.[5][6]

  • P264: Wash skin thoroughly after handling.[3][5][6]

  • P271: Use only outdoors or in a well-ventilated area.[5][6]

  • P280: Wear protective gloves, eye protection, and face protection.[3][5][6]

Response (P3XX)
  • P302 + P352: IF ON SKIN: Wash with plenty of water.[3][5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

  • P312/P319: Call a POISON CENTER or doctor if you feel unwell or if eye/skin irritation persists.[5]

  • P332 + P313/P317: If skin irritation occurs: Get medical advice/attention.[3][4]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[3][5]

Storage (P4XX)
  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5][6]

  • P405: Store locked up.[5][6]

Disposal (P5XX)
  • P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

Visualized Safety Workflows

The following diagrams illustrate the logical flow for hazard assessment and response.

GHS_Hazard_Identification cluster_0 Hazard Identification cluster_1 Hazard Statements Compound This compound GHS_Pictogram GHS07 (Exclamation Mark) Compound->GHS_Pictogram Signal_Word Signal Word: Warning Compound->Signal_Word H315 H315: Skin Irritation GHS_Pictogram->H315 H319 H319: Serious Eye Irritation GHS_Pictogram->H319 H335 H335: Respiratory Irritation GHS_Pictogram->H335

Caption: GHS Hazard Identification Flowchart.

GHS_Response_Workflow cluster_0 Exposure Event cluster_1 Immediate First Aid Response cluster_2 Medical Assessment Skin_Contact Skin Contact Wash_Skin P302+P352: Wash with plenty of water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes P305+P351+P338: Rinse eyes for 15 mins Eye_Contact->Rinse_Eyes Inhalation Inhalation Fresh_Air P304+P340: Move to fresh air Inhalation->Fresh_Air Medical_Attention P313/P317/P319: Get medical advice if irritation persists or if feeling unwell Wash_Skin->Medical_Attention If irritation occurs Rinse_Eyes->Medical_Attention If irritation persists Fresh_Air->Medical_Attention If feeling unwell

Caption: GHS First Aid Response Workflow.

Toxicological and Ecological Information

As of the latest available data, specific toxicological endpoints such as LD50, carcinogenicity, germ cell mutagenicity, or reproductive toxicity have not been established for this compound.[3] Similarly, there is no available data on its persistence, degradability, or bioaccumulative potential.[3] The absence of this data reinforces the need for cautious handling and the prevention of environmental release.[3][6] Disposal must be conducted through a licensed waste disposal company in accordance with all applicable regulations.[3][5]

References

  • PubChem. (2025). This compound. National Center for Biotechnology Information. [Link]

  • Chemical Label. (n.d.). chemical label this compound. [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-127774). [Link]

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A Comprehensive Technical Guide to 2,6-Difluoro-3-nitrobenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,6-Difluoro-3-nitrobenzoic acid, a key building block in modern organic and medicinal chemistry. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and critical applications, particularly in the development of targeted therapeutics. This document is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the methodologies.

Core Identification and Chemical Properties

This compound is a substituted aromatic carboxylic acid that has garnered significant interest due to its unique electronic and steric properties imparted by the two fluorine atoms and a nitro group on the benzene ring. These features make it a versatile intermediate in the synthesis of complex molecules.

Synonyms and Identifiers

Proper identification of chemical compounds is paramount for reproducibility and safety in research. Below is a comprehensive table of synonyms and identifiers for this compound.

Identifier TypeValueSource(s)
CAS Number 83141-10-0[1][2][3][4][5][6][7]
IUPAC Name This compound[3][4][7]
Molecular Formula C₇H₃F₂NO₄[3][4][6][7]
PubChem CID 302629[4]
MDL Number MFCD00119291[6][7]
InChI InChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)[4][7]
InChIKey PDDHSNODMFIIRV-UHFFFAOYSA-N[4][7]
SMILES C1=CC(=C(C(=C1[O-])F)C(=O)O)F[4]
Synonyms 3-Carboxy-2,4-difluoronitrobenzene, Benzoic acid, 2,6-difluoro-3-nitro-[4]
Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and reaction setup.

PropertyValueSource(s)
Molecular Weight 203.10 g/mol [4][6]
Appearance White to light yellow crystalline powder[6]
Melting Point 92-96 °C[6]
Boiling Point 335.5 ± 42.0 °C (Predicted)[6]
Density 1.661 g/cm³ (Predicted)[6]
pKa 1.48 ± 0.29 (Predicted)[6]
Storage Sealed in a dry place at room temperature.[6]

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the nitration of 2,6-difluorobenzoic acid. This electrophilic aromatic substitution is a cornerstone reaction in organic synthesis.

Reaction Scheme

Synthesis of this compound reactant1 2,6-Difluorobenzoic Acid product This compound reactant1->product Nitration reactant2 HNO₃ / H₂SO₄ reactant2->product

Caption: Synthesis of this compound via Nitration.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures.[5]

Materials:

  • 2,6-Difluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorobenzoic acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C. Stir until the starting material is fully dissolved.

  • Nitration: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the reaction flask using a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. A precipitate of this compound should form.

  • Workup:

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show two signals in the aromatic region. A triplet of doublets (td) around δ 8.37 ppm and a triplet (t) around δ 7.46 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the 110-160 ppm region, with the carbons directly attached to fluorine exhibiting characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two distinct signals for the non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid around 3000 cm⁻¹.

  • A strong C=O stretch from the carbonyl group around 1700 cm⁻¹.

  • Asymmetric and symmetric N-O stretches from the nitro group around 1530 and 1350 cm⁻¹, respectively.

  • C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected monoisotopic mass is 203.0030 g/mol .[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the nitro group, and the two fluorine atoms.

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and conversion to an acid chloride, providing a handle for further molecular elaboration.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂), which is a versatile functional group for introducing further diversity, for example, through diazotization or amide bond formation.

  • Fluorine Atoms: The two fluorine atoms are ortho to the carboxylic acid and meta and ortho to the nitro group. Their strong electron-withdrawing nature further deactivates the ring. They can also serve as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, particularly when activated by the nitro group.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical agents.

Synthesis of Vemurafenib (A B-Raf Inhibitor)

Vemurafenib (Zelboraf®) is a potent inhibitor of the B-RafV600E mutated kinase, used in the treatment of late-stage melanoma.[8] this compound is a key precursor in its synthesis.

Vemurafenib Synthesis start This compound intermediate1 Amide Intermediate start->intermediate1 Amidation intermediate2 Amino Intermediate intermediate1->intermediate2 Nitro Reduction vemurafenib Vemurafenib intermediate2->vemurafenib Sulfonamide Formation

Caption: Key steps in the synthesis of Vemurafenib from this compound.

The synthesis involves the reduction of the nitro group to an amine, followed by amide coupling with a propanesulfonyl chloride and subsequent coupling with the core heterocyclic structure of Vemurafenib.

Synthesis of Fluoroquinolone Antibiotics

This compound also serves as a building block in the synthesis of novel fluoroquinolone antibiotics. The fluoroquinolone scaffold is a critical component of many broad-spectrum antibacterial agents. The fluorine substituents on the aromatic ring are known to enhance the antibacterial activity and pharmacokinetic properties of these drugs.

Analytical Methods for Purity Assessment

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Protocol

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile or a mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields or goggles.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique substitution pattern provides a platform for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers and professionals in the field.

References

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • PubChemLite. (n.d.). This compound (C7H3F2NO4). Retrieved from [Link]

  • Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

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Introduction: A Strategic Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 2,6-Difluoro-3-nitrobenzoic Acid

This compound (CAS No: 83141-10-0) is more than a mere chemical reagent; it is a strategically designed building block pivotal to advancements in pharmaceutical and materials science research.[1] Its utility stems from a unique confluence of functional groups on a stable aromatic scaffold: a carboxylic acid for derivatization, a nitro group that is both a potent electron-withdrawing group and a precursor to a versatile amine, and two fluorine atoms that profoundly modulate the molecule's electronic and physiological properties.[2][3]

The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] This guide provides an in-depth exploration of the theoretical properties of this compound, offering a computational perspective to rationalize its observed reactivity and guide its application in complex molecular design. We will delve into its electronic structure, predicted spectroscopic characteristics, and reactivity profile, grounded in quantum chemical calculations.

Part 1: Molecular Structure and Physicochemical Properties

The foundation of a molecule's reactivity and function lies in its structure and inherent physicochemical properties. For this compound, the interplay between its electron-withdrawing nitro and fluoro groups and the acidic carboxyl group defines its character.

Caption: Chemical structure of this compound.

Theoretical calculations, primarily using Density Functional Theory (DFT), provide invaluable insights into properties that can be challenging or time-consuming to determine experimentally. These computed descriptors are essential for virtual screening, quantitative structure-activity relationship (QSAR) modeling, and predicting the compound's behavior in various environments.

Table 1: Computed Physicochemical and Topological Properties

Property Predicted Value Source
Molecular Formula C₇H₃F₂NO₄ [1]
Molecular Weight 203.10 g/mol [4]
Monoisotopic Mass 203.00301390 Da [4]
XlogP 1.5 [4][5]
Polar Surface Area 83.1 Ų [4]

| pKa (Predicted) | ~3.4 |[6] |

Note: The pKa is an estimation based on the known value for the related compound 3-nitrobenzoic acid (pKa = 3.46)[6]. The additional fluorine atoms are expected to have a minor acid-strengthening effect.

Part 2: Quantum Chemical Analysis and Reactivity

Quantum chemical calculations allow us to visualize the electron distribution and orbital energies, which are fundamental to understanding molecular reactivity. DFT is the workhorse for such investigations in computational chemistry.[2]

Electronic Structure and Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity.

  • HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is expected to be localized on the electron-rich aromatic ring.

  • LUMO: Represents the ability to accept an electron. The strong electron-withdrawing nitro group ensures the LUMO is at a low energy level and primarily localized on the O-N-O moiety and adjacent ring carbons, making the molecule susceptible to nucleophilic attack or reduction.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap implies high stability. Computational studies on similar nitrobenzoic acids confirm these general principles.[7]

Reactivity Profile: A Tale of Three Functional Groups

The theoretical electronic structure rationalizes the compound's role as a versatile synthetic intermediate.[3]

  • Nitration Synthesis: The synthesis of the title compound from 2,6-difluorobenzoic acid is a classic electrophilic aromatic substitution. The carboxylic acid is a meta-directing deactivator, while the fluorine atoms are ortho, para-directing deactivators.[2] The nitronium ion (NO₂⁺) is directed to the position meta to the carboxyl group and ortho to a fluorine atom, a regioselectivity predictable by analyzing the calculated electrostatic potential map of the starting material.[2]

  • Nitro Group Reduction: The low-lying LUMO facilitates the reduction of the nitro group to an amine (3-Amino-2,6-difluorobenzoic acid).[2][3] This transformation is crucial as it introduces a nucleophilic center, opening pathways for amide bond formation, diazotization, and other reactions.[2]

  • Carboxylic Acid Derivatization: The carboxyl group is a handle for various transformations, most notably amidation and esterification, which are fundamental reactions in the synthesis of bioactive molecules.[3]

Key Synthetic Transformations Start 2,6-Difluorobenzoic Acid Target 2,6-Difluoro-3-nitrobenzoic Acid Start->Target Nitration (HNO₃, H₂SO₄) Amine 3-Amino-2,6-difluoro- benzoic Acid Target->Amine Reduction (e.g., H₂/Pd) Amide Amide Derivatives Target->Amide Amidation (Amine, Coupling Agent)

Caption: Synthetic utility of this compound.

Part 3: Theoretical Spectroscopic Analysis

Computational methods can predict spectroscopic data with remarkable accuracy, aiding in the structural confirmation and interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region is expected to show two signals for the two non-equivalent protons. A triplet of doublets (td) and a triplet (t) are predicted due to coupling with adjacent protons and fluorine atoms. Experimental data confirms this, with signals observed around δ 8.37 (td) and 7.46 (t) in DMSO-d₆.[8]

  • ¹³C NMR: The spectrum will display seven distinct signals. The carboxyl carbon is the most deshielded (~165-170 ppm). Carbons bonded to fluorine (C-2, C-6) will appear as doublets due to C-F coupling and will be significantly deshielded.[2]

  • ¹⁹F NMR: While not commonly reported in basic datasheets, a ¹⁹F NMR spectrum would show two distinct signals for the non-equivalent fluorine atoms, with their chemical shifts influenced by the adjacent nitro and carboxyl groups.

Infrared (IR) Spectroscopy

The predicted IR spectrum is dominated by vibrations of the functional groups.

  • Carboxylic Acid: A strong C=O stretching band is predicted in the 1700-1730 cm⁻¹ region.[2] A broad O-H stretch is expected from ~2500-3300 cm⁻¹.

  • Nitro Group: Strong, characteristic asymmetric and symmetric stretching vibrations are predicted around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-F Bonds: C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

Parameter Predicted Value (Theoretical Model) Experimental Value Reference
¹H NMR: δ (td) ~8.4 ppm 8.37 ppm [8]
¹H NMR: δ (t) ~7.5 ppm 7.46 ppm [8]
IR: C=O Stretch ~1715 cm⁻¹ 1700-1730 cm⁻¹ (Typical) [2]

| IR: NO₂ Asym. Stretch | ~1540 cm⁻¹ | 1520-1560 cm⁻¹ (Typical) | |

Part 4: Methodologies for Theoretical Investigation

To ensure trustworthiness and reproducibility, the computational protocols used to derive these theoretical properties must be robust. The following outlines a standard workflow for a DFT-based analysis.

Protocol: DFT Calculation Workflow
  • Initial Structure Generation:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Quantum Mechanical Geometry Optimization:

    • Rationale: To find the lowest energy conformation of the molecule on the potential energy surface.

    • Method: Employ Density Functional Theory (DFT). A common and robust choice is the M06-2X functional with a 6-31G(d) basis set, which performs well for main-group organic molecules.[9] Calculations should be performed in the gas phase or with a solvent model (e.g., SMD, PCM) to simulate solution conditions.

    • Execution: Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA) for optimization. The process is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.

  • Vibrational Frequency Analysis:

    • Rationale: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

    • Method: Perform a frequency calculation at the same level of theory (M06-2X/6-31G(d)) used for optimization.

    • Execution: The output will provide vibrational frequencies and their corresponding intensities. These frequencies are typically scaled by a factor (~0.96 for this level of theory) to better match experimental values.

  • Property Calculations:

    • Rationale: To compute the electronic and spectroscopic properties of interest.

    • Method: Using the optimized geometry, perform single-point energy calculations with a larger basis set (e.g., 6-311++G(2d,2p)) for higher accuracy.[9][10]

    • Execution:

      • NMR: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H and ¹³C chemical shifts.[10]

      • Electronic Properties: Request population analysis (e.g., Natural Bond Orbital - NBO) to determine atomic charges and visualize molecular orbitals (HOMO, LUMO).

      • Thermodynamic Properties: Enthalpy and Gibbs free energy are standard outputs of the frequency calculation.

A 1. Initial 3D Structure (Molecular Editor) B 2. Geometry Optimization (e.g., DFT: M06-2X/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Property Calculation (e.g., NMR, Orbitals) (Higher Basis Set) C->D E Analysis: - IR Spectrum - Thermochemistry C->E F Analysis: - NMR Shifts - HOMO/LUMO - Reactivity D->F

Caption: Standard workflow for DFT-based property prediction.

Conclusion

The theoretical properties of this compound, elucidated through computational chemistry, provide a powerful framework for understanding its utility. Its distinct electronic structure, governed by the strategic placement of fluoro and nitro substituents, makes it an activated yet stable intermediate. The ability to predict its reactivity, spectroscopic signatures, and physicochemical properties allows researchers in drug development and materials science to employ this molecule with greater precision and foresight, accelerating the discovery of novel chemical entities with enhanced function.

References

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The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0), a pivotal intermediate in modern synthetic chemistry. While a singular, formal "discovery" publication is not prominent in historical records, this document traces its emergence and significance through the lens of patent literature and its critical application in the development of targeted pharmaceuticals. We will dissect its primary synthetic route via electrophilic aromatic substitution, analyze the strategic importance of its unique trifunctional architecture, and detail its role in the synthesis of groundbreaking therapeutics, such as the BRAF inhibitor Vemurafenib. This guide is intended for researchers, scientists, and professionals in drug development, offering both historical context and practical, field-proven insights into the chemistry of this versatile compound.

Historical Context: An Indispensable Tool in Medicinal Chemistry

The history of this compound is intrinsically linked to the advancements in medicinal chemistry from the late 20th century onwards. While the synthesis of fluorinated aromatic compounds has roots in earlier discoveries like the Schiemann reaction, the specific utility of this trifunctional benzoic acid derivative became apparent with the increasing demand for complex, highly substituted molecules in drug discovery pipelines.

Its appearance in the patent literature from at least the early 1990s marks its significance. For instance, a 1993 patent for novel antibiotic compounds describes the use of this compound to generate an allyl ester derivative, highlighting its early adoption as a reactive intermediate.[1] However, its most prominent role emerged in the early 2000s with the development of targeted cancer therapies. The synthesis of Vemurafenib, a potent inhibitor of the BRAFV600E mutated kinase, relies on this acid as a crucial starting material.[2][3] This application cemented its status as an indispensable building block for constructing complex heterocyclic systems with precise electronic and steric properties.[2][4]

The strategic value of this compound lies in its trifunctional nature:

  • Carboxylic Acid Group: Provides a reactive handle for amide bond formation, esterification, or conversion to an acid chloride, enabling linkage to other molecular fragments.[2][5]

  • Ortho-Positioned Fluorine Atoms: These strongly electron-withdrawing groups significantly influence the molecule's electronic properties and reactivity.[2] They can enhance metabolic stability and lipophilicity in the final drug product, which are highly desirable pharmaceutical traits.[2]

  • Nitro Group: A versatile functional group that acts as a powerful electron-withdrawing group and can be readily reduced to an amine (-NH2).[2][5] This transformation opens up a vast array of subsequent synthetic possibilities, including diazotization or further amide couplings.[5]

Core Synthesis: Electrophilic Aromatic Substitution

The most established and widely practiced method for synthesizing this compound is the direct nitration of its precursor, 2,6-difluorobenzoic acid.[5] This reaction is a classic example of electrophilic aromatic substitution, where the directing effects of the existing substituents guide the position of the incoming nitro group.

Mechanistic Rationale

The directing effects of the substituents on the 2,6-difluorobenzoic acid ring are crucial for the outcome of the synthesis.

  • The carboxylic acid (-COOH) group is a deactivating, meta-directing group.

  • The fluorine (-F) atoms are deactivating but ortho, para-directing groups.

The position meta to the carboxylic acid (C5) is also ortho to one fluorine (C6) and para to the other (C2). Conversely, the position ortho to the carboxylic acid (C3) is also ortho to the C2 fluorine. The combined influence of these groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position, yielding the desired product.

The workflow for this synthesis is depicted below.

G cluster_start Starting Material cluster_reagents Nitrating Agents cluster_process Reaction cluster_product Final Product A 2,6-Difluorobenzoic Acid D Electrophilic Aromatic Substitution (Nitration) A->D B Potassium Nitrate (KNO₃) B->D Source of NO₂⁺ C Concentrated Sulfuric Acid (H₂SO₄) C->D Catalyst / Dehydrating Agent E This compound D->E

Caption: Synthetic workflow for this compound.

A Validated Laboratory-Scale Protocol

The following protocol describes a reliable, self-validating method for the synthesis of this compound.

Objective: To synthesize this compound from 2,6-difluorobenzoic acid.

Materials:

  • 2,6-Difluorobenzoic acid (1.4 g, 9 mmol)

  • Concentrated Sulfuric Acid (5 mL)

  • Potassium Nitrate (1 g, 9.9 mmol)

  • Ice water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Cool 5 mL of concentrated sulfuric acid in a flask to 0 °C using an ice bath.

  • Slowly add 1.4 g of 2,6-difluorobenzoic acid to the cooled sulfuric acid with stirring.

  • Gradually add 1 g of potassium nitrate to the mixture, maintaining the temperature at or near 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture for 24 hours at room temperature.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate and concentrate it under reduced pressure.

  • Wash the resulting solid with diethyl ether and dry to yield the final product.[3]

Validation & Characterization:

  • Yield: This procedure typically yields approximately 1.3 g of the product, corresponding to a 71% yield.[3]

  • ¹H NMR (400 MHz, DMSO-d6): The product can be characterized by its proton NMR spectrum, which should show signals at δ 8.37 (td, J = 9.2, 5.6 Hz, 1H) and 7.46 (t, J = 9.2 Hz, 1H).[3]

  • Melting Point: The expected melting point is in the range of 101 - 105 °C.[6]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueSource
CAS Number 83141-10-0[3][6][7]
Molecular Formula C₇H₃F₂NO₄[6][7]
Molecular Weight 203.1 g/mol [6][7]
Appearance White to light yellow powder/crystal[6]
Melting Point 101 - 105 °C[6]
IUPAC Name This compound[8]

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

  • FT-IR Spectroscopy: The infrared spectrum is characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically appearing in the 1700-1730 cm⁻¹ region.[5]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms. The carbonyl carbon is the most deshielded (165-170 ppm), while the aromatic carbons resonate between 110-160 ppm. Carbons bonded to fluorine (C-2, C-6) will exhibit characteristic doublet splitting patterns due to C-F coupling.[5]

Applications in Drug Discovery: The Vemurafenib Case Study

The primary application of this compound is as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2][6] Its role is particularly critical in producing advanced active pharmaceutical ingredients (APIs), such as kinase inhibitors.[2][3][7]

A prominent example is its use in the synthesis of Vemurafenib (PLX4032) , a highly selective inhibitor of the BRAFV600E kinase, which was approved in 2011 for the treatment of late-stage melanoma.[2][9] The synthesis of Vemurafenib involves coupling the acid chloride derivative of a related compound (2,6-difluoro-3-(propylsulfonamido)benzoic acid, derived from the title compound) with 5-bromo-7-azaindole.[7] This demonstrates the compound's function as a foundational scaffold onto which other critical pharmacophores are built.

The logical flow from this key intermediate to a final drug candidate is illustrated below.

G A This compound (Starting Material) B Nitro Group Reduction (e.g., Catalytic Hydrogenation) A->B C 3-Amino-2,6-difluorobenzoic Acid (Intermediate) B->C D Sulfonamide Formation (Reaction with Propanesulfonyl Chloride) C->D E N-(3-carboxy-2,4-difluorophenyl)propane-1-sulfonamide (Key Precursor) D->E F Amide Coupling (with Azaindole Fragment) E->F G Vemurafenib (Final API) F->G

Caption: Role of the title compound in the Vemurafenib synthesis pathway.

Conclusion

This compound has evolved from a specialized chemical reagent to a cornerstone intermediate in the synthesis of high-value, complex molecules. Its history is not one of a singular discovery event but of a gradual recognition of its strategic utility, driven by the demands of modern drug discovery. The compound's unique trifunctional arrangement provides a robust and versatile platform for synthetic chemists, enabling the efficient construction of targeted therapeutics that have had a profound impact on medicine. This guide has provided a comprehensive overview, grounding its history, synthesis, and application in authoritative and practical scientific context.

References

  • The Strategic Advantage of Utilizing this compound in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • This compound | C7H3F2NO4 | CID 302629 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Encoding BRAF Inhibitor Functions in Protein Degraders. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • (12) United States Patent. (2016, February 19). Google Patents.
  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11(11), 873-886.
  • US5478820A - Antibiotic compounds. (1993, February 2). Google Patents.
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Methodological & Application

Application Protocol: Regioselective Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2,6-Difluoro-3-nitrobenzoic acid, a key intermediate in pharmaceutical and agrochemical research.[1] The synthesis is achieved through the direct electrophilic nitration of 2,6-difluorobenzoic acid.[2] This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety measures, and presents a robust method for product purification and characterization. The causality behind experimental choices, such as temperature control and reagent stoichiometry, is explained to ensure reproducibility and high yield.

Introduction and Scientific Rationale

This compound is a valuable building block in organic synthesis. Its trifunctional nature—featuring a carboxylic acid, a nitro group, and ortho-fluorine atoms—offers a versatile platform for constructing complex molecules.[1] The fluorine atoms can enhance metabolic stability and lipophilicity in drug candidates, while the nitro group is readily reduced to an amine, providing a key handle for further derivatization.[1][2] The carboxylic acid moiety allows for standard transformations like amidation and esterification.[1][2]

The primary route to this compound is the direct nitration of 2,6-difluorobenzoic acid using a mixed acid system of concentrated nitric and sulfuric acids.[2] This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.[2][3]

1.1. Mechanistic Insight: The Basis for Regioselectivity

The nitration of an aromatic ring proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric acid and a strong protic acid catalyst, typically sulfuric acid.[3][4][5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [3]

The regiochemical outcome of the attack of the nitronium ion on the 2,6-difluorobenzoic acid ring is a result of the competing directing effects of the three substituents:

  • Carboxylic Acid (-COOH): This group is a moderate deactivator of the aromatic ring and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects.[3][6][7] It directs the incoming electrophile to the C3 and C5 positions.

  • Fluorine (-F): As halogens, the fluorine atoms are deactivating via a strong inductive effect but are ortho, para-directors due to resonance donation of a lone pair of electrons.[2] In this molecule, the fluorine at C2 directs towards C3 (ortho) and C5 (para), while the fluorine at C6 directs towards C5 (ortho) and C3 (para).

The observed product, this compound, indicates that nitration occurs at the C3 position. This outcome is a consensus of the directing effects. Both fluorine atoms and the carboxylic acid group direct the incoming electrophile to the C3 (or the equivalent C5) position. The strong deactivation of the ring necessitates forceful reaction conditions, but the consistent directing effects lead to a highly regioselective transformation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for different quantities by adjusting reagent amounts proportionally.

2.1. Materials and Reagents
ReagentGradeMolar Mass ( g/mol )QuantityRole
2,6-Difluorobenzoic acid≥98%158.1010.0 g (63.2 mmol)Starting Material
Conc. Sulfuric Acid (H₂SO₄)98%98.0840 mLCatalyst & Dehydrating Agent
Fuming Nitric Acid (HNO₃)≥90%63.0110 mLNitrating Agent
Crushed Ice / Deionized WaterN/A18.02~500 g / 500 mLQuenching
Dichloromethane (CH₂Cl₂)ACS Grade84.933 x 100 mLExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade84.012 x 50 mLNeutralizing Wash
Brine (Saturated NaCl)ACS Grade58.441 x 50 mLAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade120.37~10 gDrying Agent
2.2. Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice-salt bath

  • 1 L beaker

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

2.3. Step-by-Step Synthesis Procedure

A. Preparation of the Nitrating Mixture

  • In a clean, dry 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, add the concentrated sulfuric acid (40 mL).

  • Cool the flask in an ice-salt bath to between -5 °C and 0 °C with vigorous stirring.

  • Crucial Step: Slowly add the fuming nitric acid (10 mL) dropwise via a dropping funnel to the cold sulfuric acid. The rate of addition must be controlled to maintain the internal temperature below 10 °C.[8] This is a highly exothermic process. The resulting solution is the nitrating mixture.

B. Nitration Reaction

  • Once the nitrating mixture is prepared and has returned to < 5 °C, begin the portion-wise addition of 2,6-difluorobenzoic acid (10.0 g) over 30-45 minutes.

  • Causality: Adding the solid substrate in portions prevents a rapid increase in temperature from the exothermic reaction, which could lead to undesired side products or a runaway reaction.[9]

  • Maintain the internal temperature between 0 °C and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

  • Remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 3-4 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

C. Work-up and Product Isolation

  • Fill a 1 L beaker with approximately 500 g of crushed ice and 200 mL of deionized water.

  • Crucial Step: Carefully and slowly pour the reaction mixture onto the stirred ice-water slurry.[8][9] This quenching step is highly exothermic and should be performed in a fume hood with the sash lowered. A white to pale yellow precipitate of the crude product should form.

  • Allow the slurry to stir for 30 minutes to ensure complete precipitation.

  • Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water (3 x 100 mL) until the filtrate is near neutral pH.

  • Press the solid as dry as possible on the filter.

D. Purification

  • The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product.

Synthesis_Workflow cluster_setup Phase 1: Reaction Setup cluster_workup Phase 2: Work-up & Purification prep_nm Prepare Nitrating Mixture: 1. Cool H₂SO₄ to 0°C 2. Add HNO₃ dropwise (Maintain T < 10°C) add_sm Add Starting Material: 1. Add 2,6-difluorobenzoic acid   in portions to cold nitrating mix 2. Maintain T < 5°C prep_nm->add_sm Exothermic react Reaction Progression: 1. Stir at 0°C for 1 hour 2. Warm to RT, stir for 3-4 hours add_sm->react Exothermic quench Quench Reaction: Pour mixture onto crushed ice-water react->quench Monitor by TLC/LC-MS filter1 Isolate Crude Product: Vacuum filtration and wash with cold H₂O quench->filter1 recrystallize Recrystallize: Dissolve in hot EtOH/H₂O, cool slowly filter1->recrystallize filter2 Isolate Pure Product: Vacuum filtration and wash recrystallize->filter2 dry Dry Product: Dry under vacuum to constant weight filter2->dry final_product This compound (Pure Crystals) dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Hazard Management

This procedure involves the use of highly corrosive and reactive substances and must be performed with stringent safety controls.[10][11]

  • Personal Protective Equipment (PPE): At all times, wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).[10][11]

  • Fume Hood: All operations, especially the handling of concentrated acids and the quenching step, must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes.[10]

  • Exothermic Reactions: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic.[9] Strict temperature control is essential to prevent thermal runaway.[10] Always add reagents slowly and ensure efficient cooling and stirring.

  • Acid Handling: Always add acid to water or a larger volume of acid; never the reverse.[11] When preparing the nitrating mixture, sulfuric acid is the more viscous and dense component, so nitric acid is added to it.

  • Spill Management: An appropriate acid spill kit (containing a neutralizer like sodium bicarbonate) must be readily available.[10][11] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]

  • Waste Disposal: All acidic aqueous waste must be carefully neutralized before disposal according to institutional guidelines.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₇H₃F₂NO₄, MW: 203.10 g/mol ).[13]

  • Infrared Spectroscopy (IR): To identify characteristic functional group peaks (C=O, NO₂, C-F, O-H).

Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time at room temperature. Monitor by TLC.
Loss of product during work-up.Ensure complete precipitation during quenching by allowing sufficient time. Be careful not to use excessive solvent during recrystallization.
Formation of Side Products (e.g., dinitro compounds) Reaction temperature was too high.Maintain strict temperature control (< 5 °C) during the addition of the starting material.[9]
Incorrect stoichiometry of nitrating agent.Use only a modest excess of nitric acid.
Product is Oily or Dark Presence of residual acids or impurities.Ensure thorough washing of the crude product with water. Perform a second recrystallization or consider purification by column chromatography.
References
  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • [Username]. (2024, June 6). Nitration reaction safety. YouTube. Retrieved from [Link]

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • [Username]. (2023, March 1). Nitration Reaction of Benzoic acid. YouTube. Retrieved from [Link]

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Application Note: A Detailed Protocol for the Regioselective Nitration of 2,6-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2,6-Difluoro-3-nitrobenzoic Acid

This compound is a highly valuable and versatile building block in modern organic and pharmaceutical chemistry.[1] Its strategic importance is underscored by its role as a key intermediate in the synthesis of complex therapeutic agents, most notably in the development of targeted cancer therapies. For instance, it is a crucial component in the synthesis of Vemurafenib, a potent B-Raf kinase inhibitor used in the treatment of late-stage melanoma.[2] The presence of three distinct functional groups—a carboxylic acid, a nitro group, and two fluorine atoms—provides multiple reactive sites for subsequent chemical modifications, allowing for the construction of diverse and complex molecular architectures.[1]

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of 2,6-difluorobenzoic acid. This reaction presents a classic case of regioselectivity governed by the competing electronic effects of multiple substituents. The carboxylic acid group is a meta-directing deactivator, while the fluorine atoms are ortho, para-directing deactivators.[1] The interplay of these effects selectively directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position, which is meta to the carboxyl group and ortho to one of the fluorine atoms, yielding the desired this compound.[1]

This application note provides two robust and verified protocols for this nitration, addresses critical safety considerations, and offers a guide for characterization and troubleshooting.

Reaction Mechanism and Regioselectivity

The nitration of 2,6-difluorobenzoic acid proceeds via a well-established electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by the reaction of a nitrate source (e.g., nitric acid or potassium nitrate) with concentrated sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.[3][4]

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The π-electron system of the deactivated benzene ring attacks the nitronium ion. The directing effects of the existing substituents govern the position of this attack. The strong electron-withdrawing nature of the -COOH group deactivates the ring and directs the incoming electrophile to the meta position. The fluorine atoms, while also deactivating, direct ortho and para. The C3 position is favored as it satisfies the meta-directing influence of the carboxyl group while also being ortho to a fluorine atom.

  • Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, collapsing the intermediate sigma complex and restoring the aromaticity of the ring to yield the final product.[4][5]

Critical Safety Protocols for Nitration Reactions

Nitration reactions using mixed acids are highly exothermic and present significant safety hazards if not managed properly.[6][7] Adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[8][9]

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to control exposure to corrosive and toxic acid fumes (NOx).[8][10] An emergency eyewash and safety shower must be immediately accessible.[9]

  • Handling Concentrated Acids: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents.[10][11]

    • Always add reagents slowly and in a controlled manner, especially when mixing acids.

    • The preparation of the nitrating mixture is highly exothermic and requires efficient cooling in an ice bath to prevent thermal runaway.[6]

    • Never add water to concentrated acid; always add acid slowly to water (or ice) during the work-up procedure.[12]

  • Reaction Quenching: The quenching of the reaction mixture by pouring it onto ice is also highly exothermic and must be done slowly and carefully with vigorous stirring.

  • Waste Disposal: All acidic waste must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal, in accordance with institutional and local environmental regulations.[3][11] Do not mix nitric acid waste with organic solvent waste streams.[11]

Experimental Protocols and Methodologies

Two primary methods are presented for the nitration of 2,6-difluorobenzoic acid. Protocol B, using potassium nitrate, is often preferred on a laboratory scale as it avoids the handling of fuming nitric acid and can offer a more controlled reaction.

Materials and Equipment
  • Reagents: 2,6-Difluorobenzoic acid (≥98%), Concentrated Sulfuric Acid (98%), Fuming Nitric Acid (≥90%) or Potassium Nitrate (≥99%), Ethyl Acetate (reagent grade), Ice.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, Buchner funnel and flask for vacuum filtration, standard laboratory glassware.

Protocol A: Nitration using Nitric Acid / Sulfuric Acid

This method is a classic approach for aromatic nitration.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in a large ice-salt bath.

  • Charge Substrate: To the flask, add 2,6-difluorobenzoic acid (e.g., 5.0 g, 31.6 mmol).

  • Add Sulfuric Acid: Slowly and carefully, add concentrated sulfuric acid (25 mL) to the flask while stirring. Ensure the internal temperature is maintained below 10 °C.

  • Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 mL, ~34.8 mmol) to concentrated sulfuric acid (5 mL).

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-45 minutes. Crucially, maintain the internal reaction temperature at or below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice (approx. 200 g) in a large beaker. A precipitate will form.

  • Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield pure this compound. Dry the final product under vacuum.

Protocol B: Nitration using Potassium Nitrate / Sulfuric Acid

This protocol provides a reliable alternative to using mixed acid.[2]

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.

  • Charge Substrate & Acid: Add 2,6-difluorobenzoic acid (1.4 g, 9.0 mmol) to the flask. Slowly add concentrated sulfuric acid (5 mL) while stirring and maintaining the temperature at 0 °C.[2]

  • Add Nitrating Agent: Once the substrate is dissolved, add potassium nitrate (1.0 g, 9.9 mmol) portion-wise over 20-30 minutes.[2] Ensure the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and continue stirring for an additional 16-24 hours.[2]

  • Work-up: Quench the reaction by pouring the mixture into ice water (approx. 100 mL).[2]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Wash the resulting solid with a minimal amount of cold ether or perform recrystallization to yield pure this compound (Typical Yield: ~71%).[2]

Data Summary and Process Visualization

Quantitative Data Summary
ParameterProtocol A (HNO₃/H₂SO₄)Protocol B (KNO₃/H₂SO₄)Rationale / Comment
Substrate 1.0 equiv1.0 equiv2,6-Difluorobenzoic Acid
Nitrating Agent ~1.1 equiv (HNO₃)~1.1 equiv (KNO₃)A slight excess ensures complete conversion.
Acid Catalyst H₂SO₄ (in excess)H₂SO₄ (in excess)Acts as solvent, catalyst, and dehydrating agent.
Temperature 0 - 5 °C0 °C to Room TempStrict temperature control is critical to minimize byproducts.[7]
Reaction Time 1 - 2 hours16 - 24 hoursProtocol B is generally slower.
Typical Yield 70 - 85%~71%[2]Yields are dependent on precise control and purification efficiency.
Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_substrate Dissolve 2,6-Difluorobenzoic Acid in conc. H₂SO₄ prep_nitrating Prepare Nitrating Agent (HNO₃/H₂SO₄ or KNO₃) Maintain Temp ≤ 5°C add_nitrating Slow, Dropwise Addition of Nitrating Agent (Maintain Temp ≤ 5°C) prep_substrate->add_nitrating stir_reaction Stir Reaction Mixture (Monitor by TLC) add_nitrating->stir_reaction quench Quench Reaction by pouring onto Ice-Water stir_reaction->quench isolate Isolate Crude Product (Filtration or Extraction) quench->isolate wash Wash with Cold Water to remove residual acid isolate->wash purify Recrystallize Product wash->purify characterize Characterize Final Product (NMR, FT-IR, MP) purify->characterize

Sources

Introduction: A Multifaceted Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,6-Difluoro-3-nitrobenzoic Acid in Modern Organic Synthesis

In the landscape of modern organic synthesis, the strategic selection of starting materials and intermediates is a critical determinant of synthetic efficiency, yield, and the ultimate success of a research program. This compound (CAS No. 83141-10-0) has emerged as a uniquely versatile and powerful building block, particularly valued in the fields of pharmaceutical development and materials science.[1] Its utility stems from a trifecta of functional groups—a carboxylic acid, a nitro group, and two ortho-positioned fluorine atoms—whose reactivities are intricately modulated by their electronic interplay.[2]

This guide provides an in-depth exploration of the strategic application of this compound. We will delve into its core reactivity, present detailed, field-proven protocols for its key transformations, and illustrate its role in the synthesis of high-value molecules, such as precursors to kinase inhibitors.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent to streamline complex synthetic pathways and accelerate innovation.[4]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 83141-10-0[3][5]
Molecular Formula C₇H₃F₂NO₄[5]
Molecular Weight 203.10 g/mol [5]
Melting Point 92-96 °C[6]
IUPAC Name This compound[5]
Appearance Solid[3]

Safety Profile:

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[7][8] Some sources also indicate it may cause respiratory irritation (H335).[5][9]

Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[7][9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

Core Reactivity and Synthetic Strategy

The synthetic power of this compound lies in the distinct and sequential reactivity of its functional groups. The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly impacts the reactivity of the aromatic ring and the acidity of the carboxylic acid.[2][4]

G cluster_0 This compound cluster_1 Key Functional Groups cluster_2 Primary Transformations A Core Reagent B Carboxylic Acid (-COOH) A->B C Nitro Group (-NO₂) A->C D Ortho-Fluorine Atoms (-F) A->D E Amide / Ester Formation B->E Coupling Reactions F Reduction to Amine C->F Reduction (e.g., SnCl₂, H₂/Pd) G Modulation of Drug Properties (Metabolic Stability, Lipophilicity) D->G Inherent Property

Caption: Key functional groups and their primary synthetic transformations.

Transformation 1: Reduction of the Nitro Group

The conversion of the nitro group to an amine is one of the most valuable transformations of this molecule. It unmasks a nucleophilic site, paving the way for the introduction of new substituents or the construction of heterocyclic rings.[4][11] This step is fundamental in the synthesis of many pharmaceutical agents.

Causality: The choice of reducing agent is critical. Catalytic hydrogenation (H₂/Pd-C) is a clean method, but can sometimes be slow or require specialized equipment. Metal/acid combinations, such as tin(II) chloride (SnCl₂) in HCl, are highly effective and common in laboratory settings for reducing aromatic nitro groups.[12] The acidic conditions protonate the nitro group, facilitating its reduction by the metal.

Transformation 2: Amide Bond Formation

The carboxylic acid moiety serves as a handle for coupling reactions, most commonly with amines to form stable amide bonds—a cornerstone of medicinal chemistry.[2]

Causality: Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated." This is achieved using coupling reagents (e.g., HATU, HOBt/EDC) or by converting it to a more reactive species like an acyl chloride (using SOCl₂ or (COCl)₂). The activated intermediate is then readily attacked by the amine nucleophile to form the amide.

The Role of the Fluorine Atoms

The two fluorine atoms are not merely spectators. Their strong electron-withdrawing, inductive effect enhances the acidity of the carboxylic acid and influences the regioselectivity of reactions on the ring.[2] Crucially, in the context of drug development, the incorporation of fluorine often improves metabolic stability (by blocking sites of oxidative metabolism) and enhances membrane permeability and binding affinity due to favorable lipophilicity.[4]

Application Spotlight: Synthesis of a B-Raf Kinase Inhibitor Precursor

This compound is a key starting material for the synthesis of B-Raf kinase inhibitors like Vemurafenib, which is used to treat melanoma.[3] The following workflow illustrates a plausible synthetic sequence for a core intermediate, highlighting the strategic use of the reagent's functional groups.

G A This compound B Step 1: Amide Coupling (e.g., SOCl₂, Amine R-NH₂) A->B C N-Substituted Amide Intermediate B->C D Step 2: Nitro Reduction (e.g., SnCl₂, HCl) C->D E 3-Amino-N-Substituted Benzamide (Kinase Inhibitor Precursor) D->E

Caption: Synthetic workflow for a B-Raf kinase inhibitor precursor.

This logical sequence first establishes the robust amide bond and then performs the more sensitive nitro reduction, ensuring the stability of the desired functionalities throughout the synthesis.

Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for the synthesis and key transformations of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the nitration of 2,6-difluorobenzoic acid, a common and reliable method for preparing the title compound.[3][11]

Materials:

Reagent/Solvent CAS No. Amount Molar Eq.
2,6-Difluorobenzoic acid 385-00-2 1.4 g (9 mmol) 1.0
Concentrated Sulfuric Acid (H₂SO₄) 7664-93-9 5 mL -
Potassium Nitrate (KNO₃) 7757-79-1 1.0 g (9.9 mmol) 1.1
Ethyl Acetate 141-78-6 As needed -
Anhydrous Magnesium Sulfate (MgSO₄) 7487-88-9 As needed -

| Ice Water | - | As needed | - |

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0 °C), slowly add concentrated sulfuric acid (5 mL) to 2,6-difluorobenzoic acid (1.4 g).

  • While maintaining the temperature at 0 °C, add potassium nitrate (1.0 g) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture vigorously for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing approximately 50 mL of ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a solid.

  • Wash the resulting solid with a small amount of cold diethyl ether and dry to yield the final product.

    • Expected Yield: ~1.3 g (71%).[3]

    • Characterization (¹H NMR, 400 MHz, DMSO-d₆): δ 8.37 (td, J = 9.2, 5.6 Hz, 1H), 7.46 (t, J = 9.2 Hz, 1H).[3]

Protocol 2: Reduction to 3-Amino-2,6-difluorobenzoic Acid

This protocol details the reduction of the nitro group using tin(II) chloride.

Materials:

Reagent/Solvent CAS No. Amount Molar Eq.
This compound 83141-10-0 1.0 g (4.9 mmol) 1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O) 10025-69-1 4.4 g (19.6 mmol) 4.0
Ethanol 64-17-5 20 mL -
Concentrated Hydrochloric Acid (HCl) 7647-01-0 5 mL -
Saturated Sodium Bicarbonate (NaHCO₃) 144-55-8 As needed -

| Ethyl Acetate | 141-78-6 | As needed | - |

Procedure:

  • Suspend this compound (1.0 g) in ethanol (20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (4.4 g) in concentrated HCl (5 mL) and add this solution to the suspension.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 3-4 hours. Monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the reaction by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extract the resulting mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 3-amino-2,6-difluorobenzoic acid.[11]

Conclusion

This compound is a quintessential example of a strategic intermediate in organic synthesis.[4] Its well-defined reactivity allows for the sequential and controlled introduction of key functionalities, streamlining the construction of complex molecular architectures. The ability to first perform couplings at the carboxylic acid and subsequently reduce the nitro group to an amine provides a robust and logical pathway for building diverse scaffolds.[11] Coupled with the beneficial physicochemical properties imparted by its fluorine atoms, this reagent will undoubtedly continue to be an indispensable tool for chemists in pharmaceutical, agrochemical, and materials research.[1][2]

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Application Notes & Protocols: 2,6-Difluoro-3-nitrobenzoic Acid as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and organic synthesis, the efficiency of constructing complex molecular architectures is paramount. The strategic selection of starting materials and intermediates can dramatically reduce the number of synthetic steps, thereby improving overall yield, purity, and cost-effectiveness.[1] 2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0) has emerged as a quintessential example of such a strategic intermediate.[1] Its value lies in the unique arrangement of three distinct functional groups—a carboxylic acid, a nitro group, and two ortho-positioned fluorine atoms—each offering a specific and versatile handle for chemical manipulation.[2][3]

This guide provides an in-depth exploration of this compound, detailing its synthesis, chemical reactivity, and critical applications as a building block in pharmaceutical development. The protocols and insights presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique properties to streamline complex synthetic pathways, particularly in the synthesis of kinase inhibitors and other advanced active pharmaceutical ingredients (APIs).[1][4]

Physicochemical Properties & Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 83141-10-0[5]
Molecular Formula C₇H₃F₂NO₄[5]
Molecular Weight 203.10 g/mol [5]
Appearance White to light yellow crystalline powder[6]
Melting Point 92-101°C[6][7]
Boiling Point 335.5 ± 42.0 °C (Predicted)[6]
pKa 1.48 ± 0.29 (Predicted)[6]
IUPAC Name This compound[5]
Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is an essential technique for confirming the presence of key functional groups. The spectrum of this compound is characterized by strong, distinct absorption bands. A prominent, sharp band typically appears in the 1700-1730 cm⁻¹ region, corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid.[2] Other characteristic peaks include those for the nitro group (NO₂) asymmetric and symmetric stretches, and C-F bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. A representative characterization in DMSO-d₆ shows two key signals for the aromatic protons: δ 8.37 (td, J = 9.2, 5.6 Hz, 1H) and 7.46 (t, J = 9.2 Hz, 1H).[4]

Protocol: Laboratory-Scale Synthesis

The most established and reliable method for synthesizing this compound is the direct nitration of its precursor, 2,6-difluorobenzoic acid.[2] This reaction is a classic example of electrophilic aromatic substitution. The carboxylic acid group is a meta-directing deactivator, while the fluorine atoms are ortho, para-directing deactivators.[2] The nitration occurs at the position meta to the carboxyl group and ortho to one of the fluorine atoms. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from nitric acid in the presence of a strong dehydrating agent like concentrated sulfuric acid.[2]

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
  • 2,6-Difluorobenzoic acid

  • Potassium nitrate (KNO₃)[2]

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Ice

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add 2,6-difluorobenzoic acid (e.g., 1.4 g, 9 mmol).[4]

  • Acid Addition: Place the flask in an ice bath to cool to 0°C. Slowly and cautiously add concentrated sulfuric acid (e.g., 5 mL) while stirring.[4] Ensure the temperature remains low during the addition.

  • Nitration: Once the starting material is dissolved and the solution is cooled, add potassium nitrate (e.g., 1 g, 9.9 mmol) portion-wise, maintaining the temperature at or below 0°C.[4] The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 24 hours to ensure the reaction goes to completion.[4]

  • Work-up (Quenching): Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the product and quench the reaction.[4]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.[4]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[4]

  • Purification: The resulting solid crude product can be further purified by washing with cold ether and drying to yield this compound.[4] A typical yield is around 71%.[4]

Core Reactivity and Synthetic Transformations

The power of this compound as an intermediate stems from the distinct reactivity of its three functional groups, allowing for sequential and selective modifications.[1][2]

Reactivity cluster_COOH Carboxylic Acid Reactions cluster_NO2 Nitro Group Reduction Parent This compound Ester Ester Derivative Parent->Ester Esterification (e.g., R-OH, acid cat.) Amide Amide Derivative Parent->Amide Amidation (e.g., R-NH₂, coupling agent) Amine 3-Amino-2,6-difluorobenzoic Acid Parent->Amine Reduction (e.g., H₂/Pd, SnCl₂)

Caption: Key chemical transformations of this compound.

  • Carboxylic Acid Group: This is a primary site for derivatization. It readily undergoes esterification with alcohols or amidation with amines using standard coupling agents, providing a straightforward way to link the core structure to other molecular fragments.[1][2]

  • Nitro Group: The nitro group is a versatile functional handle. Its most critical transformation is its reduction to an amino group (-NH₂), yielding 3-Amino-2,6-difluorobenzoic acid.[2] This is a pivotal step in many synthetic pathways, as the resulting aniline derivative is a key nucleophile for forming new C-N bonds, essential in building many drug scaffolds.[1] Common reduction methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or using chemical reducing agents like tin(II) chloride.[2]

  • Fluorine Atoms: The two fluorine atoms significantly influence the molecule's electronic properties.[1] Their strong electron-withdrawing nature enhances the acidity of the carboxylic acid and can activate the aromatic ring for certain reactions. Furthermore, incorporating fluorine into drug molecules often improves metabolic stability and lipophilicity, which are highly desirable pharmacokinetic properties.[1][2]

Application Protocol: A Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[8][9] Many small-molecule kinase inhibitors are designed to bind to the ATP pocket of the enzyme.[8] this compound is a crucial intermediate in the synthesis of several potent kinase inhibitors, most notably B-Raf inhibitors like vemurafenib, which is used to treat melanoma.[2][4]

The general strategy involves using the amino derivative, 3-Amino-2,6-difluorobenzoic acid, as a core fragment that is coupled with other heterocyclic systems.

Caption: Conceptual workflow for incorporating the intermediate into a kinase inhibitor.

Conceptual Workflow for Kinase Inhibitor Synthesis
  • Preparation of the Key Amine: Begin by reducing this compound to 3-Amino-2,6-difluorobenzoic acid as described in Section 4. This unmasks the nucleophilic amino group.

  • Amide Bond Formation: The carboxylic acid of the amino-intermediate is then coupled with a suitable amine-containing heterocyclic core. This is a standard amide coupling reaction, often mediated by reagents like HATU or EDC/HOBt, to form a stable amide linkage.

  • Further Functionalization: The resulting structure can be further elaborated. For instance, the amino group of the original intermediate can participate in reactions such as nucleophilic aromatic substitution (SNAr) with an activated heterocyclic system (e.g., a chloropyrimidine) to complete the synthesis of the target kinase inhibitor. The anilinopyrimidine motif is a common chemotype found in many clinically approved kinase inhibitors.[10]

The presence of the difluoro substitution pattern is often critical for the final drug's biological activity and pharmacokinetic profile, highlighting why this specific starting material is so valuable.[1]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are mandatory when handling this compound.

Table 2: Hazard Identification and Precautionary Statements

HazardGHS ClassificationPrecautionary StatementsSource(s)
Skin Irritation Category 2H315: Causes skin irritation.[5][11]
Eye Irritation Category 2 / 2AH319: Causes serious eye irritation.[5][11]
Respiratory Irritation Category 3H335: May cause respiratory irritation.[5]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to prevent dispersion of dust.[11][12]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13]

  • Hygiene: Wash hands and face thoroughly after handling. Avoid contact with skin, eyes, and clothing.[11]

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[11][12]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[11][13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11][12]

  • If Swallowed: Rinse mouth and seek medical advice.[11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for efficient and innovative organic synthesis. Its well-defined reactivity allows for controlled, sequential modifications, making it an indispensable building block in the construction of complex, high-value molecules. Its prominent role in the synthesis of life-saving kinase inhibitors underscores its importance in medicinal chemistry. By understanding its properties and mastering its reaction protocols, researchers can significantly accelerate drug discovery and development programs, paving the way for the next generation of therapeutics.[1][3][14]

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Application Notes and Protocols for the Synthesis of B-Raf Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.

Abstract: The B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a pivotal target in oncology. Activating mutations, particularly the V600E substitution, are prevalent in over 50% of melanomas and other cancers, leading to constitutive pathway activation and uncontrolled cell proliferation.[1][2] This has spurred the development of highly selective B-Raf inhibitors, such as Vemurafenib, Dabrafenib, and Encorafenib, which have transformed the therapeutic landscape for patients with B-Raf mutant tumors.[3] This document provides an in-depth guide to the synthesis of these inhibitors, focusing on the underlying medicinal chemistry principles, detailed synthetic protocols, and essential characterization techniques.

The B-Raf Kinase: A Prime Oncogenic Target

The MAPK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating cellular processes like growth, differentiation, and survival.[4][5][6] The pathway consists of a series of protein kinases: Ras, Raf, MEK, and ERK. Within the Raf family (A-Raf, B-Raf, C-Raf), B-Raf is the most potent activator of downstream MEK.[4][5]

The V600E mutation, a single-base substitution, results in a glutamic acid residue replacing valine in the activation loop. This substitution mimics phosphorylation, locking the kinase in a constitutively active conformation, leading to a 500-fold increase in kinase activity compared to wild-type B-Raf.[7] This oncogenic addiction makes tumors bearing the B-Raf V600E mutation highly susceptible to targeted inhibition.[7]

Signaling Pathway Overview

The diagram below illustrates the canonical MAPK pathway and the point of intervention for B-Raf inhibitors. The V600E mutation bypasses the need for upstream Ras activation, leading to persistent downstream signaling.

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF B-Raf (V600E) RAS->BRAF GTP MEK MEK1/2 BRAF->MEK ATP ERK ERK1/2 MEK->ERK ATP Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Inhibitor B-Raf Inhibitor (e.g., Dabrafenib) Inhibitor->BRAF Inhibition

Caption: The MAPK signaling cascade and the inhibitory action of B-Raf inhibitors.

Synthetic Strategies and Medicinal Chemistry Insights

The synthesis of approved B-Raf inhibitors, while distinct for each molecule, often shares common strategic elements centered around the construction of a core heterocyclic scaffold, followed by key carbon-carbon or carbon-nitrogen bond-forming reactions to append the necessary pharmacophoric groups. These inhibitors are classified based on their binding to different kinase conformations (e.g., Type I, Type II), which influences their selectivity and potential for off-target effects like paradoxical activation.[8][9][10]

  • Vemurafenib (PLX4032): Features a pyrrolo[2,3-b]pyridine (azaindole) core. A key synthetic step is the Suzuki coupling to introduce the 4-chlorophenyl group. The final amide bond formation connects the core to the propanesulfonamide side chain.[11]

  • Dabrafenib (GSK2118436): Built around a central thiazole ring. The synthesis involves thiazole cyclization, followed by the construction of the pyrimidine ring and subsequent functionalization.[12] The sulfonamide linkage is a critical element for binding.

  • Encorafenib (LGX818): Characterized by a pyrimidine core. Its synthesis often involves building the substituted pyrimidine and then attaching the cyclopropane-containing side chain and the sulfonamide moiety through sequential reactions.[13][14][15][16]

The general workflow involves a convergent synthesis approach, where key fragments are prepared separately and then coupled in the final stages. This modularity allows for the efficient exploration of structure-activity relationships (SAR) during the drug discovery phase.

Synthetic_Workflow A Starting Material A (e.g., Aniline derivative) C Fragment 1 Synthesis A->C B Starting Material B (e.g., Heterocyclic precursor) D Fragment 2 Synthesis B->D E Key Coupling Reaction (e.g., Suzuki, Amidation) C->E D->E F Crude Product Assembly E->F G Purification (Chromatography, Recrystallization) F->G H Final Product (B-Raf Inhibitor) G->H I Characterization (NMR, MS, HPLC) H->I

Caption: A generalized convergent synthetic workflow for B-Raf kinase inhibitors.

Application Protocol: Synthesis of Dabrafenib

This section provides a representative, multi-step protocol for the synthesis of Dabrafenib, adapted from published patent literature.[12][17][18] This protocol is intended for trained organic chemists in a properly equipped laboratory.

Causality: The chosen route builds the core thiazole ring first, then attaches the pyrimidine via a chloropyrimidine intermediate, and finally introduces the amine through a nucleophilic aromatic substitution. This sequence is efficient and avoids protecting group manipulations on the final amine.

Step 1: Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
  • Reagents and Materials:

    • N-{3-[2-(1,1-dimethylethyl)-5-formyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Intermediate A)

    • 2-chloro-4-aminopyrimidine (Intermediate B)

    • Potassium tert-butoxide (t-BuOK)

    • Tetrahydrofuran (THF), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), aqueous solution

    • Ethyl acetate (EtOAc)

    • Brine solution

  • Protocol:

    • To a solution of Intermediate B in anhydrous THF, add potassium tert-butoxide portion-wise at 0 °C under a nitrogen atmosphere.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Add a solution of Intermediate A in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction to 65 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until Intermediate A is consumed.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Adjust the pH to ~7 with aqueous HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the chloropyrimidine intermediate.

Step 2: Synthesis of Dabrafenib (Final Product)
  • Reagents and Materials:

    • N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (from Step 1)

    • Ammonium hydroxide (28-30% aqueous solution)

    • 1,4-Dioxane

  • Protocol:

    • In a sealed pressure vessel, combine the chloropyrimidine intermediate from Step 1 and 1,4-dioxane.

    • Add an excess of ammonium hydroxide solution.

    • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-16 hours.[19]

    • Monitor the reaction by LC-MS for the disappearance of the starting material.

    • Cool the reaction vessel slowly to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product will precipitate. Collect the solid by filtration.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure Dabrafenib.[17]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized B-Raf inhibitor.

TechniquePurposeKey Parameters to Confirm
¹H and ¹³C NMR Structural ElucidationCorrect chemical shifts, integration values, and coupling constants consistent with the Dabrafenib structure.
Mass Spectrometry (MS) Molecular Weight VerificationObservation of the correct molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of Dabrafenib.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak indicating >98% purity, typically measured by UV absorbance at a relevant wavelength (e.g., 254 nm).
Elemental Analysis Elemental CompositionThe percentage of C, H, N, S, and F should be within ±0.4% of the theoretical values.

Comparative Data of Prominent B-Raf Inhibitors

The following table summarizes key data for FDA-approved B-Raf inhibitors, highlighting their potency against the target kinase.

InhibitorChemical NameCore ScaffoldTargetIC₅₀ (B-Raf V600E)
Vemurafenib Propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2,4-difluorophenyl}amideAzaindoleB-Raf V600E~31 nM
Dabrafenib N-{3-[5-(2-Amino-pyrimidin-4-yl)-2-tert-butyl-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamideThiazoleB-Raf V600E~0.8 nM[20]
Encorafenib Methyl N-[(2S)-1-({4-[3-(5-chloro-2-fluoro-3-methanesulfonamidophenyl)-1-(propan-2-yl)-1H-pyrazol-4-yl]pyrimidin-2-yl}amino)propan-2-yl]carbamatePyrimidine/PyrazoleB-Raf V600E~0.3 nM

IC₅₀ values can vary based on assay conditions.

Conclusion and Future Directions

The targeted inhibition of B-Raf kinase represents a landmark achievement in precision oncology. The synthetic routes to these complex molecules are a testament to the power of modern organic chemistry. While first and second-generation inhibitors have shown remarkable efficacy, challenges such as acquired resistance remain.[21][22] Future research is focused on developing "paradox-breaker" inhibitors that avoid the paradoxical activation of the MAPK pathway and pan-Raf inhibitors that can overcome resistance mechanisms.[21][23][24] The synthetic protocols and analytical methods detailed herein provide a foundational framework for researchers working to synthesize these life-saving medicines and to develop the next generation of B-Raf targeted therapies.

References

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  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
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  • Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC - NIH. (n.d.).
  • Preparation method of dabrafenib - Eureka | Patsnap. (n.d.).
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  • Dabrafenib synthesis - ChemicalBook. (n.d.).
  • WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents. (n.d.).
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  • Current Insights of BRAF Inhibitors in Cancer | Journal of Medicinal Chemistry. (2018, February 20).
  • Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation | ACS Omega - ACS Publications. (2020, August 16).
  • Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - NIH. (2020, August 16).
  • WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents. (n.d.).
  • Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC - PubMed Central. (2025, October 8).
  • Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.... - ResearchGate. (n.d.).
  • Dabrafenib Synthetic Routes - MedKoo Biosciences. (n.d.).
  • Scheme 5. Chemical route to the synthesis of dabrafenib. - ResearchGate. (n.d.).
  • Synthetic pathway for Vemurafenib. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - American Chemical Society. (2020, August 16).
  • Novel process for the preparation of methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3ÂŁ (methanesulfonamido)phenyl]-1-(propan-2-yl - Technical Disclosure Commons. (2022, July 18). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXLnKdG2pjrrjR4MC0vS09M_CKHJ3rZHgXnj-SDje8dcAMeINWwrDHoEJFo-9LivXVW9vLsI-TdMvUP8cpUUiKw_k-3WWhZdSO2XvjqA2dxBMxThlf-ZRCqGBqHQvVY0NdPvcWR8BznNOpYmGgokXeLBALYNp5f9efj3m6y1-SDIzL0k8r8Ls_BA==
  • Analysis of B-Raf[Formula: see text] inhibitors using 2D and 3D-QSAR, molecular docking and pharmacophore studies - PubMed. (n.d.).
  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs - Preprints.org. (2024, April 25).
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - NIH. (n.d.).
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Sources

Application Notes and Protocols for the Synthesis of Vemurafenib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Vemurafenib and its Significance

Vemurafenib (marketed as Zelboraf®) is a potent and selective inhibitor of the BRAF V600E-mutated serine-threonine kinase, a key driver in a significant subset of metastatic melanomas and other cancers.[1] Its chemical name is N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide.[2] The development of Vemurafenib marked a significant advancement in targeted cancer therapy, offering a personalized treatment approach for patients with the specific BRAF V600E mutation.[3] The synthesis of this complex molecule involves a multi-step process requiring precise control over reaction conditions and a thorough understanding of the underlying chemical principles. This document provides a detailed guide to a convergent and widely recognized synthetic route to Vemurafenib, offering insights into the rationale behind the chosen methodologies and detailed experimental protocols for its key transformations.

Synthetic Strategy: A Convergent Approach

The synthesis of Vemurafenib is strategically designed in a convergent manner, where two key fragments are synthesized separately and then coupled in a final step. This approach offers several advantages, including increased overall efficiency and the ability to optimize the synthesis of each fragment independently. The two primary building blocks are:

  • The Core Heterocycle: 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole derivative).

  • The Acylating Agent: A derivative of 2,4-difluoro-3-(propylsulfonamido)benzoic acid, typically activated as an acyl chloride.

The final key step involves a Friedel-Crafts acylation reaction to couple these two fragments, forming the central carbonyl linkage of the Vemurafenib molecule.

Overall Synthetic Pathway

The following diagram illustrates the key stages in the synthesis of Vemurafenib.

vemurafenib_synthesis cluster_0 Synthesis of the 7-Azaindole Core cluster_1 Synthesis of the Acylating Agent cluster_2 Final Assembly 5-bromo-1H-pyrrolo[2,3-b]pyridine 5-bromo-1H-pyrrolo[2,3-b]pyridine azaindole_core 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine 5-bromo-1H-pyrrolo[2,3-b]pyridine->azaindole_core Suzuki Coupling 4-chlorophenylboronic_acid 4-chlorophenylboronic acid 4-chlorophenylboronic_acid->azaindole_core vemurafenib Vemurafenib azaindole_core->vemurafenib Friedel-Crafts Acylation starting_aniline 2,4-difluoro-3-nitrobenzoic acid amino_acid 3-amino-2,4-difluorobenzoic acid starting_aniline->amino_acid Reduction sulfonamide 2,4-difluoro-3-(propylsulfonamido)benzoic acid amino_acid->sulfonamide Sulfonylation acyl_chloride 2,4-difluoro-3-(propylsulfonamido)benzoyl chloride sulfonamide->acyl_chloride Acyl Chloride Formation acyl_chloride->vemurafenib friedel_crafts_mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution acyl_chloride R-CO-Cl complex R-CO-Cl⁺-AlCl₃⁻ acyl_chloride->complex AlCl3 AlCl₃ AlCl3->complex acylium_ion [R-C≡O]⁺ + AlCl₄⁻ complex->acylium_ion Activation sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex azaindole 7-Azaindole (Nucleophile) azaindole->sigma_complex Attack on Acylium Ion product Acylated Azaindole sigma_complex->product Deprotonation (Restoration of Aromaticity)

Sources

Application Notes & Protocols: The Strategic Role of 2,6-Difluoro-3-nitrobenzoic Acid in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2,6-difluoro-3-nitrobenzoic acid as a pivotal starting material in the synthesis of fluoroquinolone antibiotics. We will explore the strategic advantages conferred by its unique substitution pattern, detail its physicochemical properties, and present comprehensive, step-by-step protocols for its use in constructing the core fluoroquinolone scaffold. The causality behind experimental choices, safety protocols, and key characterization data are discussed to ensure scientific integrity and reproducibility.

Introduction: The Architectural Importance of a Key Building Block

Fluoroquinolones are a class of potent, broad-spectrum synthetic antibiotics that have become indispensable in treating a wide range of bacterial infections.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1][2] The core pharmacophore of these drugs is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid nucleus.[3] Critical to their antibacterial efficacy are specific structural modifications, most notably a fluorine atom at the C-6 position, which enhances cell penetration and gyrase inhibition, and a variety of nitrogen-based heterocyclic substituents at the C-7 position, which modulate the spectrum of activity and pharmacokinetic properties.[2][3]

The efficient construction of this decorated bicyclic system is a primary challenge in medicinal chemistry. This compound (CAS No. 83141-10-0) has emerged as a strategically vital intermediate for this purpose.[4][5][6] Its value lies in a trifecta of functional groups that are perfectly orchestrated for the sequential assembly of the fluoroquinolone core.[5][7]

  • Orth-positioned Fluorine Atoms: The two fluorine atoms activate the aromatic ring for key transformations. The fluorine at the C-6 position is retained in the final drug structure, while the other facilitates the crucial nucleophilic aromatic substitution (SNAr) reaction to introduce the C-7 side chain.[5][7]

  • Versatile Nitro Group: The nitro group is a key precursor to the aniline nitrogen required for the formation of the pyridone ring. It can be readily and cleanly reduced to an amine, which serves as the nucleophilic handle for the initial cyclization step.[5][7]

  • Carboxylic Acid Functionality: This group provides the essential C-3 carboxylate moiety of the final drug, which is critical for binding to the target enzymes.[2] It also serves as a reactive site for further derivatization if needed.[7]

This guide will elucidate the practical application of this versatile building block, providing both the foundational chemistry and actionable protocols for laboratory synthesis.

Physicochemical Properties & Spectroscopic Validation

A thorough understanding of the starting material is paramount. The identity and purity of this compound must be confirmed before its use in multi-step synthesis.

Table 1: Physicochemical Data for this compound
PropertyValueSource
CAS Number 83141-10-0[4][8][9]
Molecular Formula C₇H₃F₂NO₄[9]
Molecular Weight 203.10 g/mol [8][9]
Appearance Solid (typically off-white to yellow)[4]
IUPAC Name This compound[9]
InChI Key PDDHSNODMFIIRV-UHFFFAOYSA-N[8]
Spectroscopic Characterization: The Rationale
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is essential for confirming the presence of key functional groups. The spectrum of this compound is characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically found between 1700-1730 cm⁻¹.[8] Additionally, characteristic bands for the nitro group (NO₂) stretches will be prominent.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Proton NMR provides information on the hydrogen atoms on the aromatic ring. For this compound, the spectrum in a deuterated solvent like DMSO-d₆ would show two signals in the aromatic region corresponding to the two protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the surrounding electron-withdrawing groups.[4][8] A representative spectrum shows signals at δ 8.37 (td, J = 9.2, 5.6 Hz, 1H) and 7.46 (t, J = 9.2 Hz, 1H).[4]

  • Carbon-13 (¹³C) NMR Spectroscopy: This analysis confirms the carbon skeleton. The spectrum will display seven distinct signals.[8] The carbonyl carbon of the carboxylic acid is the most deshielded (165-170 ppm). The aromatic carbons resonate between 110-160 ppm, with those directly bonded to the highly electronegative fluorine atoms (C-2 and C-6) appearing as characteristic doublets due to C-F coupling.[8]

The Core Synthetic Pathway: From Intermediate to Fluoroquinolone

The synthesis of a fluoroquinolone from this compound is a multi-step process that logically assembles the final drug scaffold. The general strategy involves building the second ring onto the initial benzene ring and then introducing the key side chains.

G cluster_0 Core Synthesis Workflow A This compound B 3-Amino-2,6-difluorobenzoic acid A->B Nitro Reduction (e.g., H₂, Pd/C) C Enamine Intermediate B->C Condensation (e.g., Diethyl ethoxymethylenemalonate) D 7-Fluoro-4-quinolone-3-carboxylic acid ester C->D Thermal Cyclization (Gould-Jacobs Reaction) E N-Substituted Quinolone Ester D->E N-Alkylation (e.g., Cyclopropyl bromide) F Final Fluoroquinolone (e.g., Ciprofloxacin) E->F 1. S N Ar with Amine (e.g., Piperazine) 2. Hydrolysis

Caption: General synthetic pathway from this compound to a fluoroquinolone antibiotic.

Mechanistic Considerations:
  • Nitro Group Reduction: The initial and critical step is the reduction of the electron-withdrawing nitro group to a nucleophilic amino group. This transformation "flips" the electronic character of the substituent, enabling it to participate in the subsequent ring-forming reaction. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a common and clean method for this conversion.

  • Pyridone Ring Formation: The newly formed aniline is reacted with a three-carbon electrophile, such as diethyl ethoxymethylenemalonate (EMME), to form an enamine intermediate. This is the foundation of the Gould-Jacobs reaction. The choice of EMME is strategic as it introduces the two carbons and the ester group that will become C-2, C-3, and the C-3 carboxylate of the quinolone ring.

  • Thermal Cyclization: Heating the enamine intermediate, often in a high-boiling point solvent like diphenyl ether, induces an intramolecular cyclization. The aniline nitrogen attacks the ester carbonyl, followed by elimination of ethanol, to form the pyridone ring, yielding the core 4-hydroxy-quinoline-3-carboxylate structure (which exists in tautomeric equilibrium with the 4-oxo form).

  • N-Alkylation: The N-1 substituent, which is crucial for potency (e.g., a cyclopropyl group for Ciprofloxacin), is installed via alkylation of the quinolone nitrogen.[10][11]

  • Nucleophilic Aromatic Substitution (SNAr): This is the final key step for installing the C-7 side chain. The fluorine atom at the 7-position (originally the C-6 fluorine of the starting material) is activated towards nucleophilic attack by the electron-withdrawing quinolone core. A cyclic amine, such as piperazine, displaces the fluoride to form the final carbon-nitrogen bond.[11][12]

  • Hydrolysis: The synthesis is typically concluded by hydrolyzing the ester at the C-3 position to the free carboxylic acid, which is essential for biological activity.

Detailed Experimental Protocols

The following protocols are provided for educational and application purposes. All procedures must be conducted by trained personnel in a suitable chemical laboratory with appropriate safety measures.

Protocol 1: Synthesis of this compound

This protocol is adapted from established nitration procedures for fluorinated benzoic acids.[4]

Objective: To synthesize the title compound from 2,6-difluorobenzoic acid.

Materials:

  • 2,6-Difluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid (5 mL) to 2,6-difluorobenzoic acid (1.4 g, 9 mmol) at 0 °C.[4]

  • Stir the mixture until the solid is fully dissolved.

  • While maintaining the temperature at 0 °C, add potassium nitrate (1 g, 9.9 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (~50 g). A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[4]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a solid crude product.

  • Wash the solid with a minimal amount of cold ether and dry to yield this compound.[4] (Expected Yield: ~71%[4]).

  • Validation: Confirm the product's identity and purity using ¹H NMR, FT-IR, and melting point analysis.

Protocol 2: Generalized Synthesis of a 7-(Piperazin-1-yl) Fluoroquinolone Core

This protocol is a generalized representation based on common synthetic routes for drugs like Ciprofloxacin.[10][11][12][13] It assumes the successful synthesis of the N-alkylated 7-fluoro-4-quinolone-3-carboxylic acid ester intermediate from Protocol 1 as outlined in Section 3.

Caption: Experimental workflow for the key SNAr and hydrolysis steps in fluoroquinolone synthesis.

Objective: To perform the nucleophilic aromatic substitution with piperazine and subsequent ester hydrolysis.

Materials:

  • N-alkylated 7-fluoro-4-quinolone-3-carboxylic acid ester (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid)

  • Anhydrous Piperazine

  • Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water, Acetone

Procedure:

  • SNAr Reaction: In a round-bottom flask, combine the quinolone ester intermediate (1 equivalent) and anhydrous piperazine (approx. 4 equivalents) in DMSO (approx. 8 mL per mmol of ester).[11]

  • Heat the mixture with stirring to 90-130 °C. The optimal temperature may vary depending on the specific substrate.[11][12]

  • Monitor the reaction for the complete consumption of the starting material using HPLC or TLC. This can take several hours.[11]

  • Once complete, cool the reaction mixture to room temperature.[11]

  • Workup & Isolation: Add water to the reaction mixture to precipitate the crude product. Adjust the pH to 7 with dilute HCl if necessary.[11]

  • Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold acetone or ethanol. The intermediate can be dried or used directly in the next step.[11][12]

  • Hydrolysis: Suspend the crude piperazinyl-quinolone ester in an aqueous solution of KOH or NaOH (e.g., 10% w/v).

  • Heat the suspension to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC/HPLC).[12]

  • Cool the resulting clear solution to room temperature.

  • Carefully adjust the pH of the solution to isoelectric point (typically around pH 7-7.7) with aqueous HCl. The final product will precipitate out of the solution.[12]

  • Stir the suspension in an ice bath for 30-60 minutes to maximize precipitation.

  • Final Isolation: Filter the solid product, wash sequentially with cold water and acetone, and dry under vacuum to yield the final fluoroquinolone.[11]

  • Validation: Confirm the structure and purity of the final compound via NMR, Mass Spectrometry, and HPLC analysis.

Safety and Handling of this compound

As a reactive chemical intermediate, this compound must be handled with appropriate care.

Table 2: Hazard Identification and Precautionary Measures
Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[9][14]P280: Wear protective gloves/eye protection.[14] P302+P352: IF ON SKIN: Wash with plenty of water.[14]
Eye Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[9][14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]
Respiratory Irritation GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[9][14]P261: Avoid breathing dust.[14] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[15]

Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).[16]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.[14] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] Store locked up.[14][15]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[16]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[15][16]

  • Ingestion: Rinse mouth and seek medical advice.

Conclusion

This compound is more than just an intermediate; it is a strategically designed building block that significantly streamlines the synthesis of complex fluoroquinolone antibiotics. Its inherent functionality allows for a logical and efficient assembly of the drug scaffold, making it a compound of high interest in pharmaceutical development. While its primary application discussed here is in the synthesis of antibacterials, its utility also extends to the creation of other biologically active molecules, such as B-Raf kinase inhibitors used in oncology.[4][6] The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge to safely and effectively utilize this versatile compound in their synthetic endeavors.

References

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  • This compound | 83141-10-0. Benchchem.
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  • The Strategic Advantage of Utilizing this compound in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
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  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health (NIH).
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.

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Application Notes & Protocols: Leveraging 2,6-Difluoro-3-nitrobenzoic Acid in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

The strategic placement of two fluorine atoms ortho to the carboxylic acid group significantly modulates the electronic properties and reactivity of the molecule.[5] Fluorine's high electronegativity can enhance the binding affinity of derivative compounds to their biological targets and often improves metabolic stability, a critical factor for ensuring persistence and efficacy in the field.[5] The nitro group, a versatile functional handle, can be readily transformed into other functionalities, such as an amine, allowing for diverse derivatization pathways.[5] This combination of features makes 2,6-Difluoro-3-nitrobenzoic acid a valuable precursor for creating libraries of novel compounds with potential agrochemical applications.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides in-depth technical insights, detailed experimental protocols, and the scientific rationale behind the application of this compound in the agrochemical discovery pipeline.

Physicochemical Properties
PropertyValueSource
CAS Number 83141-10-0
Molecular Formula C₇H₃F₂NO₄
Molecular Weight 203.10 g/mol [6]
Appearance Off-white to yellow crystalline powderCommercially available data
Melting Point 145-149 °CCommercially available data
Solubility Soluble in many organic solvents (e.g., DMF, DMSO, Acetone)General chemical knowledge

PART 1: Core Synthesis & Derivatization Strategies

The primary utility of this compound lies in its carboxylic acid moiety, which serves as a prime reaction site for amide bond formation. Amide-containing compounds are a cornerstone of the agrochemical industry, found in numerous commercial herbicides, fungicides, and insecticides.[7] The amide bond provides structural rigidity and can participate in crucial hydrogen bonding interactions with target enzymes or receptors.[7]

General Workflow for Agrochemical Discovery

The path from a starting material like this compound to a viable agrochemical candidate follows an iterative cycle of Design-Make-Test-Analyze (DMTA).[2]

Agrochemical_Discovery_Workflow cluster_0 Design & Synthesize cluster_1 Biological Screening cluster_2 Analysis & Optimization Start This compound Amidation Amide Formation (Derivatization) Start->Amidation Couple with diverse amines Library Compound Library Amidation->Library PrimaryScreen Primary Screening (e.g., 96-well plate assays) Library->PrimaryScreen Test for activity SecondaryScreen Secondary Screening (Dose-response) PrimaryScreen->SecondaryScreen Identify 'Hits' SAR Structure-Activity Relationship (SAR) SecondaryScreen->SAR Analyze Data LeadOpt Lead Optimization SAR->LeadOpt Refine Structure LeadOpt->Amidation Iterate Design caption Fig. 1: Iterative DMTA cycle in agrochemical discovery.

Caption: Iterative DMTA cycle in agrochemical discovery.

Key Derivatization: Amide Synthesis

The most direct application of this compound is its conversion to a variety of benzamides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with a primary or secondary amine.

Amide_Synthesis Start This compound AcidChloride 2,6-Difluoro-3-nitrobenzoyl chloride Start->AcidChloride SOCl₂ or (COCl)₂ Product 2,6-Difluoro-3-nitrobenzamide Derivative AcidChloride->Product + Amine, Base (e.g., Et₃N) Amine Primary/Secondary Amine (R-NH₂ or R₂NH) caption Fig. 2: General scheme for benzamide synthesis.

Caption: General scheme for benzamide synthesis.

This straightforward reaction allows for the systematic synthesis of a large library of compounds by varying the amine component. The choice of amine is critical and is guided by the principles of bioisosterism and structure-activity relationship (SAR) studies, aiming to mimic the structure of known successful agrochemicals or to explore new chemical space.[7][8]

PART 2: Application in Fungicide Development

Substituted benzamides are a well-established class of fungicides. A key target for many of these compounds is the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. By inhibiting this enzyme, the compounds disrupt fungal respiration. The structural features of this compound make it an excellent starting point for novel SDHI fungicides.

Protocol 1: Synthesis of a Novel 2,6-Difluoro-3-nitrobenzamide

Objective: To synthesize a representative benzamide derivative for biological screening. This protocol details the reaction with 4-chloroaniline as an example.

Causality: The conversion of the carboxylic acid to an acid chloride using oxalyl chloride is a standard and efficient method that proceeds under mild conditions, minimizing side reactions. A base, triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • This compound

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • 4-chloroaniline

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M).

    • Add a catalytic drop of DMF.

    • Slowly add oxalyl chloride (1.2 eq) to the suspension at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates completion.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide.

  • Characterization (Self-Validation):

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra should show characteristic peaks for the aromatic protons and carbons, as well as a molecular ion peak corresponding to the correct mass.

Protocol 2: In Vitro Antifungal Activity Assay

Objective: To evaluate the fungicidal activity of the synthesized benzamide derivative against a panel of common plant pathogenic fungi.

Causality: This protocol uses a 96-well plate format for high-throughput screening. The growth of the fungus in the presence of the test compound is compared to a negative (solvent) and positive (commercial fungicide) control. The inhibition percentage provides a quantitative measure of the compound's efficacy.

Materials:

  • Synthesized benzamide compound

  • DMSO (Dimethyl sulfoxide)

  • Potato Dextrose Broth (PDB) medium

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)[8]

  • Sterile 96-well microtiter plates

  • Commercial fungicide (e.g., Fluxapyroxad) as a positive control[7]

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Fungal Inoculum: Grow the fungi in PDB until they reach the logarithmic growth phase. Prepare a spore suspension or mycelial fragment suspension and adjust the concentration.

  • Assay Setup:

    • In a 96-well plate, add PDB medium to each well.

    • Add the test compound stock solution to achieve the desired final concentrations (e.g., 50 mg/L). Include a DMSO-only control (negative control) and a positive control with the commercial fungicide.

    • Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25 °C) for 48-72 hours.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader to quantify fungal growth.

    • Calculate the percentage of inhibition using the formula:

      • % Inhibition = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] * 100

    • Compare the activity of the test compound to the positive control. Compounds showing significant inhibition (e.g., >80%) are considered 'hits' and are selected for further testing.[7][8]

CompoundTarget FungusConcentration (mg/L)% Inhibition (Example Data)
N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamideBotrytis cinerea5085.5
Fluxapyroxad (Control)Botrytis cinerea5092.1
N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamideFusarium graminearum5078.3
Fluxapyroxad (Control)Fusarium graminearum5088.9

Conclusion and Future Outlook

References

  • Toward Playbooks, Workflows and Federated Models for Agrochemical Discovery and De-risking.
  • AI: The Catalyst in Agrochemical Discovery. Infosys.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC - NIH.
  • Cheminformatics and artificial intelligence for acceler
  • Overview of the crop protection discovery pipeline.
  • Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity.
  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI.
  • Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity.
  • Pesticide's Journey
  • The Strategic Advantage of Utilizing this compound in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C7H3F2NO4. PubChem.

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Application Note: 2,6-Difluoro-3-nitrobenzoic Acid as a Strategic Building Block for High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Multifunctional Monomer

In the pursuit of advanced materials, the design and selection of monomeric building blocks are of paramount importance. 2,6-Difluoro-3-nitrobenzoic acid (CAS 83141-10-0) emerges as a highly versatile and strategic intermediate for the synthesis of specialty polymers.[1] Its unique molecular architecture, featuring a carboxylic acid, a nitro group, and two ortho-positioned fluorine atoms on an aromatic ring, provides a powerful toolkit for polymer chemists.[1][2]

The presence of these distinct functional groups allows for a multi-stage approach to polymer design:

  • Carboxylic Acid (-COOH): This primary reactive site enables straightforward polycondensation reactions, particularly with diamines, to form robust polyamide backbones.[2]

  • Fluorine Atoms (-F): The incorporation of fluorine into the polymer backbone is known to significantly enhance key properties such as thermal stability, chemical resistance, and lipophilicity, while also decreasing the dielectric constant and moisture absorption.[3][4][5] These characteristics are highly desirable in demanding applications within the aerospace, electronics, and biomedical fields.[5][6]

  • Nitro Group (-NO₂): Beyond its influence on the electronic properties of the monomer, the nitro group serves as a latent functional handle.[2] It can be readily reduced to a primary amine (-NH₂) post-polymerization, offering a reactive site for subsequent functionalization, cross-linking, or the attachment of bioactive molecules.[7]

This application note provides a comprehensive guide to leveraging this compound for the synthesis of advanced functional polyamides, including detailed protocols for polymerization and post-polymerization modification.

Monomer Synthesis Overview

While this compound is commercially available, understanding its synthesis provides context for its purity and reactivity. A common and established laboratory-scale method involves the direct electrophilic nitration of 2,6-difluorobenzoic acid.[7] The reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid.[7][8] The directing effects of the existing substituents guide the nitro group to the 3-position.

cluster_synthesis Monomer Synthesis Workflow Start 2,6-Difluorobenzoic Acid Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Product This compound Nitration->Product Purification Purification (Recrystallization) Product->Purification

Caption: Workflow for the synthesis of the target monomer.

Protocol: Synthesis of a Fluorinated, Nitro-Functionalized Aromatic Polyamide

This protocol details the synthesis of a novel polyamide via solution polycondensation of this compound with a representative aliphatic diamine, 1,6-hexanediamine. The resulting polymer will feature a backbone containing aromatic and aliphatic segments, with pendant nitro groups and fluorine atoms.

Materials and Equipment
  • This compound (Monomer A)

  • 1,6-Hexanediamine (Hexamethylenediamine, Monomer B)

  • Triphenyl phosphite (TPP)

  • Pyridine (dried)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Calcium chloride (CaCl₂, anhydrous)

  • Methanol

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Standard laboratory glassware

Step-by-Step Polymerization Protocol (Yamazaki-Higashi Method)

This method utilizes an activating agent (triphenyl phosphite) to facilitate amide bond formation at moderate temperatures, preventing thermal degradation of sensitive functional groups.

  • Reactor Setup: In a flame-dried 250 mL three-neck flask under a gentle stream of nitrogen, dissolve 2.03 g (10 mmol) of this compound and 1.16 g (10 mmol) of 1,6-hexanediamine in 40 mL of anhydrous NMP. Add 4.0 g of anhydrous calcium chloride to the solution to improve solubility and prevent salt precipitation.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the activating agent and competing side reactions. CaCl₂ forms complexes with the amide groups, keeping the growing polymer chains in solution.

  • Addition of Reagents: Add 10 mL of dried pyridine to the stirred solution. This acts as an acid scavenger.

  • Activation & Polymerization: Cool the flask to 0°C in an ice bath. Slowly add 6.8 mL (~22 mmol) of triphenyl phosphite (TPP) via syringe. After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110°C.

    • Causality: TPP reacts with the carboxylic acid to form a highly reactive phosphonium salt intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. Heating accelerates the reaction rate.

  • Reaction Monitoring: Maintain the reaction at 100-110°C for 4-6 hours. The viscosity of the solution will noticeably increase as the polymer chains grow.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A fibrous or powdered precipitate will form.

    • Causality: The polymer is insoluble in methanol, causing it to precipitate out while unreacted monomers and reagents remain dissolved.

  • Washing: Collect the polymer by vacuum filtration. Wash the solid thoroughly with hot methanol several times to remove residual NMP, pyridine, and phosphite byproducts.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C overnight to a constant weight.

cluster_polycondensation Polycondensation Reaction Scheme MonomerA 2,6-Difluoro-3- nitrobenzoic acid Polymer Fluorinated Aromatic Polyamide MonomerA->Polymer + MonomerB 1,6-Hexanediamine MonomerB->Polymer NMP, Pyridine, TPP 110°C Byproducts Triphenyl Phosphate + Pyridinium Salt Polymer->Byproducts produces

Caption: Synthesis of a polyamide via the Yamazaki-Higashi method.

Post-Polymerization Modification: Unlocking Functionality

The nitro groups on the polymer backbone can be chemically reduced to primary amines, transforming the material into a functional platform for further derivatization.

Protocol: Reduction of Nitro Groups
  • Dissolution: Dissolve 1.0 g of the dried nitro-functionalized polyamide in 20 mL of NMP or a suitable polar aprotic solvent.

  • Catalyst Addition: Add 0.1 g of 10% Palladium on Carbon (Pd/C) to the solution.

  • Reduction: Equip the flask with a balloon filled with hydrogen gas (H₂) or bubble hydrogen gas through the solution. Stir the mixture vigorously at 50-60°C for 24 hours.

    • Causality: Pd/C is an efficient catalyst for the hydrogenation of nitro groups to amines. Mild heating increases the reaction rate without degrading the polymer backbone.

  • Catalyst Removal: After the reaction, cool the solution and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Precipitation: Precipitate the resulting amino-functionalized polymer by pouring the filtrate into a large volume of methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 80°C.

cluster_modification Post-Polymerization Modification NitroPolymer Nitro-Functionalized Polyamide (-NO₂) Reduction Reduction (H₂, Pd/C) NitroPolymer->Reduction AminoPolymer Amino-Functionalized Polyamide (-NH₂) Reduction->AminoPolymer Functionalization Further Derivatization (e.g., Drug Conjugation) AminoPolymer->Functionalization

Caption: Conversion of the nitro-polymer to a functional amino-polymer.

Expected Polymer Properties and Applications

Polymers derived from this compound are anticipated to exhibit a unique combination of properties making them suitable for high-performance applications.[6]

PropertyExpected CharacteristicRationale
Thermal Stability High (Td5% > 400°C)Aromatic backbone and strong C-F bonds contribute to high thermal and oxidative stability.[3][6]
Chemical Resistance ExcellentFluorine atoms create a chemically inert shield around the polymer backbone.[5] Polyamides are generally resistant to oils and solvents.[9]
Solubility Soluble in polar aprotic solventsThe disruption of chain packing by the bulky nitro group and fluorine atoms can enhance solubility in solvents like NMP, DMAc, and DMSO.
Mechanical Strength High tensile strength and modulusRigid aromatic units combined with strong intermolecular hydrogen bonding between amide groups lead to robust mechanical properties.[10][11]
Functionality TunableThe pendant nitro/amino groups provide sites for cross-linking, grafting, or conjugation.[2][7]
Potential Applications:
  • Advanced Engineering Materials: Their high thermal stability and mechanical strength make these polyamides candidates for components in the automotive and aerospace industries, such as connectors, films, and coatings.[1][6][10]

  • Biomedical Devices and Drug Delivery: The amino-functionalized polymer can serve as a scaffold for tissue engineering or as a carrier for drug delivery systems, where biocompatibility and controlled functionalization are key.[12]

  • Membranes for Separations: The defined microstructure and chemical resistance are advantageous for fabricating membranes for gas separation or water purification.

  • Electronics: The low moisture uptake and potentially low dielectric constant due to fluorination are beneficial for applications as insulating layers or substrates in microelectronics.[6]

References

  • The Strategic Advantage of Utilizing this compound in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fluorinated Aromatic Compounds - ResearchGate. [Link]

  • Properties & Uses of Polyamide | Applications - AerosUSA. [Link]

  • Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Polyamides - Definition, Types, Properties and Applications | PDF | Nylon | Plastic - Scribd. [Link]

  • Polyamides and Their Functionalization: Recent Concepts for Their Applications as Biomaterials | Request PDF - ResearchGate. [Link]

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  • Applications of Nylon-6, 6 | Download Scientific Diagram - ResearchGate. [Link]

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Application Notes & Protocols: Strategic Reduction of the Nitro Group on 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of 3-Amino-2,6-difluorobenzoic Acid

2,6-Difluoro-3-nitrobenzoic acid (CAS 83141-10-0) is a pivotal intermediate in organic synthesis, valued for its specific arrangement of functional groups that facilitate complex molecular construction.[1][2] The strategic reduction of its nitro group is a critical transformation, yielding 3-Amino-2,6-difluorobenzoic acid (CAS 83141-11-1), a highly sought-after building block in the pharmaceutical industry.[3][4] This transformation unlocks the synthetic potential of the amino group, which can serve as a nucleophile or be further derivatized in the synthesis of bioactive compounds, including kinase inhibitors and novel antibacterial agents.[1][2]

The reduction of an aromatic nitro group is a fundamental reaction in organic chemistry, yet its successful application requires careful consideration of the substrate's other functionalities.[5] The presence of two electron-withdrawing fluorine atoms and a carboxylic acid group on the benzene ring of this compound necessitates a reduction method that is both efficient and highly chemoselective. This guide provides an in-depth analysis of prevalent reduction methodologies, explains the causality behind procedural choices, and offers detailed, validated protocols for laboratory execution.

Mechanistic Considerations & Strategy Selection

The conversion of an aromatic nitro compound to an aniline proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent determines the reaction conditions and the selectivity profile. Several robust methods exist, each with distinct advantages and operational demands.[5][6]

Catalytic Hydrogenation

This method is among the most atom-economical, often producing only water as a byproduct.[7][8] It involves the use of a metal catalyst, typically from the platinum group or nickel, to facilitate the reaction with a hydrogen source.

  • Palladium on Carbon (Pd/C): Often the catalyst of choice for nitro reductions due to its high activity and efficiency.[6][9][10] It can be used with hydrogen gas (H₂) or in transfer hydrogenation protocols.[11][12] While Pd/C can sometimes cause dehalogenation, aromatic C-F bonds are generally robust under these conditions compared to C-Cl, C-Br, or C-I bonds.

  • Raney Nickel (Raney® Ni): A cost-effective alternative to palladium, Raney Ni is particularly useful when seeking to avoid dehalogenation of more labile aromatic halides.[6][7][13] It is, however, pyrophoric and requires careful handling.[7]

  • Hydrogen Sources:

    • Hydrogen Gas (H₂): The cleanest reductant. Reactions can be performed under atmospheric pressure using a hydrogen-filled balloon or at elevated pressures in a specialized reactor for faster rates.[11][14] Handling H₂ gas requires stringent safety protocols due to its high flammability.[15][16][17]

    • Transfer Hydrogenation: Avoids the direct handling of H₂ gas by using a donor molecule like formic acid, ammonium formate, or hydrazine hydrate, which decomposes in situ on the catalyst surface to provide hydrogen.[7][18][19][20]

Chemical Reduction

Chemical reduction methods employ stoichiometric metal-based or sulfur-based reagents and are often preferred for their functional group tolerance and operational simplicity, avoiding the need for specialized pressure equipment.

  • Tin(II) Chloride (SnCl₂): A classic and mild method for reducing nitroarenes in the presence of other reducible groups.[6][21] The reaction proceeds via electron transfer from the Sn(II) salt.[22][23] A primary drawback is the formation of tin oxide/hydroxide sludges during the basic workup, which can complicate product isolation.[21]

  • Iron (Fe) in Acidic Medium: An inexpensive, effective, and environmentally benign option widely used in industry.[5][6] This method exhibits excellent chemoselectivity and is compatible with many sensitive functional groups, including halogens.[24][25][26]

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an economical, safe, and versatile reducing agent.[27][28] It is particularly valued for its mild, often aqueous, reaction conditions and high chemoselectivity, leaving functionalities like esters, halogens, and nitriles intact.[28][29][30] The mechanism is believed to involve the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[28]

Comparative Strategy Overview

The optimal method depends on available equipment, scale, and safety considerations. For this compound, all discussed methods are viable, as the fluoro and carboxylic acid groups are generally stable under these conditions.

MethodReagent/CatalystKey AdvantagesKey DisadvantagesSafety Considerations
Catalytic Hydrogenation Pd/C, H₂ gasHigh atom economy, clean reaction, easily removable catalyst.[8]Requires H₂ gas handling and/or pressure equipment; catalyst is pyrophoric.[7][14]High fire/explosion risk with H₂ gas; pyrophoric catalyst handling.[14][17][31]
Transfer Hydrogenation Raney Ni, HCOOHAvoids H₂ gas; rapid and selective.[7][18]Catalyst is pyrophoric; requires careful temperature control.Pyrophoric catalyst; potential for gas evolution.
Chemical Reduction SnCl₂ / HClMild conditions, high functional group tolerance.[6][21]Poor atom economy; difficult workup due to tin salts.[21]Corrosive acid; tin compounds have moderate toxicity.
Chemical Reduction Fe / AcidInexpensive, highly chemoselective, environmentally benign metal.[6][26]Requires filtration of fine iron/iron oxide residues.Exothermic reaction; handling of acid.
Chemical Reduction Na₂S₂O₄Very mild, safe, excellent chemoselectivity, simple setup.[27][28]Moderate atom economy; may require biphasic solvent system.Generally low hazard; reagent is a stable solid.

Visualized Reaction and Workflows

G cluster_legend Legend Start Starting Material Intermediate Intermediate Product Final Product StartNode This compound Nitroso Nitroso Intermediate StartNode->Nitroso + 2[H] - H₂O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + 2[H] ProductNode 3-Amino-2,6-difluorobenzoic Acid Hydroxylamine->ProductNode + 2[H] - H₂O

G

Detailed Experimental Protocols

Safety Preamble: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[31] The reduction of nitro compounds is often exothermic; for scale-up, appropriate temperature control must be implemented.[8][10]

Protocol 1: Catalytic Hydrogenation using Pd/C and a Hydrogen Balloon

This protocol is highly efficient and clean but requires strict adherence to safety procedures for handling the pyrophoric catalyst and flammable hydrogen gas.[14][17]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C), 50% wet (0.01 - 0.05 eq by mass)

  • Methanol (or Ethanol, Ethyl Acetate), sufficient to make a ~0.1 M solution

  • Hydrogen gas (H₂) balloon

  • Nitrogen gas (N₂) source

  • Celite® 545

  • Three-neck round-bottom flask, magnetic stirrer, septa, needles, balloon

Procedure:

  • Catalyst Charging: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst.

  • Inerting the System: Seal the flask and purge the system by evacuating and backfilling with nitrogen at least three times. This is crucial to remove all oxygen.[16][17]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add methanol via cannula or syringe. Stir to create a slurry. Add the this compound.

  • Hydrogen Introduction: Evacuate the nitrogen atmosphere and backfill with hydrogen from a balloon. Repeat this two more times to ensure a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The consumption of hydrogen may be visible by the deflation of the balloon. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. To take a sample, purge the flask with nitrogen first.[14]

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite® pad must be kept wet with solvent at all times during and after filtration to prevent the pyrophoric catalyst from igniting upon contact with air. [14][16] Wash the filter cake with a small amount of fresh solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-Amino-2,6-difluorobenzoic acid, which can be purified by recrystallization or chromatography if necessary.

Protocol 2: Chemical Reduction using Sodium Dithionite (Na₂S₂O₄)

This method is operationally simple, avoids flammable gases and pyrophoric metals, and exhibits excellent chemoselectivity.[28][30]

Materials:

  • This compound (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0 - 5.0 eq)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Solvent system (e.g., Tetrahydrofuran (THF)/Water, or Methanol/Water)

  • Ethyl acetate for extraction

  • Saturated aqueous NaCl solution (brine)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound in a suitable organic solvent (e.g., THF or Methanol). Add a saturated aqueous solution of sodium bicarbonate until the starting material is fully dissolved and the solution is basic.

  • Reagent Preparation: In a separate beaker, dissolve sodium dithionite in deionized water.

  • Reaction: Vigorously stir the substrate solution and add the aqueous sodium dithionite solution dropwise. The reaction may be mildly exothermic. Heat the mixture to a gentle reflux (e.g., 50-70 °C) for 1-3 hours.

  • Monitoring: Monitor the reaction to completion by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If necessary, adjust the pH to ~3-4 with dilute HCl to precipitate the product (as 3-Amino-2,6-difluorobenzoic acid is least soluble near its isoelectric point). Alternatively, for extraction, neutralize the solution.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.[28]

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product. Purify as needed.

Conclusion and Best Practices

The reduction of this compound to 3-Amino-2,6-difluorobenzoic acid is a robust transformation achievable through several reliable methods.

  • Catalytic hydrogenation with Pd/C offers the highest atom economy and is an excellent choice for a clean, efficient reaction, provided the necessary safety infrastructure for handling hydrogen and pyrophoric catalysts is in place.[8][10]

  • Chemical reduction with sodium dithionite represents a highly attractive alternative, prized for its operational simplicity, mild conditions, and excellent functional group tolerance, making it ideal for standard laboratory settings without specialized equipment.[27][28][30]

The choice of method should be guided by a thorough assessment of laboratory capabilities, scale, and safety protocols. Successful synthesis relies not only on a well-designed procedure but also on meticulous execution and a proactive approach to safety.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Al-Shalabi, E., & Ghandi, K. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 6(71), 66567-66574. Retrieved from [Link]

  • Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446. (Note: A direct link to the full text may require a subscription; a general search can locate the abstract and purchasing options).
  • Fiveable Inc. (n.d.). Sodium Dithionite Definition. Retrieved from [Link]

  • Gowda, D. C., & Mahesh, B. (2001). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 31(10), 1541-1544. Retrieved from [Link]

  • Across International. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Industrial Safety Solution. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Palladium on carbon. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • Reagent-Guide.com. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • Li, H., et al. (2016). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. RSC Advances, 6, 88160-88163. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Malik, S., et al. (2020). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 27(4), 225-234. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2011). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 13(20), 5572-5575. Retrieved from [Link]

  • Imyanitov, N. S. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1145-1155. Retrieved from [Link]

  • Amar Equipment. (2025). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2011). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 13(20), 5572-5575. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Rhodium Archive. (n.d.). Reduction of Nitro-Aromatics with Activated Iron. Retrieved from [Link]

  • Rai, K. M. L., et al. (2018). Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. Retrieved from [Link]

  • Padilla-Salinas, R., et al. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • D'Amico, M., et al. (2018). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry, 20(2), 333-337. Retrieved from [Link]

  • ResearchGate. (n.d.). Transfer hydrogenation processes of nitro compounds catalyzed by Co3O4‐SBA‐NH2NH2•H2O catalytic systems. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of High Purity 3-Amino-2,6-Difluorobenzoic Acid for Your Synthesis Needs. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 3-Amino-2,6-difluorobenzoic acid 95%. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Amino-2, 6-difluorobenzoic acid, min 96%, 1 gram. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (2005). US6906228B2 - Method for catalytic hydrogenation on rhenium-containing active carbon carrier catalysts.

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Mastering the Derivatization of 2,6-Difluoro-3-nitrobenzoic Acid: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Highly Functionalized Building Block

2,6-Difluoro-3-nitrobenzoic acid is a pivotal intermediate in contemporary organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from a unique combination of functional groups: a carboxylic acid amenable to various transformations, and a highly electron-deficient aromatic ring adorned with two ortho-fluorine atoms and a nitro group. This electronic landscape presents both opportunities and challenges for the synthetic chemist. The strong electron-withdrawing nature of the nitro and fluoro substituents enhances the electrophilicity of the carboxyl carbon, potentially accelerating reactions, but also influences the stability of intermediates and the overall reaction equilibrium.[1] This guide provides a comprehensive overview of the key derivatization strategies for the carboxylic acid moiety of this compound, offering detailed protocols and insights into the underlying chemical principles.

Core Derivatization Strategies: A Practical Overview

The carboxylic acid group is a versatile handle for molecular elaboration. The three primary derivatization pathways we will explore are:

  • Esterification: The conversion to esters, which can serve as protecting groups, modify solubility, or act as intermediates for further reactions.

  • Amidation: The formation of amides, a critical linkage in countless biologically active molecules.

  • Acyl Halide Formation: The conversion to highly reactive acyl chlorides, which are powerful precursors for a wide range of nucleophilic acyl substitution reactions.

The following sections will delve into the practical execution of these transformations, providing detailed, step-by-step protocols grounded in established chemical principles.

Protocol 1: Fischer-Speier Esterification – Synthesis of Ethyl 2,6-Difluoro-3-nitrobenzoate

Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols under acidic catalysis. The reaction is an equilibrium process, and for a substrate like this compound, the electron-withdrawing groups can favor the forward reaction by increasing the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.[1] However, to drive the reaction to completion, it is crucial to either use a large excess of the alcohol or remove the water formed during the reaction.[2]

Causality of Experimental Choices:
  • Excess Alcohol: Using the alcohol (in this case, ethanol) as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium towards the ester product according to Le Châtelier's principle.

  • Strong Acid Catalyst: Concentrated sulfuric acid is a potent catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby significantly increasing its electrophilicity and susceptibility to nucleophilic attack by the alcohol.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Workup with Base: The workup procedure is designed to remove the excess alcohol, the acid catalyst, and any unreacted carboxylic acid. Washing with a saturated sodium bicarbonate solution neutralizes both the sulfuric acid catalyst and the unreacted this compound, converting the latter into its water-soluble sodium salt.

Experimental Workflow Diagram

Caption: Workflow for Fischer-Speier Esterification.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (10-20 volumes).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirred solution.

  • Heating: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Workup: Dilute the residue with ethyl acetate (20 volumes) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 volumes), saturated aqueous sodium bicarbonate solution (2 x 10 volumes, or until effervescence ceases), and finally with brine (1 x 10 volumes).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to afford the crude ethyl 2,6-difluoro-3-nitrobenzoate.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ParameterRecommended Condition
Solvent Absolute Ethanol
Catalyst Concentrated H₂SO₄
Temperature Reflux
Reaction Time 4-6 hours
Workup Aqueous wash with NaHCO₃

Protocol 2: Carbodiimide-Mediated Amidation – Synthesis of N-Benzyl-2,6-difluoro-3-nitrobenzamide

Amide bond formation is a cornerstone of medicinal chemistry. While direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt, coupling reagents can facilitate this transformation under mild conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To suppress side reactions and minimize racemization (if applicable), an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.

Causality of Experimental Choices:
  • EDC/HOBt System: This combination is highly effective for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as a relay agent, forming a more stable active ester that reduces the likelihood of side reactions, such as the formation of N-acylurea.

  • Aprotic Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are common solvents as they are inert to the reaction conditions and effectively solubilize the reactants.

  • Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize the HOBt and any acidic species formed during the reaction, ensuring the amine nucleophile remains in its free base form.

  • Room Temperature Reaction: This method typically proceeds efficiently at room temperature, making it suitable for thermally sensitive substrates.

Amidation Workflow Diagram

Caption: Workflow for Carbodiimide-Mediated Amidation.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 15 volumes) under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM (10 volumes) and wash sequentially with 1 M HCl (2 x 10 volumes), saturated aqueous sodium bicarbonate solution (2 x 10 volumes), and brine (1 x 10 volumes).

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

ParameterRecommended Condition
Coupling Reagents EDC, HOBt
Base DIPEA or TEA
Solvent Anhydrous DCM or DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours

Protocol 3: Acyl Chloride Formation – Synthesis of 2,6-Difluoro-3-nitrobenzoyl chloride

For subsequent reactions requiring a highly activated carboxylic acid derivative, conversion to the acyl chloride is a common and effective strategy. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then collapses to the acyl chloride with the evolution of sulfur dioxide and hydrogen chloride gases. The gaseous nature of the byproducts helps to drive the reaction to completion.

Causality of Experimental Choices:
  • Thionyl Chloride as Reagent and Solvent: Using an excess of thionyl chloride ensures that it acts as both the reagent and the solvent, driving the reaction forward.

  • Catalytic DMF: A catalytic amount of dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent activating agent for the carboxylic acid.

  • Reflux Conditions: Heating is necessary to overcome the activation energy of the reaction and to facilitate the expulsion of the gaseous byproducts.

  • Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride, which is volatile, is removed by distillation or under reduced pressure. This is crucial as any remaining thionyl chloride will interfere with subsequent reactions.

Acyl Chloride Formation Workflow Diagram

Sources

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated protocol for the laboratory-scale synthesis of 2,6-Difluoro-3-nitrobenzoic acid, a critical building block in contemporary organic and medicinal chemistry.[1][2] Renowned for its role in the development of advanced pharmaceutical agents, including B-Raf kinase inhibitors like vemurafenib and novel fluoroquinolone antibacterials, a reliable supply of this intermediate is paramount for research and development.[3][4] The protocol details the direct nitration of 2,6-difluorobenzoic acid, an established and efficient method of electrophilic aromatic substitution.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and successful synthesis.

Introduction and Mechanistic Rationale

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where the strategic interplay of existing functional groups on the aromatic ring dictates the regiochemical outcome. The starting material, 2,6-difluorobenzoic acid, possesses three substituents that influence the position of the incoming electrophile.

Directing Effects:

  • Carboxylic Acid (-COOH): This group is a deactivating, meta-director due to its electron-withdrawing nature.[1][5]

  • Fluorine (-F): The fluorine atoms are deactivating via the inductive effect but are ortho, para-directors due to resonance.[1]

The nitration occurs preferentially at the C3 position, which is meta to the strongly directing carboxylic acid group and ortho to one of the fluorine atoms. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). In this protocol, the nitronium ion is generated in situ from the reaction of potassium nitrate with concentrated sulfuric acid.[1][3] The strong acid protonates the nitrate salt, facilitating the formation of the active electrophile that is then attacked by the electron-rich aromatic ring.[1]

G cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution KNO3 Potassium Nitrate (KNO₃) NO2_plus Nitronium Ion (NO₂⁺) KNO3->NO2_plus H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2_plus intermediate Arenium Ion Intermediate NO2_plus->intermediate Electrophile start 2,6-Difluorobenzoic Acid start->intermediate Attack by π-system product This compound intermediate->product Deprotonation

Caption: Reaction mechanism overview.

Materials and Safety

Reagents and Materials
ReagentCAS No.Molecular Wt. ( g/mol )Key Properties
2,6-Difluorobenzoic acid385-00-2158.10White solid, >95% purity
Potassium Nitrate (KNO₃)7757-79-1101.10White crystalline solid
Sulfuric Acid (H₂SO₄)7664-93-998.08Concentrated (98%), corrosive
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent, flammable
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Deionized Water (H₂O)7732-18-518.02Used for work-up
Diethyl Ether60-29-774.12Washing solvent, highly flammable
Critical Safety Precautions

This procedure involves the use of highly corrosive and hazardous materials. A thorough risk assessment must be conducted prior to commencing any work.

  • Hazard Identification: The target compound, this compound, is classified as a skin irritant (H315) and a serious eye irritant (H319).[6][7] It may also cause respiratory irritation (H335).[6][8] Concentrated sulfuric acid is severely corrosive and can cause extreme burns upon contact.[5]

  • Personal Protective Equipment (PPE): At all times, wear a flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[9]

  • Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors and dust.[9] An emergency eyewash station and safety shower must be immediately accessible.[9]

  • Waste Disposal: All chemical waste, including aqueous acidic layers and organic solvents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[9]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

Detailed Synthesis Protocol

This protocol is based on a reported procedure with a typical yield of approximately 71%.[3]

Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Place the flask in an ice/water bath on a magnetic stir plate.

  • Carefully add 2,6-difluorobenzoic acid (1.4 g, 9 mmol) to the flask.

  • Causality Check: The use of an ice bath is critical to dissipate the heat generated upon the addition of sulfuric acid, preventing thermal degradation and reducing the formation of unwanted side products.[5]

  • Slowly and cautiously, add concentrated sulfuric acid (5 mL) to the flask while stirring. Ensure the temperature of the mixture remains at or below 5 °C.

Nitration
  • Once the starting material is fully dissolved and the solution is cooled to 0 °C, begin the portion-wise addition of potassium nitrate (1.0 g, 9.9 mmol).

  • Causality Check: Add the potassium nitrate slowly over 10-15 minutes to maintain control over the exothermic nitration reaction. A rapid addition can lead to a dangerous temperature spike and a decrease in selectivity and yield.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture vigorously for 24 hours to ensure the reaction proceeds to completion.[3]

Work-up and Product Isolation
  • Prepare a 250 mL beaker containing approximately 50 g of crushed ice and 50 mL of deionized water.

  • Slowly pour the reaction mixture into the ice water with vigorous stirring. A precipitate should form.

  • Causality Check: Quenching the reaction in ice water serves two purposes: it stops the reaction and precipitates the less water-soluble organic product from the highly polar aqueous/acidic medium.

  • Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

  • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield a solid.[3]

Purification
  • Wash the resulting solid with a small amount of cold diethyl ether to remove any remaining non-polar impurities.[3]

  • Dry the purified solid under vacuum to obtain this compound as a solid. The expected yield is approximately 1.3 g (71%).[3]

  • Confirm product identity and purity using analytical methods such as ¹H NMR spectroscopy and melting point determination.

Experimental Workflow and Expected Results

Caption: Step-by-step experimental workflow.

Expected Results & Characterization
ParameterExpected ValueSource(s)
Physical Appearance Solid[10]
Molecular Formula C₇H₃F₂NO₄[8]
Molecular Weight 203.10 g/mol [8]
Melting Point 95 - 101 °C[10]
Expected Yield ~1.3 g (~71%)[3]
¹H NMR (400 MHz, DMSO-d6) δ 8.37 (td, J = 9.2, 5.6 Hz, 1H), 7.46 (t, J = 9.2 Hz, 1H)[3]

The provided ¹H NMR data is a critical validation point. The two signals in the aromatic region are consistent with the two protons on the substituted benzene ring, and their splitting patterns and chemical shifts confirm the C3-nitro substitution pattern.[3]

References

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Application Notes and Protocols for 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the safe handling and storage of 2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0), a key reagent and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds such as B-Raf kinase inhibitors and fluoroquinolone antibacterial agents.[1][2] Adherence to these protocols is critical to ensure personnel safety, maintain the integrity of the compound, and promote reproducible experimental outcomes.

Understanding the Compound: Hazard Profile and Physicochemical Properties

This compound is a solid organic compound that presents several hazards that must be managed in a laboratory setting.[3] Its reactivity, which makes it a valuable synthetic building block, also necessitates careful handling.

Hazard Identification: The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[4][5][6][7][8]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[4][5][6][7][8]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[5][6][8]

These classifications underscore the importance of preventing direct contact and aerosolization.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 83141-10-0[4]
Molecular Formula C₇H₃F₂NO₄[6]
Molecular Weight 203.10 g/mol [6]
Appearance Solid[3]
Melting Point 95 to 101°C[3]

Personnel Protection: The First Line of Defense

Given the irritant nature of this compound, a stringent personal protective equipment (PPE) policy is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

Core PPE Requirements:

  • Eye and Face Protection: ANSI Z.87.1-compliant safety glasses with side shields are the minimum requirement.[9] However, due to the risk of splashes and fine dust, it is highly recommended to use chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[9]

  • Hand Protection: Chemical-resistant gloves are essential. Butyl rubber or nitrile gloves are appropriate for handling this compound.[10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Protective Clothing: A standard laboratory coat should be worn at all times. For tasks with a higher risk of contamination, a chemically resistant apron is advised.[10] Open-toed shoes are strictly prohibited in the laboratory.[9]

Safe Handling Protocols

Handling this compound requires a controlled environment to minimize exposure and prevent contamination.

Engineering Controls: Containing the Hazard
  • Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood.[10][11] This is the most effective way to prevent the inhalation of fine dust particles and to contain any potential spills.

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and reaction vessels.

  • Donning PPE: Put on all required PPE as detailed in Section 2.

  • Dispensing the Compound:

    • Carefully open the container inside the fume hood.

    • Use a clean, dry spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

    • Avoid generating dust. If the material is a fine powder, handle it gently to minimize aerosolization.

  • Closing the Container: Immediately and securely close the container cap after dispensing to protect the remaining material from atmospheric moisture and to prevent accidental spills.

  • Post-Handling:

    • Thoroughly clean the spatula and any other contaminated equipment.

    • Wipe down the work surface within the fume hood.

    • Properly dispose of any contaminated consumables (e.g., weigh boats, gloves) in the designated solid waste container.

    • Wash hands and forearms thoroughly after the procedure is complete, even after wearing gloves.[4]

Storage Procedures for Maintaining Compound Integrity

Proper storage is crucial not only for safety but also for preserving the chemical's purity and reactivity.

General Storage Conditions
  • Container: Keep the compound in its original, tightly sealed container.[5][8][12]

  • Location: Store in a cool, dry, and well-ventilated area.[12][13] Avoid storing in direct sunlight or near heat sources.[14]

  • Segregation:

    • Store separately from strong bases, oxidizing agents, and other incompatible materials to prevent hazardous reactions.[15]

    • Do not store corrosive or irritating solids above eye level.[9][11]

Special Storage Considerations
  • Hygroscopicity: While not explicitly stated in all safety data sheets, related compounds can be hygroscopic.[13] As a best practice to ensure the compound's integrity for moisture-sensitive reactions, storage in a desiccator is recommended. This prevents the absorption of atmospheric water, which could affect its reactivity and apparent weight.

  • Light Sensitivity: To prevent potential photodegradation over long-term storage, it is prudent to protect the compound from light.[16][17] If the original container is not opaque, storing it in a dark cabinet or wrapping the container in aluminum foil is an effective measure.[18]

Emergency and Spill Response

Prompt and correct response to an emergency can significantly mitigate potential harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs or persists, seek medical attention.[4][5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Spill Management
  • Alert Personnel: Immediately alert others in the vicinity of the spill.[19]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[4] Place the material into a labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., water, if compatible) and then wipe it down.

  • Waste Disposal: Dispose of the spilled material and all cleanup materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Workflow Diagrams

The following diagrams illustrate the key decision-making processes for handling and storing this compound.

G start_node start_node process_node process_node decision_node decision_node ppe_node ppe_node end_node end_node start Start: Handling Protocol assess_task Assess Task: Weighing or Transfer? start->assess_task ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile/Butyl Gloves - Lab Coat assess_task->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood dispense Gently Dispense Solid (Avoid Dust Generation) fume_hood->dispense close_container Securely Close Container Immediately After Use dispense->close_container cleanup Decontaminate Tools and Work Area close_container->cleanup dispose Dispose of Contaminated Waste Properly cleanup->dispose end End of Procedure dispose->end

Caption: Workflow for Safe Handling of the Compound.

G start_node start_node process_node process_node decision_node decision_node storage_node storage_node start Receiving New Compound check_container Inspect Container for Damage and Seal Integrity start->check_container is_damaged Is Container Damaged? check_container->is_damaged quarantine Quarantine and Report to Safety Officer is_damaged->quarantine Yes log_inventory Log into Chemical Inventory is_damaged->log_inventory No storage_location Select Storage Location: Cool, Dry, Well-Ventilated log_inventory->storage_location segregate Segregate from Incompatibles (Bases, Oxidizers) storage_location->segregate special_storage Apply Special Precautions: - Desiccator (Hygroscopicity) - Protect from Light segregate->special_storage final_storage Store in Designated Location, Below Eye Level special_storage->final_storage

Caption: Protocol for Proper Chemical Storage.

References

  • TCI EUROPE N.V. (2025). This compound - SAFETY DATA SHEET.
  • Science Equip. How to Handle Caustic and Corrosive Chemicals in a Laboratory.
  • Grand Valley State University. (2015). Corrosives - Lab Safety.
  • ECHEMI. 2,6-DIFLUORO-3-NITROBENZOICACID SDS, 83141-10-0 Safety Data Sheets.
  • ChemicalBook. (2023). This compound | 83141-10-0.
  • PubChem. This compound.
  • Brandeis University. Corrosive Chemicals | Laboratory Safety.
  • Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • CookeChem. This compound , 98% , 83141-10-0.
  • Lab Manager. (2023). Best Practices for Storing and Handling Corrosive Liquids in the Lab.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Fluorochem. This compound.
  • Chemical Safety. This compound Safety Information.
  • Cenmed Enterprises. This compound (C007B-127774).
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - this compound.
  • Cornell University, Environment, Health and Safety. General Storage Guidelines.
  • VWR. (2024). Different Drug Storage Conditions.
  • ResearchGate. (2023). Hygroscopic material packing.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2,6-Difluoronitrobenzene.
  • SynQuest Laboratories, Inc. SAFETY DATA SHEET - 3,6-Difluoro-2-hydroxybenzoic acid.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this valuable synthetic intermediate. As a cornerstone in the synthesis of pharmaceuticals like B-Raf kinase inhibitors (e.g., vemurafenib) and fluoroquinolone antibacterial agents, a robust and high-yielding synthetic protocol is paramount.[1][2]

The Synthetic Challenge: Navigating the Nitration of a Deactivated Ring

The synthesis of this compound typically proceeds via the electrophilic aromatic substitution (nitration) of 2,6-difluorobenzoic acid. This reaction, while straightforward in principle, presents a significant challenge due to the electronic nature of the starting material. The benzoic acid moiety is substituted with two strongly electron-withdrawing fluorine atoms, in addition to the deactivating carboxylic acid group. This high degree of deactivation on the aromatic ring makes it less susceptible to electrophilic attack, often leading to slow or incomplete reactions and the potential for side product formation.[3] Understanding the interplay of these electronic effects is crucial for optimizing the reaction and achieving a high yield of the desired product.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of the desired product is one of the most common frustrations in this synthesis. Several factors can contribute to this issue.

Potential CauseIn-Depth Explanation & Recommended Solution
Incomplete Reaction The deactivated nature of the 2,6-difluorobenzoic acid ring requires forcing conditions to drive the reaction to completion. Insufficient reaction time or temperature will result in a significant amount of unreacted starting material. Solution: 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed. A reaction time of 24 hours at room temperature has been shown to be effective.[1] 2. Optimize Temperature: While the reaction is often started at a low temperature to control the initial exotherm, allowing it to proceed at room temperature can improve the reaction rate. Cautiously increasing the temperature may further enhance the yield, but be mindful of the increased risk of side product formation.[3]
Suboptimal Nitrating Agent The concentration of the active electrophile, the nitronium ion (NO₂⁺), is critical. A standard mixture of concentrated nitric acid and sulfuric acid is typically used.[4][5] Solution: 1. Ensure Anhydrous Conditions: Water can quench the nitronium ion. Use high-purity, concentrated acids. 2. Consider a Stronger Nitrating Agent: For highly deactivated substrates, a more potent nitrating system, such as fuming nitric acid in concentrated sulfuric acid, can be employed to increase the concentration of the nitronium ion.[6]
Poor Quality Starting Material Impurities in the 2,6-difluorobenzoic acid can interfere with the reaction. Solution: Ensure the starting material is pure and dry. If necessary, recrystallize the 2,6-difluorobenzoic acid before use.
Issue 2: Formation of Isomeric Byproducts

The directing effects of the substituents on the aromatic ring can lead to the formation of unwanted isomers, complicating purification and reducing the yield of the target molecule.

Potential CauseIn-Depth Explanation & Recommended Solution
Competing Directing Effects The two fluorine atoms are ortho, para-directors, while the carboxylic acid group is a meta-director.[3][7] This leads to a competition for the position of the incoming nitro group. While the desired product is this compound, other isomers can also be formed. Solution: 1. Strict Temperature Control: Maintaining a low temperature, especially during the addition of the nitrating agent, can enhance the regioselectivity of the reaction.[3] Start the reaction at 0°C and then allow it to slowly warm to room temperature.[1] 2. Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 2,6-difluorobenzoic acid in sulfuric acid. This ensures a low, steady concentration of the nitronium ion, which can favor the formation of the thermodynamically more stable product.
Steric Hindrance The two fluorine atoms ortho to the carboxylic acid create a sterically hindered environment, which can influence the position of nitration.
Issue 3: Difficult Purification

Separating the desired product from unreacted starting material, isomeric byproducts, and residual acids can be challenging.

Potential CauseIn-Depth Explanation & Recommended Solution
Co-precipitation of Isomers The desired product and its isomers may have similar solubilities, making separation by simple crystallization difficult. Solution: 1. Column Chromatography: This is often the most effective method for separating closely related isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used. 2. Recrystallization: While challenging, careful selection of a recrystallization solvent or a multi-solvent system may allow for the selective crystallization of the desired product. Experiment with different solvents and cooling rates.
Residual Acids The crude product will be contaminated with sulfuric and nitric acids. Solution: 1. Thorough Washing: After quenching the reaction in ice water, wash the precipitated product thoroughly with cold water until the washings are neutral to pH paper. 2. Base Wash during Workup: If the product is extracted into an organic solvent, wash the organic layer with a dilute solution of sodium bicarbonate to neutralize and remove any remaining acids.
"Oiling Out" during Crystallization The product may separate as an oil instead of a crystalline solid during recrystallization. Solution: This often occurs when the solution is too concentrated or cooled too quickly. Use a more dilute solution and allow it to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A reported synthesis of this compound from 2,6-difluorobenzoic acid gives a yield of 71%.[1] However, yields can vary depending on the reaction scale, purity of reagents, and adherence to the optimized protocol.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to separate the starting material and the product. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

Q3: What are the key safety precautions for this reaction?

The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care. Always add acid to the reaction mixture slowly and in a controlled manner.

  • Temperature Control: Use an ice bath to control the temperature, especially during the initial addition of the nitrating agent, to prevent a runaway reaction.

Q4: What are the expected ¹H NMR chemical shifts for the product?

The ¹H NMR spectrum of this compound in DMSO-d₆ is reported to show two signals: a triplet of doublets at δ 8.37 (td, J = 9.2, 5.6 Hz, 1H) and a triplet at δ 7.46 (t, J = 9.2 Hz, 1H).[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported procedure and is intended as a starting point for optimization in your laboratory.[1]

Materials:

  • 2,6-Difluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2,6-difluorobenzoic acid in concentrated sulfuric acid.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the reaction mixture for 24 hours.

  • Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Wash the resulting solid with ether and dry to obtain this compound.

Visualizing the Process

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Reaction Mechanism Overview

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution HNO3 HNO3 H2SO4 H2SO4 NO2+ Nitronium ion (NO₂⁺) HNO3H2SO4 HNO3H2SO4 HNO3H2SO4->NO2+ Start 2,6-Difluorobenzoic Acid Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: The mechanism of nitration of 2,6-difluorobenzoic acid.

References

  • WIPO Patentscope. (2021-06-25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. [Link]

  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • PubChem. (n.d.). This compound. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoic acid. [Link]

  • NIST. (n.d.). 2,6-Difluorobenzoic acid. [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoic acid. [Link]

  • Master Organic Chemistry. (2018-04-30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-difluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Symptom: After workup and purification, the isolated yield of the desired product is significantly lower than expected, or no product is obtained at all.

Potential Causes:

  • Incomplete Nitration: The nitrating conditions (temperature, time, or concentration of nitrating agent) may be insufficient to drive the reaction to completion. The starting material, 2,6-difluorobenzoic acid, is deactivated towards electrophilic aromatic substitution by the electron-withdrawing carboxylic acid and fluorine groups, requiring forcing conditions.[1]

  • Improper Temperature Control: The nitration of aromatic compounds is highly exothermic. If the temperature is not carefully controlled, especially during the addition of the nitrating agent, side reactions can occur, leading to degradation of the starting material and product.

  • Loss of Product During Workup: The product may be lost during the extraction or precipitation steps if the pH is not optimal or if an inappropriate solvent is used.

Diagnostic Steps & Solutions:

  • Verify Starting Material: Confirm the identity and purity of your 2,6-difluorobenzoic acid using a melting point test or NMR spectroscopy.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. If the reaction has stalled, consider the following adjustments:

    • Increase Reaction Time: Continue stirring at the recommended temperature for a longer duration.

    • Adjust Temperature: If the reaction is sluggish at lower temperatures, cautiously increase the temperature, ensuring it does not exceed the recommended range to avoid side reactions.

    • Optimize Nitrating Agent: A common method involves using a mixture of nitric acid and sulfuric acid.[1] Ensure the acids are of high purity and concentration. An alternative is using potassium nitrate in concentrated sulfuric acid.[2]

  • Optimize Workup:

    • After quenching the reaction on ice, ensure the pH is sufficiently acidic during extraction with an organic solvent like ethyl acetate to keep the product in its protonated, less water-soluble form.

    • If precipitating the product from the aqueous solution, adjust the pH carefully. Premature or excessive basification during washing steps can lead to the loss of product in the aqueous layer.

Issue 2: Presence of Unexpected Impurities in the Final Product

Symptom: HPLC, NMR, or Mass Spectrometry analysis of the isolated product shows significant peaks other than the desired this compound.

Potential Causes:

  • Unreacted Starting Material: Incomplete reaction will leave residual 2,6-difluorobenzoic acid.

  • Formation of Regioisomers: While the nitro group is primarily directed to the 3-position due to the directing effects of the ortho-fluorine and meta-carboxyl groups, small amounts of other isomers (e.g., 2,6-difluoro-4-nitrobenzoic acid) can form.

  • Over-nitration: Under excessively harsh conditions (high temperature or high concentration of nitrating agent), dinitration products could potentially form.

  • Hydrolysis of a Nitrile Precursor: If synthesizing from 2,6-difluorobenzonitrile, incomplete hydrolysis can leave the intermediate 2,6-difluoro-3-nitrobenzamide or unreacted 2,6-difluoro-3-nitrobenzonitrile.[3]

Diagnostic Steps & Solutions:

  • Comprehensive Analysis: Utilize a combination of analytical techniques to identify the impurities.

    • HPLC: Compare the retention times of your product peaks with a known standard of this compound and the starting material.

    • NMR Spectroscopy: In the ¹H NMR of the desired product, expect two signals in the aromatic region.[2] Impurities will present as additional, unexpected peaks.

    • Mass Spectrometry: Determine the molecular weight of the impurities to help elucidate their structures.

  • Purification Strategies:

    • Recrystallization: This is an effective method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal conditions.

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography using a suitable solvent gradient can be employed.

Table 1: Common Impurities and Their Identification

ImpurityCommon CauseAnalytical Signature (Expected)
2,6-Difluorobenzoic AcidIncomplete nitrationDifferent retention time in HPLC; distinct aromatic signals in ¹H NMR.
Regioisomeric Nitrobenzoic AcidsNon-selective nitrationSimilar molecular weight in MS; different aromatic splitting patterns in ¹H NMR.
2,6-Difluoro-3-nitrobenzamideIncomplete hydrolysis of nitrileHigher melting point; distinct amide peaks in IR and NMR; different retention time in HPLC.
Unreacted NitrileIncomplete hydrolysisPresence of a nitrile peak in IR spectroscopy; absence of a carboxylic acid proton in ¹H NMR.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most established method is the direct nitration of 2,6-difluorobenzoic acid.[1] This is an electrophilic aromatic substitution reaction typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at controlled temperatures.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Q2: What are the key safety precautions to take during this synthesis?

A2: The nitration mixture ( nitric and sulfuric acid) is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic, so it's crucial to add the reagents slowly and maintain temperature control with an ice bath to prevent runaway reactions.

Q3: My synthesis starts from 2,6-difluorobenzonitrile. What are the common pitfalls?

A3: The synthesis from 2,6-difluorobenzonitrile involves two main steps: nitration followed by hydrolysis.

  • Nitration of 2,6-difluorobenzonitrile: Similar to the benzoic acid route, this requires careful control of conditions to avoid side reactions.

  • Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid typically proceeds through an amide intermediate. Incomplete hydrolysis is a common issue, leading to the presence of 2,6-difluoro-3-nitrobenzamide in your final product. Driving the hydrolysis to completion may require extended reaction times or harsher conditions (e.g., higher temperatures or stronger acid/base concentrations).[4]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical methods is recommended:

  • Melting Point: The pure compound has a reported melting point in the range of 95 to 101°C.[5] A broad or depressed melting point suggests the presence of impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure, while ¹⁹F NMR can verify the presence and environment of the fluorine atoms. The ¹H NMR spectrum for the pure product in DMSO-d6 shows two characteristic signals: a triplet of doublets around 8.37 ppm and a triplet around 7.46 ppm.[2]

  • Chromatography (HPLC/TLC): These techniques are excellent for assessing purity by detecting the presence of minor impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (203.10 g/mol ).[6]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via Nitration
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2,6-difluorobenzoic acid (1.0 eq) to concentrated sulfuric acid (3-5 volumes).[2]

  • Nitration: While maintaining the temperature at 0-5°C, slowly add potassium nitrate (1.1 eq) portion-wise.[2] Alternatively, a pre-made mixture of nitric acid and sulfuric acid can be added dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or HPLC.[2]

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[2]

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization.[2]

Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start 2,6-Difluorobenzoic Acid nitration Nitration (0°C to RT) start->nitration reagents Conc. H₂SO₄ Potassium Nitrate reagents->nitration quench Ice Quench nitration->quench extract Extraction (Ethyl Acetate) quench->extract purify Recrystallization extract->purify product Final Product purify->product

Caption: General workflow for the synthesis of this compound.

Impurity_Formation A 2,6-Difluorobenzoic Acid B This compound (Desired Product) A->B Correct Nitration (HNO₃/H₂SO₄) C Isomeric Impurities (e.g., 4-nitro) A->C Side Reaction D Unreacted Starting Material A->D Incomplete Reaction

Caption: Formation of the desired product and common impurities.

Troubleshooting_Tree start Low Yield or Purity Issue check_reaction Monitor Reaction by HPLC/TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete Yes impurities Impurities Present? check_reaction->impurities No increase_time Increase Time/ Temp incomplete->increase_time Yes check_reagents Check Reagent Quality incomplete->check_reagents No purify Recrystallize or Column Chromatography impurities->purify Yes optimize_workup Optimize Workup pH & Solvents impurities->optimize_workup No

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubChemLite. (n.d.). This compound (C7H3F2NO4). Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2,6-Difluoro-3-nitrobenzaldehyde, 97% Purity, C7H3F2NO3, 100 grams. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzonitrile. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2005). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1)°C. Retrieved from [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.

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Technical Support Center: Nitration of 2,6-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the nitration of 2,6-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your synthesis, minimize side reactions, and improve product yield and purity.

Core Principles: The Challenge of Competing Directing Effects

The nitration of 2,6-difluorobenzoic acid is a classic example of competing directing effects in electrophilic aromatic substitution. The regiochemical outcome is not straightforward because both the carboxylic acid and the fluorine substituents are electron-withdrawing and deactivate the aromatic ring, making the reaction inherently slow.[1][2] Understanding their individual influence is the first step to troubleshooting.

  • Carboxylic Acid (-COOH): This group is a meta-director and strongly deactivating. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, destabilizing the positively charged arenium ion intermediates (sigma complexes) that would form during ortho and para attack.[3][4][5]

  • Fluorine (-F): Halogens are a unique case. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho, para-directors because of a competing electron-donating resonance effect (+M) from their lone pairs.[6][7] The +M effect helps stabilize the arenium ion for ortho and para attack.

This electronic tug-of-war means that the incoming nitronium ion (NO₂⁺) will be directed to multiple positions, leading to a mixture of isomers as the primary challenge.

Directing influences on the 2,6-difluorobenzoic acid ring.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: Why am I getting a mixture of 3-nitro and 4-nitro isomers, and how can I control the ratio?

Answer: The formation of a mixture of 2,6-difluoro-3-nitrobenzoic acid and 2,6-difluoro-4-nitrobenzoic acid is the most common outcome of this reaction. This is a direct consequence of the competing directing effects of the substituents.[1]

  • Formation of 3-Nitro Isomer: The nitro group adds to a position that is ortho to one fluorine and meta to the carboxylic acid. This position is electronically favored by both substituents.

  • Formation of 4-Nitro Isomer: The nitro group adds to the position para to one of the fluorine atoms. While the carboxylic acid group deactivates this position, the strong para-directing effect of fluorine can still lead to substitution here.[6]

Causality & Mitigation Strategy: The isomer ratio is highly dependent on reaction conditions, particularly temperature. Electrophilic aromatic substitutions are kinetically controlled.

  • Maintain Low Temperatures: Running the reaction at 0°C or lower is crucial.[1] Lower temperatures increase the selectivity of the reaction, often favoring the thermodynamically more stable product or the product formed via the lowest energy transition state. In many cases, this can favor one isomer over the other.

  • Controlled Addition: Add the nitrating agent (e.g., mixed acid) slowly and dropwise to the solution of 2,6-difluorobenzoic acid.[1] This maintains a low concentration of the highly reactive nitronium ion and helps control the reaction's exothermicity, preventing temperature spikes that reduce selectivity.

Separation of these isomers can be challenging due to their similar physical properties but is often achievable via recrystallization or column chromatography.[1]

Question: My reaction is extremely slow or results in a very low yield. What can I do?

Answer: This is an expected challenge. Both the two fluorine atoms and the carboxylic acid group are deactivating, meaning they withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic nitronium ion.[1][2]

Causality & Mitigation Strategy:

  • Increase Reaction Time: Given the deactivated substrate, a longer reaction time may be necessary for the reaction to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Use a Stronger Nitrating System: While a standard mixture of concentrated nitric and sulfuric acids is common, the concentration of the active electrophile (NO₂⁺) can be increased.[8]

    • Increase the proportion of sulfuric acid: Sulfuric acid acts as the catalyst to generate the nitronium ion from nitric acid. A higher concentration pushes the equilibrium towards the formation of NO₂⁺.[8]

    • Use fuming nitric acid or fuming sulfuric acid (oleum): These are more potent nitrating systems that can increase the reaction rate. However, they are also more hazardous and can increase the likelihood of side reactions, so they must be used with extreme caution and precise temperature control.[1][9]

  • Cautiously Increase Temperature: While low temperatures are key for selectivity, if the reaction is not proceeding at all, a modest increase in temperature (e.g., from 0°C to room temperature) can enhance the rate. This is a trade-off, as it will likely decrease selectivity and increase byproduct formation.[1] This should be your last resort.

Question: My final product is contaminated with dinitrated compounds. How do I prevent this?

Answer: Dinitration occurs when the mono-nitrated product, which is still a deactivated ring, undergoes a second nitration. This is typically caused by overly harsh reaction conditions.

Causality & Mitigation Strategy:

  • Control Stoichiometry: Use a carefully measured, slight molar excess (e.g., 1.1 - 1.5 equivalents) of the nitrating agent. A large excess will drive the reaction towards polysubstitution.[10]

  • Maintain Low Temperature: Over-nitration is significantly more likely at higher temperatures. Keeping the reaction at 0-5°C is critical.[11]

  • Limit Reaction Time: Monitor the consumption of the starting material. Once the 2,6-difluorobenzoic acid is consumed (as determined by TLC/HPLC), quench the reaction promptly to prevent the product from reacting further.[1]

Question: The reaction mixture turned into a dark, tarry mess. What happened and can I salvage it?

Answer: The formation of dark-colored byproducts or "tars" indicates significant degradation, likely through oxidation and polymerization.[11] The strong oxidizing nature of the nitric acid mixture can attack the electron-rich (albeit deactivated) aromatic ring, especially under harsh conditions.

Causality & Mitigation Strategy:

  • Excessive Temperature: This is the most common cause. An uncontrolled exotherm can rapidly accelerate side reactions.

  • High Concentration of Nitrating Agent: Using fuming acids or a large excess of the nitrating mixture increases the oxidative potential.

  • Impurities: Impurities in the starting material can sometimes act as catalysts for polymerization or degradation.

Salvage and Prevention: Salvaging the desired product from a tarry mixture is difficult and often results in very low yields. It may be possible through extensive column chromatography, but it is usually more efficient to repeat the synthesis under milder conditions.[11] Prevention is key: ensure strict temperature control, use a more dilute solution if necessary to manage the exotherm, and add the nitrating agent very slowly.[11]

Frequently Asked Questions (FAQs)

Q1: What is the major expected mononitration product? A1: The major product is typically This compound .[12] This is because the C-3 position is activated by the ortho-directing effect of the fluorine at C-2 and is the meta position relative to the carboxylic acid. The C-4 position is only activated by the para-directing effect of the fluorine at C-2. The combined directing influences often favor the C-3 position.

Q2: Are there any alternative, milder nitrating agents I could try? A2: Yes, for sensitive or highly deactivated substrates, alternative nitrating agents can offer better yields and selectivity. These often avoid the harsh, strongly acidic conditions of mixed acid. Examples include:

  • Acetyl nitrate (prepared in situ from nitric acid and acetic anhydride): This is a classic, milder nitrating agent.[13]

  • Nitronium salts (e.g., NO₂BF₄): These are powerful, pre-formed sources of the nitronium ion that can be used in non-acidic solvents.[14]

  • Metal Nitrates with a Catalyst (e.g., KNO₃/H₂SO₄ or Cu(NO₃)₂): These can sometimes provide more controlled nitration.[9][12]

Q3: Could decarboxylation be a side reaction? A3: While less common for electron-withdrawing benzoic acids under standard nitrating conditions, decarboxylation (loss of the -COOH group) can occur under harsh thermal or radical conditions.[14][15] If you are forced to use very high temperatures, it is a potential, though minor, side reaction pathway. The resulting 1,3-difluorobenzene would then be nitrated.

G start Poor Reaction Outcome p1 Mixture of Isomers start->p1 p2 Low Yield / Slow Reaction start->p2 p3 Dinitration Products start->p3 p4 Tar Formation start->p4 c1 Cause: Competing Directing Effects p1->c1 c2 Cause: Deactivated Aromatic Ring p2->c2 c3 Cause: - Harsh Conditions - Excess Nitrating Agent p3->c3 c4 Cause: - High Temperature - Oxidation p4->c4 s1 Solution: - Maintain Temp < 5°C - Slow, controlled addition - Optimize purification c1->s1 s2 Solution: - Increase reaction time - Use stronger nitrating system - Cautiously increase temp c2->s2 s3 Solution: - Control stoichiometry (1.1 eq) - Maintain low temperature - Monitor and quench promptly c3->s3 s4 Solution: - Strict temperature control (0-5°C) - Use dilute solution - Milder nitrating agent c4->s4

Troubleshooting flowchart for nitration side reactions.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired mononitrated product while minimizing side reactions.

Safety Precautions: The use of concentrated nitric and sulfuric acids is highly hazardous. This procedure must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. The reaction is highly exothermic.[10][16]

Table 1: Reagents and Recommended Conditions
ParameterValue/ConditionNotes
Reactants
2,6-Difluorobenzoic Acid1.0 equivalentEnsure starting material is pure and dry.
Conc. Nitric Acid (~70%)1.2 equivalentsNitrating agent.
Conc. Sulfuric Acid (~98%)~3.0 equivalentsCatalyst and dehydrating agent.[10]
Reaction Conditions
Temperature0 - 5 °CCritical for selectivity and preventing side reactions.[16]
Reaction Time2 - 6 hoursMonitor by TLC for completion.
Work-up & Purification
QuenchingIce-waterTo stop the reaction and precipitate the product.
PurificationRecrystallization or Column ChromatographyTo isolate the desired isomer(s).[1]
Step-by-Step Methodology
  • Preparation of Nitrating Mixture:

    • In a flask submerged in an ice/salt bath, add the required volume of concentrated sulfuric acid (~3.0 eq).

    • While vigorously stirring and maintaining the temperature below 10°C, slowly add the concentrated nitric acid (1.2 eq) dropwise.

    • Cool this "mixed acid" to 0°C.[16]

  • Reaction Setup:

    • In a separate, larger reaction vessel equipped with a magnetic stirrer and thermometer, dissolve the 2,6-difluorobenzoic acid (1.0 eq) in a portion of the concentrated sulfuric acid.

    • Cool this solution to 0°C in an ice/salt bath.

  • Nitration:

    • Using a dropping funnel, add the cold nitrating mixture dropwise to the cold solution of the benzoic acid.

    • CRITICAL: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition rate should be very slow initially and can be adjusted based on the ability to maintain the temperature.[16]

  • Reaction Monitoring:

    • After the addition is complete, allow the mixture to stir at 0-5°C for 2-6 hours.

    • Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system with a few drops of acetic acid).

  • Work-up:

    • Once the reaction is complete, very slowly pour the reaction mixture into a large beaker containing a stirred slurry of crushed ice and water. This quenching step is also exothermic and must be done carefully.

    • A white or pale-yellow solid should precipitate.

    • Stir the cold mixture for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification:

    • Dry the crude product.

    • Purify the product by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to separate the isomers if necessary.[1]

G A 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0°C C 3. Nitration (Slowly add #1 to #2) Maintain 0-5°C A->C B 2. Prepare Substrate Solution (Substrate in H₂SO₄) Cool to 0°C B->C D 4. Reaction Monitoring (Stir at 0-5°C for 2-6h) Check by TLC C->D E 5. Quenching (Pour onto ice-water) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Analysis (NMR, MP, etc.) G->H

Optimized experimental workflow for the nitration reaction.

References

  • Chemical Review and Letters, Recent Advances in Decarboxylative Nitration of Carboxylic Acids, 2020, [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., The Strategic Advantage of Utilizing this compound in Organic Synthesis, [Link]

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  • ResearchGate, Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?, 2016, [Link]

  • MDPI, Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts, 2024, [Link]

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  • Royal Society of Chemistry, Protodecarboxylation of benzoic acids under radical conditions, [Link]

  • Wiley Online Library, ChemInform Abstract: Protodecarboxylation of Benzoic Acids under Radical Conditions., 2017, [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting guidance and address frequently asked questions. The focus of this guide is the optimization of the direct nitration of 2,6-difluorobenzoic acid, a common and crucial step in the synthesis of various pharmaceutical intermediates.[1][2]

Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of this compound, offering insights into their causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause 1: Incomplete Reaction An incomplete reaction is a frequent cause of low yields. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing. The nitration of halogenated benzoic acids can be sluggish due to the electron-withdrawing effects of the substituents.[3]

Recommended Solution:

  • Reaction Time: Ensure the reaction is allowed to proceed for an adequate duration. For the nitration of 2,6-difluorobenzoic acid, a reaction time of 24 hours at room temperature has been reported to give a good yield (71%).[1]

  • Temperature Control: The initial addition of nitrating agents should be performed at low temperatures (0 °C) to control the exothermic nature of the reaction.[1][4] Subsequently, allowing the reaction to warm to room temperature and stir for an extended period can drive the reaction to completion.[1] In some cases, a higher temperature may be required to overcome the deactivating effects of the fluorine and carboxyl groups.[3]

  • Efficient Stirring: Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous mixture and facilitate contact between the reactants.

Potential Cause 2: Suboptimal Nitrating Agent or Conditions The choice and concentration of the nitrating agent are critical for successful nitration.

Recommended Solution:

  • Nitrating Mixture: A common and effective method involves the use of potassium nitrate in concentrated sulfuric acid.[1][2] Alternatively, a mixture of fuming nitric acid and concentrated sulfuric acid can be employed.[2][5] The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Reagent Stoichiometry: A slight excess of the nitrating agent (e.g., 1.1 equivalents of potassium nitrate) is often used to ensure complete conversion of the starting material.[1]

Issue 2: Formation of Unwanted Side-Products

Potential Cause: Isomeric Impurities While the directing effects of the substituents on 2,6-difluorobenzoic acid favor nitration at the 3-position (meta to the carboxyl group and ortho to a fluorine atom), the formation of other isomers is possible, though generally minor.[2] The carboxylic acid group is a meta-director, while the fluorine atoms are ortho, para-directors.[2]

Recommended Solution:

  • Reaction Control: Precise control of reaction temperature is crucial. Overheating can lead to less selective nitration and the formation of undesired isomers or dinitrated products.[6]

  • Purification: If isomeric impurities are present, purification of the final product is necessary. Recrystallization is a common method for purifying nitrobenzoic acids.[6][7] Washing the crude product with a suitable solvent, such as ether, can also help remove impurities.[1]

Issue 3: Difficult Product Isolation and Purification

Potential Cause 1: "Oiling Out" During Workup Upon quenching the reaction with ice water, the product may sometimes separate as an oil rather than a solid, making filtration difficult.

Recommended Solution:

  • Controlled Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and water. This rapid cooling and dilution can promote the precipitation of a solid.

  • Extraction: If the product oils out, it can be extracted into a suitable organic solvent like ethyl acetate.[1] The organic layer can then be dried and the solvent removed under reduced pressure to yield the crude product.

Potential Cause 2: Residual Acid The crude product may be contaminated with residual sulfuric or nitric acid from the reaction mixture.

Recommended Solution:

  • Thorough Washing: After filtration, wash the solid product thoroughly with cold water until the filtrate is neutral. This will remove most of the residual acid.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the nitration of 2,6-difluorobenzoic acid?

A1: The nitration of 2,6-difluorobenzoic acid is an electrophilic aromatic substitution reaction.[2] In the presence of concentrated sulfuric acid, nitric acid is protonated and then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 2,6-difluorobenzoic acid then acts as a nucleophile, attacking the nitronium ion. The directing effects of the existing substituents (two fluorine atoms and a carboxylic acid group) guide the incoming nitro group primarily to the 3-position.[2]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Nitration reactions are inherently hazardous and require strict safety protocols.[8][9][10][11][12]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[8][10][11] Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[8][10][11]

  • Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if the temperature is not controlled.[9] Always add reagents slowly and with efficient cooling.

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide gas.[8] Ensure adequate ventilation by working in a certified chemical fume hood.

  • Emergency Preparedness: Have an emergency eyewash and safety shower readily accessible.[8][10] Spill kits with neutralizing agents (like sodium carbonate) should also be available.[10][12]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[5][6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot over time. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.[13]

Q4: What analytical techniques are suitable for characterizing the final product?

A4: The structure and purity of the final product, this compound, can be confirmed using several analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for confirming the substitution pattern on the aromatic ring. The ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic signals at δ 8.37 (td, J = 9.2, 5.6 Hz, 1H) and 7.46 (t, J = 9.2 Hz, 1H).[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can identify the key functional groups. Expect strong absorption bands for the carbonyl (C=O) stretch of the carboxylic acid around 1700-1730 cm⁻¹ and characteristic peaks for the nitro group (NO₂).[2]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (203.10 g/mol ).[14]

  • Melting Point: The melting point of the purified product should be within a narrow range (e.g., 92-96 °C) and can be compared to literature values.[15]

Experimental Protocols

Standard Laboratory-Scale Synthesis of this compound

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • 2,6-Difluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Potassium nitrate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ice

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, cool 5 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1.4 g (9 mmol) of 2,6-difluorobenzoic acid to the cooled sulfuric acid with stirring.

  • Gradually add 1.0 g (9.9 mmol) of potassium nitrate to the mixture, ensuring the temperature remains at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture for 24 hours at room temperature.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude solid.

  • Wash the solid with ether and dry to yield this compound. A typical yield is around 1.3 g (71%).[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields
Starting MaterialNitrating AgentSolvent/CatalystTemperatureTimeYieldReference
2,6-Difluorobenzoic acidPotassium nitrateConc. H₂SO₄0 °C to RT24 h71%[1]
2,6-Difluorobenzoic acid70% Nitric acidConc. H₂SO₄Not specifiedNot specifiedNot specified[2]
2-Chloro-6-fluorobenzoic acidNitric acidSulfuric acid0 °C to RT1 h97%[4]

Visualizations

Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_6_Difluorobenzoic_Acid 2,6-Difluorobenzoic Acid Nitration Electrophilic Aromatic Substitution (0 °C to Room Temperature) 2_6_Difluorobenzoic_Acid->Nitration Nitrating_Agent Nitrating Agent (KNO₃ or HNO₃) Nitrating_Agent->Nitration Sulfuric_Acid Conc. H₂SO₄ Sulfuric_Acid->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Reaction Mixture Extraction Extraction (Ethyl Acetate) Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Washing/Recrystallization) Drying_Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Low_Yield Low Product Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Isolation_Issues Product Isolation Issues? Low_Yield->Isolation_Issues Optimize_Conditions Increase Reaction Time/Temp Ensure Efficient Stirring Incomplete_Reaction->Optimize_Conditions Yes Control_Temp Refine Temperature Control Check Reagent Stoichiometry Side_Reactions->Control_Temp Yes Optimize_Purification Optimize Workup (e.g., pH adjustment, solvent choice) Isolation_Issues->Optimize_Purification Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

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Technical Support Center: Troubleshooting Failed Reactions with 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we will address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the properties and handling of this compound.

Q1: What are the key reactive sites on this compound?

A1: this compound has three primary reactive sites.[1][2] The carboxylic acid group (-COOH) is a site for derivatization, such as esterification or amidation.[1] The fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr).[1] Lastly, the nitro group (-NO₂) can be reduced to an amino group (-NH₂), opening up further synthetic possibilities.[1]

Q2: Why is this molecule so reactive towards nucleophiles?

A2: The reactivity of the aromatic ring towards nucleophiles is significantly enhanced by the presence of three electron-withdrawing groups: two fluorine atoms and a nitro group.[3] These groups pull electron density away from the benzene ring, making it electron-deficient and thus more susceptible to attack by electron-rich nucleophiles.[4][5] The nitro group, in particular, provides powerful resonance stabilization to the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions, especially when it is ortho or para to the leaving group.[4][6][7]

Q3: Which fluorine atom is more susceptible to substitution?

A3: The fluorine atom at the C2 position (ortho to the nitro group) is generally more activated and thus more susceptible to nucleophilic attack than the fluorine at the C6 position. This is due to the strong electron-withdrawing inductive and resonance effects of the adjacent nitro group, which preferentially stabilizes the intermediate formed upon nucleophilic attack at the C2 position.[8]

Q4: What are the typical applications of this compound?

A4: This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2][9] It is a key intermediate in the synthesis of B-Raf kinase inhibitors like vemurafenib, which is used in melanoma treatment.[1][9][10] It is also utilized in the synthesis of fluoroquinolone antibacterial agents.[9][10]

Section 2: Troubleshooting Guide for Common Reactions

This section provides in-depth solutions to specific problems encountered during reactions with this compound.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q1.1: My amination/etherification reaction with this compound is not proceeding. What are the likely causes?

A1.1: A failed SNAr reaction can stem from several factors. Let's break them down:

  • Insufficient Activation of the Nucleophile: Many nucleophiles, such as amines and alcohols, require deprotonation by a suitable base to become sufficiently nucleophilic to attack the electron-deficient aromatic ring.

  • Inappropriate Solvent Choice: SNAr reactions are highly sensitive to the solvent.[11] Polar aprotic solvents like DMSO, DMF, or 2-Me-THF are generally preferred as they can solvate the cation of the base while leaving the anionic nucleophile highly reactive.[12] Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Low Reaction Temperature: While some highly activated systems react at room temperature, many SNAr reactions require elevated temperatures to overcome the activation energy barrier.

  • Steric Hindrance: A bulky nucleophile or significant steric crowding around the reaction site can impede the reaction.

Troubleshooting Workflow: Low SNAr Yield

Below is a decision-making workflow to diagnose and resolve low-yield SNAr reactions.

G start Low/No S_NAr Product q1 Is your nucleophile an amine or alcohol? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No, proceed to Q3 q2 Did you use a base? a1_yes->q2 q3 What solvent did you use? a1_no->q3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No a2_yes->q3 sol_base Add a non-nucleophilic base (e.g., K2CO3, DBU). a2_no->sol_base end Re-run Experiment sol_base->end a3_polar Polar Aprotic (DMSO, DMF) q3->a3_polar Polar Aprotic a3_other Other (e.g., Toluene, THF) q3->a3_other Other q4 What was the reaction temperature? a3_polar->q4 sol_solvent Switch to a polar aprotic solvent. a3_other->sol_solvent sol_solvent->end a4_high Elevated (>80 °C) q4->a4_high Elevated a4_low Room Temperature q4->a4_low Low a4_high->end sol_temp Increase the reaction temperature. a4_low->sol_temp sol_temp->end

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Issue 2: Poor Yield in Amide Coupling Reactions
Q2.1: My attempt to form an amide from this compound and an amine resulted in a low yield. What went wrong?

A2.1: The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, often leading to side products. The key to a successful amide coupling is the activation of the carboxylic acid.[13]

  • Lack of an Activating Agent: The hydroxyl group of the carboxylic acid is a poor leaving group. It must be converted into a better leaving group to facilitate nucleophilic attack by the amine.

  • Inappropriate Coupling Reagent: The choice of coupling reagent is critical. Common and effective reagents include thionyl chloride (SOCl₂) to form an acyl chloride, or carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[13][14]

  • Side Reactions: The electron-withdrawing nature of the substituents on the aromatic ring increases the acidity of the carboxylic acid proton.[15][16] Strong bases used in the reaction could deprotonate other sites or promote unwanted side reactions.

Recommended Protocol: Amide Coupling via Acyl Chloride
  • Acyl Chloride Formation:

    • In a fume hood, suspend this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

    • Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

    • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

    • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in an anhydrous, non-protic solvent like dichloromethane or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of your amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (diisopropylethylamine) (1.5-2.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, proceed with a standard aqueous workup to isolate the amide product.

Issue 3: Unwanted Side Reactions
Q3.1: I am observing unexpected byproducts in my reaction. What are the common side reactions with this compound?

A3.1: Several side reactions can occur depending on the reaction conditions:

  • Hydrolysis: Under aqueous basic or acidic conditions, especially at elevated temperatures, the fluorine atoms can be susceptible to hydrolysis, replacing them with hydroxyl groups. Similarly, related compounds like 2,6-difluorobenzonitrile can undergo hydrolysis to the amide and then the carboxylic acid.[17][18]

  • Decarboxylation: At high temperatures, particularly in the presence of certain catalysts or in polar aprotic solvents, the carboxylic acid group can be lost as CO₂.[19][20] While this can be a desired transformation in some cases, it is often an unwanted side reaction.

  • Displacement of the Nitro Group: While less common than fluoride displacement, the nitro group can sometimes act as a leaving group in SNAr reactions, especially with highly activated rings and potent nucleophiles.[21]

Minimizing Side Reactions: A Tabular Guide
Side ReactionProbable CausePreventative Measures
Hydrolysis Presence of water with acid or base at high temperatures.Use anhydrous solvents and reagents. Control reaction temperature.
Decarboxylation Excessive heat, prolonged reaction times, use of copper catalysts.Keep reaction temperatures as low as possible. Minimize reaction time. Avoid unnecessary catalysts known to promote decarboxylation.[22]
Nitro Group Displacement Highly reactive nucleophile, forcing reaction conditions.Use milder reaction conditions. Consider protecting other functional groups if necessary.
Issue 4: Reduction of the Nitro Group
Q4.1: I am trying to perform a reaction on the carboxylic acid or the fluorine atoms, but the nitro group is being reduced. How can I avoid this?

A4.1: The nitro group is susceptible to reduction under various conditions, especially catalytic hydrogenation (e.g., H₂/Pd) or with reducing agents like tin(II) chloride or sodium dithionite.[1] If you are using reagents that have reducing potential, you may inadvertently reduce the nitro group.

  • Reagent Selection: Carefully choose your reagents to avoid those known to reduce nitro groups. For example, if you need to perform a reduction elsewhere in the molecule, consider protecting the nitro group or using a more selective reducing agent.

  • Reaction Conditions: Be mindful of your reaction conditions. Some catalytic processes can have unintended reductive pathways.

Reaction Pathway Selectivity

The following diagram illustrates the importance of choosing the correct reaction pathway to achieve the desired functional group transformation without unintended side reactions.

G start This compound snar S_NAr with Nucleophile (e.g., R-NH2, Base, DMSO) start->snar Targets Fluorine amide Amide Coupling (e.g., SOCl2 then R-NH2) start->amide Targets Carboxylic Acid reduction Nitro Reduction (e.g., H2/Pd or SnCl2) start->reduction Targets Nitro Group product_snar Substituted Product snar->product_snar product_amide Amide Product amide->product_amide product_reduction Amino Product reduction->product_reduction

Caption: Selective reaction pathways for this compound.

By understanding the distinct reactivity of each functional group and carefully selecting your reaction conditions, you can successfully navigate the synthetic challenges associated with this compound and leverage its unique properties to advance your research.

References

  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. (2023, December 20).
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  • Nitro as a leaving group in an aromatic ring - Chemistry Stack Exchange. (2021, October 29).
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  • Directing Effect of the Nitro Group in EAS. (2017, May 2). YouTube.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). National Institutes of Health.
  • This compound | 83141-10-0. (2025, July 24). ChemicalBook.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). National Institutes of Health.
  • Buy 3,6-Difluoro-2-nitro-benzoic acid | 741721-50-6. (n.d.). Smolecule.
  • What is the effect of an electron withdrawing group on the acidity of carboxylic acid?. (2021, July 18). Quora.
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
  • 10 Examples different acid activating agents for carboxylic acids. (n.d.). ResearchGate.
  • This compound | C7H3F2NO4 | CID 302629. (n.d.). PubChem.
  • Single Electron Activation of Aryl Carboxylic Acids. (n.d.). National Institutes of Health.
  • Why do electron withdrawing groups increase the acidity of carboxylic acids?. (n.d.). CK-12.
  • Activation Substitution of Carboxylic Acids. (2019, July 29). YouTube.
  • SNAr Solvents and Reagents. (n.d.). Wordpress.
  • This compound , 98% , 83141-10-0. (n.d.). CookeChem.
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  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2025, August 5). ResearchGate.
  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
  • Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035. (n.d.). PubChem.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.).
  • Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (2025, August 6). ResearchGate.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). National Institutes of Health.
  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). National Institutes of Health.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.).
  • Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. (n.d.). Google Patents.
  • Decarboxylation. (n.d.). Organic Chemistry Portal.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (n.d.). Googleapis.com.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24).
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube.

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stability issues of 2,6-Difluoro-3-nitrobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-nitrobenzoic acid (DFNBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of DFNBA under various reaction conditions. As a versatile building block in pharmaceutical and agrochemical synthesis, understanding its reactivity and potential degradation pathways is crucial for successful and reproducible outcomes.[1][2]

I. Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic compound. Its chemical behavior is governed by the interplay of three key functional groups: the carboxylic acid, the nitro group, and the two fluorine atoms. The electron-withdrawing nature of the nitro group and the fluorine atoms significantly influences the reactivity of the entire molecule.

Here is a summary of the key reactive sites and their expected transformations:

Functional GroupCommon ReactionsPotential Stability Issues
Carboxylic Acid Esterification, Amidation, Acid chloride formationDecarboxylation under harsh basic or thermal conditions.
Nitro Group Reduction to an amine (NH2)Incomplete reduction, formation of side products (azo, azoxy compounds), dehalogenation.
Fluorine Atoms Nucleophilic Aromatic Substitution (SNAr)Unwanted substitution by nucleophiles present in the reaction mixture.

II. Troubleshooting Guide & FAQs

This section addresses specific stability issues you may encounter during your experiments with this compound in a question-and-answer format.

A. Carboxylic Acid Group Stability

Question 1: I am observing gas evolution and loss of my starting material when heating DFNBA in a polar aprotic solvent with a base. What is happening?

Answer: You are likely observing decarboxylation, the loss of the carboxylic acid group as carbon dioxide. While benzoic acids are generally stable, the presence of multiple electron-withdrawing groups (two fluorines and a nitro group) can make the carboxylate anion a better leaving group, especially at elevated temperatures in polar aprotic solvents like DMSO or DMF.[3] The presence of a base will deprotonate the carboxylic acid, forming the carboxylate, which is the species that undergoes decarboxylation.

Troubleshooting Workflow: Unwanted Decarboxylation

Caption: Troubleshooting unwanted decarboxylation of DFNBA.

Preventative Measures:

  • Temperature Control: Whenever possible, conduct reactions at lower temperatures.

  • Solvent Choice: If the reaction chemistry allows, consider using a less polar solvent.

  • Base Selection: Use the mildest base necessary to achieve the desired transformation. If a strong base is required, use it at low temperatures and for the shortest possible time.

  • Protection Strategy: For reactions that require harsh conditions, consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid under milder conditions after the desired reaction is complete.

B. Nitro Group Reduction

Question 2: I am trying to reduce the nitro group to an amine, but I am getting a complex mixture of products and some of my fluorine atoms are being removed. How can I improve the selectivity?

Answer: The reduction of a nitro group in a polyfunctional molecule like DFNBA is a common challenge. The issues you are facing, a complex product mixture and dehalogenation, are known side reactions. The formation of intermediates such as nitroso, hydroxylamino, azoxy, and azo compounds can occur if the reduction is not complete.[1][2] Dehalogenation (loss of fluorine) is a common side reaction during catalytic hydrogenation, especially with palladium on carbon (Pd/C).[4]

Recommended Chemoselective Reduction Methods:

Reagent/MethodConditionsAdvantagesPotential Issues
SnCl₂·2H₂O Ethanol or Ethyl Acetate, refluxHighly chemoselective for the nitro group. Tolerates halogens, esters, and nitriles well.[5]Stoichiometric amounts of tin salts are produced, requiring careful workup and disposal.
Fe/NH₄Cl or Fe/AcOH Water/Ethanol, refluxInexpensive, effective, and generally does not cause dehalogenation.Can be slow and may require acidic conditions which could be incompatible with other functional groups.
Sodium Dithionite (Na₂S₂O₄) Water/DCM, phase transfer catalystMild conditions, good for sensitive substrates.Can have limited solubility and may require optimization.
Catalytic Hydrogenation (H₂, Raney Ni) Methanol or Ethanol, RT to 50 °CCleaner reaction with water as the only byproduct.Raney Nickel is pyrophoric and must be handled with care. Less prone to dehalogenation than Pd/C.[4]

Experimental Protocol: Selective Reduction of DFNBA with Tin(II) Chloride

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (around 80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic salts.

    • Extract the filtrate with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 3-amino-2,6-difluorobenzoic acid.

C. Fluorine Atom Stability and Nucleophilic Aromatic Substitution (SNAr)

Question 3: I am attempting a reaction with a nucleophile (e.g., an amine or an alkoxide) and I am observing the displacement of one or both fluorine atoms. Why is this happening and how can I prevent it?

Answer: The aromatic ring of DFNBA is electron-deficient due to the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . The fluorine atoms are good leaving groups in SNAr reactions, especially when they are positioned ortho or para to a strong electron-withdrawing group like a nitro group.[6] In DFNBA, both fluorine atoms are ortho and para to the nitro group, making them highly activated for displacement by nucleophiles.

Logical Relationship: SNAr on DFNBA

Caption: The SNAr pathway leading to fluorine displacement in DFNBA.

Strategies to Minimize Unwanted SNAr:

  • Protect the Carboxylic Acid: The carboxylate anion, formed in the presence of a basic nucleophile, can further activate the ring towards SNAr. Converting the carboxylic acid to an ester can mitigate this effect.

  • Use Non-Nucleophilic Bases: If a base is required for your reaction, use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Control Stoichiometry: Use a precise stoichiometry of your nucleophilic reagent. An excess of the nucleophile will increase the likelihood of SNAr.

  • Lower Temperature: SNAr reactions are typically accelerated by heat. Running your reaction at a lower temperature can significantly reduce the rate of unwanted side reactions.

  • Alternative Synthetic Route: If SNAr is unavoidable, you may need to reconsider your synthetic strategy. For example, introduce the nucleophile at a different stage of the synthesis before the nitration or fluorination steps.

III. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Protodecarboxylation of benzoic acids under radical conditions Supporting Information. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The catalytic effects of H2O, basic and acidic catalysts on the gas-phase hydrolysis mechanism of carbonyl fluoride (CF2O). Retrieved from [Link]

  • RSC Publishing. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Retrieved from [Link]

  • Quora. (2019, February 3). Why is benzoic acid a stronger acid than cyclohexane carboxylic acid? Retrieved from [Link]

  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Bisley International. (2022, December 13). Is Benzoic Acid a Strong or Weak Acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]

  • Wiley Online Library. (2001). Study of the decarboxylation mechanism of fluorobenzoic acids by strong N-bases. Retrieved from [Link]

  • Science. (2022, August 19). Low-temperature mineralization of perfluorocarboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Retrieved from

  • PubMed. (2016, June 5). Influences of acidic reaction and hydrolytic conditions on monosaccharide composition analysis of acidic, neutral and basic polysaccharides. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic Hydrolysis. Retrieved from [Link]

  • PubMed. (2014, June 12). Hydrolysis of glyoxal in water-restricted environments: formation of organic aerosol precursors through formic acid catalysis. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-nitrobenzoic Acid (CAS No: 83141-10-0). This guide is designed for researchers, chemists, and drug development professionals who are looking to transition this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

This compound is a crucial building block in medicinal chemistry, notably used in the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates.[1][2] Its value lies in the strategic placement of fluorine atoms and a versatile nitro group on the benzoic acid scaffold, which allows for a wide range of subsequent chemical modifications.[2][3] While several synthetic routes exist, the most common and direct method is the electrophilic nitration of 2,6-difluorobenzoic acid.[3] Scaling this process, however, presents challenges related to reaction control, safety, and product purity.

This document provides a comprehensive resource to navigate these challenges effectively.

Part 1: Synthesis Pathway and Mechanism

The primary industrial route to this compound is the direct nitration of 2,6-difluorobenzoic acid. This is an electrophilic aromatic substitution reaction where the highly electrophilic nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring.[3][4] The nitronium ion is generated in situ from nitric acid by protonation with a stronger acid, typically concentrated sulfuric acid.[4][5]

The regioselectivity of this reaction is governed by the existing substituents. The carboxylic acid group (-COOH) is a meta-directing deactivator, while the fluorine atoms (-F) are ortho, para-directing deactivators.[3] The nitration occurs at the C3 position, which is meta to the carboxyl group and ortho to a fluorine atom, leading to the desired product.

Synthesis_Mechanism cluster_reactants Reactant Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus:w + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ start 2,6-Difluorobenzoic Acid NO2_plus->start Active Electrophile intermediate Arenium Ion Intermediate (Sigma Complex) start->intermediate + NO₂⁺ product This compound intermediate->product - H⁺

Caption: Reaction mechanism for the nitration of 2,6-difluorobenzoic acid.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the scale-up process.

Issue 1: Low or Inconsistent Product Yield

  • Question: My reaction yield is significantly lower than reported in literature, or it varies greatly between batches. What are the potential causes?

  • Answer: Low or no product yield is a common issue that can be traced back to several factors:

    • Insufficiently Activating Conditions: The generation of the nitronium ion (NO₂⁺) is critical. If the acid mixture is not strong enough, the concentration of the electrophile will be too low for the deactivated aromatic ring.[5]

      • Solution: Ensure your mixed acid (HNO₃/H₂SO₄) composition is correct. For deactivated rings, a higher proportion of sulfuric acid is often needed. Verify the concentration of your starting acids, as they can absorb atmospheric moisture over time, reducing their effectiveness.

    • Reaction Temperature Too Low: While temperature control is vital to prevent side reactions, a temperature that is too low can drastically reduce the reaction rate, leading to an incomplete reaction.[5][6]

      • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). If the reaction is stalled, consider gradually increasing the temperature in 5 °C increments. On a larger scale, ensure that the reactor's heating system provides uniform temperature distribution.

    • Poor Quality Starting Material: The purity of the 2,6-difluorobenzoic acid is paramount. Impurities can interfere with the reaction or complicate the work-up.

      • Solution: Always characterize your starting material before beginning the synthesis. Use material with a purity of >98%. Key parameters to check are melting point and spectroscopic data (NMR, IR).[7]

Issue 2: Formation of Undesired Isomers and Byproducts

  • Question: I am observing significant amounts of impurities in my crude product, possibly from dinitration or incorrect isomer formation. How can I improve selectivity?

  • Answer: The formation of byproducts is typically related to poor control over reaction conditions.

    • Over-Nitration (Dinitration): This occurs when the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), causing a second nitro group to be added to the ring.[6]

      • Solution: Maintain strict temperature control, ideally between 0-5 °C, especially during the addition of the nitrating agent.[8] The reaction is highly exothermic, so on a larger scale, a jacketed reactor with efficient cooling and slow, subsurface addition of the nitrating agent is essential. Monitor the reaction closely and quench it as soon as the starting material is consumed.[5]

    • Isomer Formation: While the 3-nitro isomer is strongly favored electronically, excessively high temperatures can sometimes reduce selectivity.[8]

      • Solution: Adhering to a low and stable reaction temperature is the best way to ensure high regioselectivity.

Issue 3: Difficulties in Product Isolation and Work-Up

  • Question: My product is not precipitating when I quench the reaction mixture in ice water, or it separates as a sticky oil. What should I do?

  • Answer: Isolation problems are common with acidic products and nitrated compounds.

    • Product Solubility: The product may be soluble in the highly acidic aqueous mixture, preventing precipitation.[5]

      • Solution: Ensure the reaction mixture is poured onto a sufficiently large volume of crushed ice to keep the temperature low and dilute the acid. If precipitation is still incomplete, you can adjust the pH. Carefully add a base (like a cold, dilute solution of sodium carbonate or sodium hydroxide) to neutralize the solution to a pH of ~8-10.[9] The product will dissolve as its sodium salt. Filter off any insoluble impurities, then re-acidify the clear filtrate with a strong acid (e.g., HCl) to a pH of ~2 to precipitate the purified product.[9]

    • Oily Product: The formation of an oil or "gummy" solid is often due to the presence of impurities (like dinitro compounds) or unreacted starting material, which can depress the melting point of the mixture.[6]

      • Solution: First, ensure the reaction has gone to completion. If impurities are the cause, the neutralization-reacidification cycle described above can be an effective purification step. Alternatively, if the product oils out, you may need to perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing, drying, and recrystallization.

Troubleshooting_Workflow cluster_1 Low Yield cluster_2 Purity Issues cluster_3 Isolation Problems start_node Problem Encountered issue_node1 Low or No Yield issue_node2 Byproducts Formed issue_node3 Product Not Precipitating issue_node issue_node cause_node cause_node solution_node solution_node cause_node1a Wrong Acid Mix? issue_node1->cause_node1a cause_node1b Temp Too Low? issue_node1->cause_node1b cause_node2a Temp Too High? issue_node2->cause_node2a cause_node2b Long Reaction Time? issue_node2->cause_node2b cause_node3a Soluble in Acid? issue_node3->cause_node3a cause_node3b Oily Impurities? issue_node3->cause_node3b solution_node1a Adjust H₂SO₄ Ratio Verify Acid Concentration cause_node1a->solution_node1a solution_node1b Increase Temp Incrementally Monitor Reaction cause_node1b->solution_node1b solution_node2a Improve Cooling Slow Reagent Addition cause_node2a->solution_node2a solution_node2b Monitor via HPLC/TLC Quench Promptly cause_node2b->solution_node2b solution_node3a Use More Ice Neutralize & Re-acidify cause_node3a->solution_node3a solution_node3b Perform Extraction Recrystallize Product cause_node3b->solution_node3b

Caption: A workflow for troubleshooting common synthesis issues.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the most effective nitrating agent for this synthesis on a large scale?

    • A mixture of concentrated nitric acid (70%) and concentrated sulfuric acid (98%) is the most common and cost-effective choice for industrial scale.[3] Using potassium nitrate (KNO₃) with sulfuric acid is also effective and can sometimes be easier to handle, but may introduce inorganic salts that need to be removed.[3][10] The choice often depends on available equipment and cost analysis.

  • Q2: How can I effectively monitor the reaction's progress?

    • For real-time monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method in an industrial setting as it is quantitative and can resolve the starting material, product, and key impurities.[11][12] Thin-Layer Chromatography (TLC) is a rapid and effective qualitative tool for laboratory-scale development and can be used for at-line checks in a plant.[12]

  • Q3: What are the most critical safety precautions when scaling up this nitration?

    • Handling Acids: Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[13][14][15] The reaction must be conducted in a well-ventilated area, preferably a walk-in fume hood for larger scales.[16]

    • Controlling the Exotherm: Nitration reactions are highly exothermic. The primary risk during scale-up is a thermal runaway. Use a jacketed reactor with a robust cooling system. Add the nitrating agent slowly and below the surface of the reaction mixture to prevent localized heating.[6] Always have a quench plan and appropriate materials (e.g., a large ice bath) ready.

    • Quenching: The quenching process (adding the reaction mixture to water/ice) is also exothermic and releases acidic fumes. This must be done slowly and with vigorous stirring in a well-ventilated area.[17]

  • Q4: What is the best method for purifying the final product on a multi-kilogram scale?

    • Recrystallization is the most effective method for purifying the solid product on a large scale. The choice of solvent is critical. A solvent system should be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Suitable solvents might include aqueous ethanol, toluene, or a hexane/ethyl acetate mixture. The crude product should first be analyzed to identify impurities, which will help guide the selection of an appropriate recrystallization solvent.

  • Q5: Are there viable alternative synthetic routes for large-scale production?

    • Yes, an alternative route involves the oxidation of 2,6-difluoro-3-nitrotoluene.[18] This precursor can be synthesized from less expensive starting materials like o-methylphenol. The final step is the oxidation of the methyl group to a carboxylic acid, which can be achieved using various oxidants like potassium permanganate or catalyzed air oxidation.[18][19][20] This multi-step route may offer advantages in terms of cost of goods and safety, as it avoids the direct nitration of a benzoic acid derivative, but requires more complex process development.

Part 4: Experimental Protocols & Data

Protocol 1: Laboratory-Scale (10 g) Synthesis of this compound

CAUTION: This procedure involves highly corrosive and strong oxidizing agents. Perform all steps in a certified chemical fume hood while wearing all required PPE.[16][17]

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 25 mL of concentrated sulfuric acid (98%).

  • Cooling: Cool the flask in an ice/salt bath to between 0 °C and -5 °C.

  • Substrate Addition: Slowly add 10.0 g of 2,6-difluorobenzoic acid (>98% purity) in portions to the sulfuric acid, ensuring the temperature does not exceed 5 °C. The mixture may become a thick slurry.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid (98%), keeping the mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the slurry of 2,6-difluorobenzoic acid over 30-45 minutes. Maintain the internal reaction temperature strictly between 0-5 °C.[8]

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's completion by TLC or HPLC.

  • Quenching: Prepare a 1 L beaker containing 400 g of crushed ice and water. While stirring vigorously, slowly pour the reaction mixture onto the ice. A white to pale yellow solid should precipitate.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Drying & Purification: Dry the crude product in a vacuum oven at 40-50 °C. The typical crude yield is 10-11 g. The product can be further purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol).

Table 1: Reagent Stoichiometry for Different Scales
ReagentLab Scale (10 g)Pilot Scale (1 kg)Molar Eq.
2,6-Difluorobenzoic Acid10.0 g1.00 kg1.0
Conc. H₂SO₄ (Dissolution)25 mL2.5 L~7.3
Conc. HNO₃ (Nitrating Mix)5.0 mL0.50 L~1.1
Conc. H₂SO₄ (Nitrating Mix)10 mL1.0 L~2.9
Total Conc. H₂SO₄ 35 mL 3.5 L ~10.2
Table 2: Typical Analytical Specifications
ParameterSpecification
Appearance White to light yellow solid/powder
CAS Number 83141-10-0[21]
Molecular Formula C₇H₃F₂NO₄[22]
Molecular Weight 203.10 g/mol [21]
Purity (HPLC) ≥ 98%[21][22]
Melting Point 95 - 101 °C[21][23]

References

  • Lead Sciences. (n.d.). This compound. Retrieved from Lead Sciences. [Link]

  • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2490-2494. Organic Chemistry Portal. [Link]

  • Five Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from Chemdad. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from ehs.washington.edu. [Link]

  • Columbus Chemical Industries. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. Retrieved from Columbus Chemical. [Link]

  • CHIMIA. (2004). View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Retrieved from chimia.ch. [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from VelocityEHS. [Link]

  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid? Retrieved from Quora. [Link]

  • Li, C., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link]

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  • WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from WIPO Patentscope. [Link]

  • GeeksforGeeks. (2025, July 23). Nitration. Retrieved from GeeksforGeeks. [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from PrepChem.com. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Robertson, J. B., Spain, J. C., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643-2648. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from ATSDR. [Link]

  • PubChemLite. (n.d.). 2,6-difluoro-3-nitrotoluene (C7H5F2NO2). Retrieved from PubChemLite. [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Google Patents. (n.d.). CN106748681A - A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes.
  • ResearchGate. (2025, August 7). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from PubChem. [Link]

  • Truman State University Chemistry Department. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from Truman ChemLab. [Link]

  • ResearchGate. (n.d.). Modeled oxidation reactions of 2-nitrotoluene and 2,6-dinitrotoluene with permanganate. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.

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Technical Support Center: Analytical Characterization of 2,6-Difluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2,6-Difluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis. This resource synthesizes technical data with practical, field-proven insights to ensure scientific integrity and experimental success.

Introduction to Analytical Challenges

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring two electron-withdrawing fluorine atoms ortho to a carboxylic acid group and a nitro group, presents a distinct set of analytical challenges. These include chromatographic peak tailing, thermal instability, and complex spectral interpretations. This guide will provide a structured approach to overcoming these obstacles.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for assessing the purity and stability of this compound. However, its acidic nature and polarity can lead to several chromatographic issues.

Frequently Asked Questions (HPLC)

Q1: What are the recommended starting conditions for reversed-phase HPLC analysis of this compound?

A1: A good starting point is a C18 column with a mobile phase consisting of a mixture of acidified water and acetonitrile or methanol.[2] The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, which is essential for good peak shape.[3]

Q2: Why is my peak for this compound showing significant tailing?

A2: Peak tailing for acidic compounds like this is a common issue in reversed-phase HPLC.[4] The primary causes are secondary interactions with the stationary phase and an inappropriate mobile phase pH.[1] Specifically, interactions with residual silanol groups on the silica-based stationary phase can lead to tailing.[4]

Q3: How does the mobile phase pH affect the retention and peak shape?

A3: The mobile phase pH should be at least 1.5 to 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form.[3] The predicted pKa for this compound is approximately 1.48.[5] Therefore, a mobile phase pH of around 2.5 to 3.0 is recommended to protonate the silanol groups and minimize unwanted interactions.[6]

Troubleshooting Guide: HPLC Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Diagram: HPLC Troubleshooting Workflow for Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed check_pH check_pH start->check_pH check_column Evaluate Column Condition New or validated column? check_pH->check_column Yes solution_pH Adjust pH Use 0.1% TFA or H3PO4 check_pH->solution_pH No check_sample Assess Sample Overload & Solvent Dilute sample? Sample in mobile phase? check_column->check_sample Yes solution_column Use End-Capped Column Consider alternative stationary phase (e.g., PFP) check_column->solution_column No solution_sample Reduce Concentration/Volume Dissolve sample in mobile phase check_sample->solution_sample No end_node Symmetrical Peak Achieved check_sample->end_node Yes solution_pH->check_pH solution_column->check_column solution_sample->check_sample

Caption: A logical workflow to troubleshoot peak tailing in HPLC analysis.

Issue Probable Cause Step-by-Step Solution
Peak Tailing Secondary Silanol Interactions: The carboxylic acid group interacts with residual silanol groups on the silica stationary phase.[4]1. Adjust Mobile Phase pH: Lower the pH to ~2.5 using 0.1% trifluoroacetic acid (TFA) or phosphoric acid to suppress silanol ionization.[6] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize accessible silanol groups. 3. Consider a PFP Column: A pentafluorophenyl (PFP) stationary phase can offer alternative selectivity for fluorinated compounds.[7]
Analyte Ionization: The mobile phase pH is too close to the analyte's pKa, causing both ionized and non-ionized forms to be present.[1]1. Confirm pKa: The predicted pKa is ~1.48.[5] 2. Maintain Low pH: Ensure the mobile phase pH is consistently below 2.5.
Column Overload: Injecting too much sample can saturate the stationary phase.1. Dilute the Sample: Reduce the sample concentration by a factor of 10. 2. Decrease Injection Volume: Lower the volume of the injected sample.
Sample Solvent Effects: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.1. Use Mobile Phase as Solvent: Ideally, dissolve the sample in the initial mobile phase. 2. Weaker Solvent: If a different solvent is necessary, use one that is weaker than the mobile phase (e.g., higher aqueous content).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC-MS analysis of this compound is challenging due to its low volatility and thermal lability. The carboxylic acid group requires derivatization, and the nitro group can contribute to thermal degradation in the injector port.[8][9]

Frequently Asked Questions (GC-MS)

Q1: Can I analyze this compound by GC-MS without derivatization?

A1: It is not recommended. The high polarity and low volatility of the carboxylic acid will lead to poor peak shape, strong adsorption to the column, and potential thermal decomposition.[10]

Q2: What derivatization reagents are suitable for this compound?

A2: Alkylation and silylation are common derivatization techniques for carboxylic acids.[10][11]

  • Alkylation (Esterification): Reagents like BF3 in methanol or pentafluorobenzyl bromide (PFBBr) can convert the carboxylic acid to its corresponding ester, which is more volatile and thermally stable.[12][13]

  • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group.[14]

Q3: What are the expected mass fragmentation patterns?

A3: For the parent molecule, fragmentation is likely to involve the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups.[15][16] The nitro group can also be lost (-NO2, M-46). The presence of two fluorine atoms will influence the isotopic pattern of the fragments.

Troubleshooting Guide: GC-MS Analysis

This section addresses common issues encountered during the GC-MS analysis of derivatized this compound.

Diagram: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow start Sample Preparation derivatization Derivatization Alkylation (e.g., PFBBr) or Silylation (e.g., BSTFA) start->derivatization gc_injection GC Injection Optimize injector temperature derivatization->gc_injection separation Chromatographic Separation Select appropriate column gc_injection->separation detection MS Detection Analyze fragmentation separation->detection data_analysis Data Analysis & Interpretation detection->data_analysis

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Issue Probable Cause Step-by-Step Solution
No or Low Peak Intensity Incomplete Derivatization: The reaction did not go to completion.1. Optimize Reaction Conditions: Increase reaction time and/or temperature.[14] 2. Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture. 3. Use a Catalyst: For hindered compounds, a catalyst like trimethylchlorosilane (TMCS) can be added to BSTFA.[14]
Thermal Degradation: The analyte is decomposing in the hot injector.1. Lower Injector Temperature: Start with a lower injector temperature and gradually increase it to find the optimal balance between volatilization and stability. 2. Use a More Stable Derivative: PFB esters are generally very stable.
Multiple or Broad Peaks Incomplete Derivatization or Side Reactions: The presence of both derivatized and underivatized analyte, or byproducts.1. Re-optimize Derivatization: Ensure the reaction goes to completion. 2. Clean Up Sample: Use a simple extraction to remove excess derivatizing reagent and byproducts before injection.
Poor Peak Shape Active Sites in the GC System: The analyte or its derivative is interacting with active sites in the liner or column.1. Use a Deactivated Liner: Ensure the injector liner is properly deactivated. 2. Condition the Column: Properly condition the GC column according to the manufacturer's instructions.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound, with both ¹H and ¹⁹F NMR providing valuable information.

Frequently Asked Questions (NMR)

Q1: What are the key features to look for in the ¹H NMR spectrum?

A1: The ¹H NMR spectrum is expected to show two aromatic protons. Due to the fluorine substituents, these protons will exhibit complex splitting patterns due to H-F coupling. A representative ¹H NMR in DMSO-d6 shows signals at approximately 8.37 ppm and 7.46 ppm.[17]

Q2: Why is ¹⁹F NMR particularly useful for this molecule?

A2: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, which minimizes the likelihood of signal overlap.[18][19] It provides direct information about the electronic environment of the fluorine atoms and can reveal couplings to nearby protons and carbons.

Q3: How do I interpret the H-F and F-F coupling constants?

A3: The magnitude of the coupling constants (J-values) provides structural information. For aromatic compounds, the coupling between a proton and a fluorine atom typically depends on the number of bonds separating them (e.g., ³JHF, ⁴JHF). In this molecule, the two fluorine atoms are not equivalent and may show F-F coupling if they are close enough in space.

Troubleshooting Guide: NMR Analysis
Issue Probable Cause Step-by-Step Solution
Broad or Unresolved Signals Sample Impurities: Paramagnetic impurities or residual solvent can cause peak broadening.1. Purify the Sample: Ensure the sample is of high purity. 2. Use High-Quality NMR Solvent: Use deuterated solvents from a reputable supplier.
Poor Shimming: Inhomogeneity in the magnetic field.1. Re-shim the Spectrometer: Carefully shim the magnetic field to optimize resolution.
Complex Multiplets in ¹H NMR H-F Coupling: The protons are coupled to the two non-equivalent fluorine atoms.1. ¹⁹F Decoupling: Run a ¹H spectrum with ¹⁹F decoupling to simplify the proton signals to doublets. 2. 2D NMR: Use 2D NMR techniques like HSQC and HMBC to correlate proton, carbon, and fluorine signals for unambiguous assignment.[18]
Difficulty in Assigning Signals Overlapping Signals or Complex Coupling: 1. Utilize ¹⁹F and ¹³C NMR: The larger chemical shift dispersion in ¹⁹F and ¹³C NMR can help resolve signals.[20] 2. Predict Spectra: Use NMR prediction software to get an initial idea of the expected chemical shifts and coupling patterns.

Part 4: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups in this compound.

Expected Spectral Features
Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Reference
Carboxylic Acid (O-H)Stretching3300 - 2500 (broad)[21]
Carboxylic Acid (C=O)Stretching1730 - 1700[20]
Nitro Group (N-O)Asymmetric & Symmetric Stretching1550 - 1500 and 1360 - 1300
C-FStretching1350 - 1100[21]
Aromatic C=CStretching1600 - 1450

References

  • Bystrowska, D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Communications Chemistry. Available at: [Link]

  • Knapp, D. R. (1979).
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  • El-Aneed, A., et al. (2009). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • PubChemLite. (n.d.). This compound (C7H3F2NO4). Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

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  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns.
  • Chemical Instruments. (n.d.). 19Flourine NMR. Available at: [Link]

  • Letter, W. (2013). How can I prevent peak tailing in HPLC?
  • Chrom Tech, Inc. (2023).
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  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
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  • NIST. (n.d.). 2,6-Difluorobenzoic acid. Available at: [Link]

  • Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • Indonesian Journal of Science & Technology. (2019).
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how to remove unreacted starting material from 2,6-Difluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: Purification of 2,6-Difluoro-3-nitrobenzoic Acid

This guide provides comprehensive troubleshooting and practical solutions for the purification of this compound, focusing on the removal of unreacted starting materials. As a key intermediate in the synthesis of various therapeutic agents, including B-Raf kinase inhibitors, its purity is paramount.[1][2] This document is designed to empower researchers with the knowledge to diagnose purity issues and implement effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material I need to remove?

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution (nitration) of 2,6-difluorobenzoic acid.[1][3] Therefore, the primary impurity you are likely trying to remove is unreacted 2,6-difluorobenzoic acid .

Q2: How do the physical properties of the product and starting material compare?

Understanding the differences in physical properties is the cornerstone of designing an effective purification strategy. The key distinction lies in their polarity and, consequently, their melting points and solubility profiles. The introduction of the nitro group (-NO₂) significantly increases the polarity of the product compared to the starting material.

Table 1: Comparison of Physical Properties

Property2,6-Difluorobenzoic Acid (Starting Material)This compound (Product)Rationale for Difference
Molecular Weight 158.10 g/mol 203.10 g/mol [4]Addition of a nitro group (-NO₂).
Melting Point 157-161 °C[5][6]92-96 °C[7]The nitro group disrupts the crystal packing that is present in the starting material, leading to a lower melting point despite the higher molecular weight.
Polarity Less PolarMore PolarThe nitro group is a strong electron-withdrawing and polar functional group.
Solubility Soluble in methanol and water.[5]Generally soluble in polar organic solvents like ethyl acetate.[1]Polarity differences dictate solubility in various organic solvents.
Q3: What is the best purification method to separate the product from the starting material?

There is no single "best" method; the optimal choice depends on the scale of your reaction, the level of impurity, and the resources available. The two most effective methods for this specific separation are Column Chromatography and Recrystallization .

  • Column Chromatography is highly effective due to the significant polarity difference between the two compounds. It is the method of choice for achieving the highest purity, especially for small to medium-scale reactions.[8]

  • Recrystallization can be a simpler and more scalable option if a suitable solvent system can be identified that exploits the differences in solubility between the product and the impurity.

Acid-base extraction , while a powerful technique for separating acids from neutral or basic compounds, is not ideal for separating two carboxylic acids from each other as their pKa values are often too similar for effective separation.[9][10]

Q4: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.

  • Principle: The more polar product, this compound, will have a stronger interaction with the polar silica gel on the TLC plate and will, therefore, have a lower Retention Factor (Rƒ) value. The less polar starting material will travel further up the plate, resulting in a higher Rƒ value.

  • Procedure: Spot the crude mixture, a pure standard of the starting material (if available), and the collected fractions from your column or the mother liquor from recrystallization.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings.

Troubleshooting and Detailed Protocols

This section provides step-by-step guides for the recommended purification techniques. Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[11][12][13]

Method 1: Purification by Column Chromatography

This method leverages the polarity difference to achieve excellent separation. The more polar product will elute from the column after the less polar starting material.[14][15]

Diagram 1: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Slurry (Crude Product + Silica Gel) load_sample Load Slurry onto Column prep_slurry->load_sample prep_column Pack Column (Silica Gel in Hexane) prep_column->load_sample elute_start Elute with Hexane/Ethyl Acetate Gradient (e.g., 9:1 -> 7:3) load_sample->elute_start collect_fractions Collect Fractions elute_start->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure end_impurity Isolated Starting Material analyze_tlc->end_impurity Fractions with impurity evaporate Evaporate Solvent combine_pure->evaporate end_product Pure this compound evaporate->end_product start Crude Product start->prep_slurry

Caption: Workflow for purification via column chromatography.

Step-by-Step Protocol:

  • Select an Eluent System:

    • Rationale: The goal is to find a solvent mixture where the Rƒ of the starting material is ~0.4-0.5 and the product's Rƒ is ~0.2-0.3 on a TLC plate. This provides good separation.

    • Recommendation: Start by testing a mixture of Hexane and Ethyl Acetate . A good starting ratio is 8:2 (Hexane:Ethyl Acetate). Adjust the ratio based on TLC results. Increasing the proportion of ethyl acetate will decrease the Rƒ of both spots.

  • Pack the Column:

    • Rationale: A well-packed column is crucial to prevent cracking or channeling, which leads to poor separation.

    • Procedure: a. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. b. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). c. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Use pressure to push the solvent through until the top of the silica bed is just covered with solvent. Never let the column run dry.

  • Load the Sample:

    • Rationale: The sample should be loaded in a minimal amount of solvent as a concentrated band for optimal separation.

    • Procedure: a. Dissolve your crude product in a minimal amount of a polar solvent like ethyl acetate or dichloromethane. b. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). c. Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.

  • Elute and Collect:

    • Rationale: The compounds will travel down the column at different rates based on their polarity. The less polar starting material will elute first.

    • Procedure: a. Carefully add your eluent to the column. b. Begin collecting fractions in test tubes. c. Monitor the elution process using TLC. Spot every few fractions on a TLC plate to determine their contents. d. You can gradually increase the polarity of the eluent (e.g., from 9:1 to 7:3 Hexane:EtOAc) to speed up the elution of the more polar product if it is moving too slowly.

  • Isolate the Product:

    • Rationale: Once the pure fractions are identified, the solvent must be removed to yield the purified solid.

    • Procedure: a. Combine all fractions that contain only the pure product (lower Rƒ spot). b. Remove the solvent using a rotary evaporator. c. Dry the resulting solid under a high vacuum to remove any residual solvent. Confirm purity by melting point analysis and/or NMR spectroscopy.

Method 2: Purification by Recrystallization

This technique is effective if a solvent is found in which the product and impurity have significantly different solubilities at high and low temperatures.

Diagram 2: Recrystallization Logic

G start Crude Product (Product + Impurity) step1 Step 1: Dissolution Dissolve crude solid in minimum amount of hot solvent. - Product: Soluble - Impurity: Soluble start->step1:f0 step2 Step 2: Cooling Cool solution slowly to room temperature, then in an ice bath. - Product: Low solubility, crystallizes out. - Impurity: Higher solubility, remains in solution. step1:f0->step2:f0 Both are soluble step3 Step 3: Filtration Separate crystals from the mother liquor (solvent). - Solid: Enriched in Product - Liquid: Contains dissolved impurity. step2:f0->step3:f0 Product precipitates step4 Step 4: Washing & Drying Wash crystals with a small amount of cold solvent and dry. - Final Product: Pure Crystals step3:f0->step4:f0 end_product Pure Product step4->end_product

Caption: The principle of purification by recrystallization.

Step-by-Step Protocol:

  • Solvent Screening:

    • Rationale: The ideal solvent will dissolve the crude product completely at its boiling point but poorly at low temperatures (e.g., 0-5 °C). The impurity should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble (can be filtered out hot).

    • Procedure: Test small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, toluene, or mixtures like ethanol/water). Observe solubility when hot and crystal formation upon cooling.

  • Dissolution:

    • Procedure: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Add more solvent in small portions until all the solid just dissolves.

  • Cooling and Crystallization:

    • Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Procedure: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Drying:

    • Procedure: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. c. Dry the crystals in a vacuum oven.

  • Purity Check:

    • Analyze the purity of the recrystallized product by taking a melting point. A sharp melting point close to the literature value indicates high purity. You can also analyze the mother liquor by TLC to confirm that the impurity was removed from the crystalline product.

Safety and Handling

  • This compound is classified as a skin and eye irritant.[4][11][13][16]

  • 2,6-Difluorobenzoic acid is also an irritant.[12]

  • Handling: Always handle these chemicals in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust.[17] Wash hands thoroughly after handling.[12]

  • Spills: In case of a spill, prevent dust dispersion. Collect the material and dispose of it as hazardous waste.[11][17]

References

  • LookChem. (n.d.). Cas 385-00-2, 2,6-Difluorobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C7H3F2NO4 | CID 302629. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • ChemDad. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Managing Regioisomer Formation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing regiochemical outcomes in organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of regioisomer formation. Uncontrolled regioselectivity can lead to difficult purifications, reduced yields, and ambiguous structure-activity relationships.

This document moves beyond simple protocol recitation. It is structured to provide a deep, mechanistic understanding of why regioisomers form and to equip you with a logical framework for troubleshooting and controlling them in your own experiments.

Part 1: The Core Challenge of Regioselectivity

Regioisomers are constitutional isomers that differ in the location of a functional group or substituent on a molecule's framework. In a chemical reaction, when a reagent can attack more than one position on a substrate, a mixture of regioisomers can result. The goal of a regioselective reaction is to direct the reagent to a single, desired position.

Controlling this selectivity is paramount. It is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions. Understanding these foundational principles is the first step toward rational control.

1.1. Foundational Principles
  • Electronic Effects: The distribution of electrons in a molecule (its nucleophilicity or electrophilicity) is a primary driver of reactivity. These effects are broadly categorized as:

    • Inductive Effects: The pulling or pushing of electron density through sigma (σ) bonds based on electronegativity.

    • Resonance (Mesomeric) Effects: The delocalization of electrons through pi (π) systems, which can create centers of high or low electron density at specific positions.

  • Steric Hindrance: The spatial arrangement of atoms can prevent a reagent from accessing a particular reaction site.[1][2] Bulky functional groups can physically block the approach of a reactant, favoring attack at a less crowded position.[2][3]

  • Kinetic vs. Thermodynamic Control: The final product ratio is not always dictated by which product is the most stable.[4][5]

    • Kinetic Control: Favors the product that is formed fastest, i.e., the one with the lowest activation energy. These reactions are typically run at lower temperatures for shorter durations.[4][6][7]

    • Thermodynamic Control: Favors the most stable product. These reactions are typically reversible and are run at higher temperatures for longer durations, allowing the initial products to equilibrate to the lowest energy state.[4][6][7][8]

Troubleshooting Workflow for Regioselectivity Issues

G start Regioisomer Mixture Observed identify 1. Identify Reaction Type start->identify eas Electrophilic Aromatic Substitution (EAS) identify->eas Aromatic? alkene Alkene Addition identify->alkene Alkene? epoxide Epoxide Opening identify->epoxide Epoxide? diels Diels-Alder identify->diels Diene? analyze 2. Analyze Substrate & Reagents electronics Electronic Effects (Directing Groups) analyze->electronics sterics Steric Hindrance (Bulky Groups) analyze->sterics conditions 3. Evaluate Reaction Conditions temp Temperature (Kinetic vs. Thermo) conditions->temp solvent Solvent/Catalyst Effects conditions->solvent purify 4. Optimize or Separate optimize Optimize Selectivity purify->optimize Control Possible separate Separate Isomers (Chromatography) purify->separate Separation Needed eas->analyze alkene->analyze epoxide->analyze diels->analyze electronics->conditions sterics->conditions temp->purify solvent->purify

Caption: General workflow for diagnosing and solving regioselectivity problems.

Part 2: Troubleshooting Guides for Common Reactions

This section provides in-depth guidance for four common reaction classes where regioisomer formation is a frequent challenge.

2.1. Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS is dictated by the substituent already present on the aromatic ring.[9][10] This substituent can either activate or deactivate the ring towards further substitution and "directs" the incoming electrophile to specific positions.[11][12][13]

The Causality: Directing effects arise from the ability of the substituent to stabilize the resonance structures of the intermediate carbocation (the arenium ion).

  • Ortho/Para Directors: These groups donate electron density to the ring, either by resonance (+M) or induction (+I).[12] This stabilizes the arenium ion most effectively when the electrophile adds to the ortho or para positions, lowering the activation energy for these pathways.[14] All activating groups are o,p-directors, as are the deactivating halogens.[10]

  • Meta Directors: These groups withdraw electron density from the ring (-M, -I).[9][11] They destabilize the arenium ion, but the destabilization is least pronounced when the electrophile adds to the meta position.[11][14]

Directing Effects in Electrophilic Aromatic Substitution

G cluster_OP Ortho/Para Director (-OH) cluster_M Meta Director (-NO2) op_ring Benzene Ring with -OH E_plus E+ ortho Ortho Product E_plus->ortho Major Pathway (Stabilized Intermediate) para Para Product E_plus->para Major Pathway (Stabilized Intermediate) meta_op Meta Product (Minor) E_plus->meta_op Minor Pathway (Destabilized) m_ring Benzene Ring with -NO2 E_plus2 E+ meta_m Meta Product (Major) E_plus2->meta_m Favored Pathway (Least Destabilized) ortho_para_m Ortho/Para Product (Minor, Destabilized) E_plus2->ortho_para_m Disfavored Pathway

Caption: Influence of directing groups on EAS reaction pathways.

Troubleshooting & Protocol

Issue: A Friedel-Crafts alkylation of toluene is producing a mixture of ortho- and para-xylene, but the para isomer is desired.

Analysis: Toluene's methyl group is an activating ortho, para-director. The ortho position is statistically favored (2 positions vs. 1 para position), but is also more sterically hindered. We can exploit this.

Solution: Favor the para product by increasing steric hindrance and potentially moving towards thermodynamic control.

Protocol: Para-Selective Alkylation of Toluene

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene (1.0 eq). Cool the flask to 0 °C in an ice bath.

  • Catalyst Choice: Instead of AlCl₃, select a bulkier Lewis acid catalyst, such as zeolite H-ZSM-5. This catalyst's pores are sized to favor the formation of the slimmer para isomer (shape-selectivity).[15] Add the catalyst (0.1 eq) to the toluene.

  • Reagent Addition: Slowly add the alkylating agent (e.g., 2-chloropropane, 1.1 eq) dropwise over 30 minutes. Causality Check: Slow addition maintains a low concentration of the electrophile, minimizing side reactions.

  • Reaction Conditions: Maintain the temperature at 0 °C. Lower temperatures favor kinetic control, and in this case, the higher activation energy required for the sterically hindered ortho attack makes the para pathway kinetically preferred.

  • Monitoring: Monitor the reaction by TLC or GC-MS. Check for the consumption of toluene and the ratio of p-cymene to o-cymene.

  • Workup: Once the reaction is complete, quench by slowly adding cold water. Filter to remove the solid catalyst. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Validation: Analyze the crude product by ¹H NMR to determine the regioisomeric ratio. The para isomer will show a characteristic singlet for the two methyl groups attached to the ring, while the ortho isomer will show two distinct methyl singlets.

Substituent Group Type Directing Effect
-OH, -NH₂, -ORStrong ActivatorOrtho, Para
-CH₃, -R (Alkyl)Weak ActivatorOrtho, Para
-F, -Cl, -Br, -IWeak DeactivatorOrtho, Para
-C(O)R, -CO₂H, -CNModerate DeactivatorMeta
-NO₂, -CF₃, -NR₃⁺Strong DeactivatorMeta
Table 1. Directing effects of common functional groups in electrophilic aromatic substitution.[11][12][16]
2.2. Alkene Addition: Hydroboration-Oxidation

The addition of H-X across an unsymmetrical alkene can follow two main regiochemical pathways, famously described by Markovnikov's rule.

The Causality:

  • Markovnikov Addition: In reactions proceeding through a carbocation intermediate (e.g., acid-catalyzed hydration), the electrophile (H⁺) adds to the carbon with more hydrogens, forming the most stable (more substituted) carbocation. The nucleophile then attacks this carbocationic center.[17][18][19]

  • Anti-Markovnikov Addition: Hydroboration-oxidation is the classic example of an anti-Markovnikov reaction.[20][21][22] It proceeds via a concerted, four-centered transition state. The boron atom, being the electrophilic center, adds to the less sterically hindered carbon, while the more hydridic hydrogen adds to the more substituted carbon.[23] Subsequent oxidation replaces the boron with a hydroxyl group with retention of stereochemistry.[20][21]

Troubleshooting & Protocol

Issue: A hydroboration-oxidation of 1-methylcyclohexene is yielding a significant amount of the undesired Markovnikov alcohol (1-methylcyclohexan-1-ol).[24]

Analysis: Standard borane (BH₃) is small and can sometimes overcome the steric barrier to attack the more substituted carbon, leading to a mixture of products. The key is to enhance the steric demand of the hydroborating agent.

Solution: Use a bulkier borane reagent to dramatically increase the preference for addition to the less substituted carbon.

Protocol: Highly Regioselective Hydroboration of 1-Methylcyclohexene

  • Reagent Selection: Instead of BH₃·THF, use 9-borabicyclo[3.3.1]nonane (9-BBN) dimer. 9-BBN is a very bulky reagent that almost exclusively attacks the least hindered carbon of a double bond.[23]

  • Setup: In a flame-dried flask under N₂, dissolve 1-methylcyclohexene (1.0 eq) in anhydrous THF.

  • Hydroboration: Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise at room temperature. Allow the reaction to stir for 2-4 hours. Self-Validation: The 9-BBN dimer is a solid that will dissolve as it reacts. The reaction is typically complete when the solution becomes homogeneous.

  • Oxidation: Cool the mixture to 0 °C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M, 3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq). Caution: This oxidation is exothermic. Maintain cooling and add H₂O₂ slowly to control the temperature.

  • Workup: After stirring for 1 hour at room temperature, saturate the aqueous layer with K₂CO₃. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Analyze the product by GC-MS. The desired anti-Markovnikov product (trans-2-methylcyclohexan-1-ol) should be present in >99% purity relative to the Markovnikov isomer.[24]

2.3. Epoxide Ring-Opening

The regioselectivity of nucleophilic epoxide opening is critically dependent on the reaction conditions.[25][26]

The Causality:

  • Basic/Neutral Conditions (S_N2-like): With a strong, anionic nucleophile (e.g., RO⁻, CN⁻), the reaction follows a pure S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, as this pathway has the lower activation energy.[27][28]

  • Acidic Conditions (S_N1-like): Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group. The C-O bonds weaken, and the transition state develops significant carbocationic character. The nucleophile (which is typically weak, like H₂O or ROH) will then attack the carbon that can better stabilize this partial positive charge—the more substituted carbon.[27][29]

Acidic vs. Basic Epoxide Opening

G Regioselectivity of Epoxide Opening cluster_basic Basic/Neutral Conditions (e.g., NaOMe) cluster_acidic Acidic Conditions (e.g., H₂SO₄, MeOH) start Asymmetric Epoxide mech_basic Mechanism: SN2 start->mech_basic mech_acidic Mechanism: SN1-like start->mech_acidic factor_basic Driving Factor: Steric Hindrance mech_basic->factor_basic attack_basic Attack at LESS Substituted Carbon factor_basic->attack_basic factor_acidic Driving Factor: Carbocation Stability mech_acidic->factor_acidic attack_acidic Attack at MORE Substituted Carbon factor_acidic->attack_acidic

Caption: Condition-dependent regioselectivity in epoxide ring-opening reactions.

Part 3: Frequently Asked Questions (FAQs)

Q1: My hydroboration reaction is still not selective enough, even with 9-BBN. What else can I do? A1: While rare, extremely subtle steric or electronic effects can sometimes challenge even 9-BBN. Consider using an even bulkier reagent like disiamylborane or dicyclohexylborane. Alternatively, re-evaluate your substrate purity. An isomeric alkene impurity could be the source of the unexpected regioisomer.

Q2: I have an unavoidable mixture of ortho and para isomers from an EAS reaction. What's the best way to separate them? A2: Column chromatography is the most common method.[30] The para isomer is typically less polar and more symmetrical than the ortho isomer, allowing for separation on silica gel. If the polarity difference is minimal, try using a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) to maximize resolution. In difficult cases, recrystallization can be effective, as the more symmetrical para isomer often packs better into a crystal lattice.[30] For very challenging separations, preparative HPLC or SFC may be required.[31][32][33]

Q3: How does temperature influence the product ratio between a kinetic and a thermodynamic product? A3: Lower temperatures favor the kinetic product by providing enough energy to overcome the lowest activation barrier but not higher ones.[4] Higher temperatures favor the thermodynamic product by providing enough energy to overcome both barriers, allowing the reaction to become reversible and settle into the lowest energy (most stable) state.[7][8] If you are getting the undesired thermodynamic product, try running your reaction at a significantly lower temperature. Conversely, if you are stuck with a kinetic product and desire the thermodynamic one, try heating the reaction mixture (if the reaction is reversible).

Q4: In a Diels-Alder reaction, how can I predict the regioselectivity between an unsymmetrical diene and dienophile? A4: The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory.[34] Generally, the reaction proceeds to match the largest orbital coefficient on the diene's Highest Occupied Molecular Orbital (HOMO) with the largest coefficient on the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). In simpler terms, this often results in the "ortho" and "para" isomers being favored, while the "meta" isomer is disfavored.[34][35] For a normal electron-demand Diels-Alder, an electron-donating group (EDG) on the diene and an electron-withdrawing group (EWG) on the dienophile will typically align to form the 1,2- ("ortho") or 1,4- ("para") substituted cyclohexene product.[36]

References
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  • Regioselectivity Control in Diels−Alder Reactions of Surfactant 1,3-Dienes with Surfactant Dienophiles. Journal of the American Chemical Society.
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Technical Support Center: Solvent Effects and Optimization in the Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Difluoro-3-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate.[1][2] Our goal is to move beyond a simple procedural outline and provide a deeper understanding of the reaction mechanism, with a specific focus on the critical role of the solvent system. This guide is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting advice.

Part 1: Core Principles & Reaction Mechanism

This section addresses the fundamental questions regarding the synthesis, particularly the unique role of the reaction medium which acts as both solvent and catalyst.

Q1: What is the standard industrial method for synthesizing this compound?

The most common and direct method is the electrophilic aromatic substitution (EAS) nitration of 2,6-Difluorobenzoic acid.[3] This reaction involves introducing a nitro group (-NO₂) onto the aromatic ring using a nitrating agent. The starting material, 2,6-Difluorobenzoic acid, is a stable, white to off-white crystalline solid.[4]

Q2: In this synthesis, is concentrated sulfuric acid just a solvent? What is its actual function?

This is a critical point of frequent misunderstanding. Concentrated sulfuric acid (H₂SO₄) serves a dual role and is far more than an inert solvent.

  • Catalyst for Electrophile Generation: Its primary role is to act as a strong acid catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid (HNO₃).[5][6] Nitric acid alone is not electrophilic enough to nitrate a deactivated aromatic ring. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[3][7]

  • Reaction Medium/Solvent: It serves as the solvent for the reaction, keeping the starting material and the nitrating species in the solution phase.

  • Dehydrating Agent: The sulfuric acid sequesters the water molecule produced during the formation of the nitronium ion.[8] This is crucial because the presence of water can reverse the reaction and deactivate the nitronium ion.[8]

The reaction for the generation of the nitronium ion is: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[3]

Nitronium_Ion_Generation cluster_0 Generation of Electrophile HNO3 Nitric Acid (HNO₃) Intermediate Protonated Nitric Acid [H₂NO₃]⁺ HNO3->Intermediate H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Intermediate + Protonates NO2_ion Nitronium Ion (NO₂⁺) (Active Electrophile) Intermediate->NO2_ion - H₂O H2O Water (H₂O) Intermediate->H2O

Caption: Generation of the active electrophile (Nitronium Ion).

Part 2: Troubleshooting Guide - Reaction Step

Even with a well-defined protocol, experimental challenges can arise. This section provides solutions to common problems encountered during the reaction.

Q3: My reaction yield is consistently low or fails to proceed. What are the likely causes?

Low yield is a common issue that can typically be traced back to a few key factors:

  • Acid Quality and Concentration: The use of concentrated (98%+) sulfuric acid and fuming or concentrated (70%+) nitric acid is essential.[3] Lower concentrations contain more water, which will inhibit the formation of the necessary nitronium ion electrophile.[8]

  • Temperature Control: The reaction is highly exothermic. If the temperature is kept too low (e.g., well below 0°C) for the entire duration, the activation energy barrier may not be overcome, leading to an incomplete reaction. Conversely, if the temperature rises too quickly, side reactions can occur.

  • Reagent Stoichiometry: An insufficient amount of nitric acid will result in incomplete conversion of the starting material. A significant excess, however, can increase the risk of over-nitration.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the temperature spikes, causing degradation, and also prevents the reactants from interacting effectively.

Q4: My final product is impure, and I suspect the formation of multiple products. What is happening?

The formation of isomers and over-nitrated products is a classic challenge in electrophilic aromatic substitution.

  • Over-Nitration: The most common side-reaction is the introduction of a second nitro group (dinitration). This is almost always caused by excessive reaction temperatures or allowing the reaction to proceed for too long.[3] Careful monitoring of the reaction's progress via Thin Layer Chromatography (TLC) is crucial.

  • Regioselectivity (Positional Isomers): The substitution pattern on the starting material, 2,6-Difluorobenzoic acid, strongly directs the incoming nitro group to the 3-position. The carboxylic acid group is a deactivating meta-director, while the fluorine atoms are deactivating but ortho, para-directors.[1][3] The 3-position is the most electronically favorable site. Formation of other isomers is generally minimal but can be promoted by poor temperature control.

Troubleshooting Summary Table
Issue EncounteredProbable CauseRecommended Solution
Low or No Conversion Impure or dilute acids (presence of water).Use fresh, high-purity concentrated H₂SO₄ and HNO₃.
Temperature too low.Maintain initial cooling (0-5°C) during addition, then allow to slowly warm to room temperature as per protocol.
Inadequate mixing.Ensure vigorous and consistent stirring throughout the reaction.
Presence of Impurities Over-nitration (dinitration).Strictly control the temperature; do not let it exceed 25-30°C. Monitor reaction progress by TLC and quench once starting material is consumed.
Isomer formation.Ensure gradual addition of the nitrating agent at low temperature to maintain regioselectivity.
Runaway Reaction Poor heat dissipation.Use an appropriately sized ice bath and add the nitrating agent slowly and dropwise.

Part 3: Detailed Experimental Protocol

This protocol is designed to be self-validating, with checkpoints and explanations to ensure success.

Safety First: This reaction involves highly corrosive and oxidizing concentrated acids. It is exothermic and must be performed with strict temperature control. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Conduct the entire procedure in a certified chemical fume hood.

Reagents and Equipment
  • 2,6-Difluorobenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (approx. 10 mL per gram of starting material)

  • Concentrated Nitric Acid (70%) (1.1 - 1.2 eq)

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Beaker with crushed ice

  • Büchner funnel and filter paper

  • TLC plates (e.g., silica gel with fluorescent indicator)

Step-by-Step Methodology
  • Dissolution (Node A): In a clean, dry round-bottom flask, add 2,6-Difluorobenzoic acid. Place the flask in an ice-water bath and begin stirring.

  • Solvent Addition (Node B): Slowly and carefully, add the concentrated sulfuric acid. The starting material should dissolve completely.[9] Stir for 10-15 minutes to ensure the solution is homogenous and has cooled to 0-5°C.

  • Nitrating Agent Addition (Node C): Add the concentrated nitric acid dropwise via a dropping funnel over 20-30 minutes. Crucial: Monitor the internal temperature closely and maintain it below 10°C during the addition.

  • Reaction (Node D): After the addition is complete, allow the reaction mixture to stir in the ice bath for another 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature. Allow it to react for 1-2 hours.[9]

  • Monitoring: Check the reaction progress by carefully taking a small aliquot, quenching it in ice, extracting with ethyl acetate, and running a TLC. The product spot should be more polar than the starting material.

  • Quenching & Precipitation (Node E): In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. A precipitate (the crude product) should form.

  • Isolation (Node F): Allow the slurry to stir for 15-30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification (Node G): Dry the crude solid. The product can be further purified by recrystallization. Given the solubility of the starting material, a solvent system like methanol/water or ethanol/water is a good starting point for optimization.[10][11]

Experimental_Workflow A A. Dissolution Dissolve 2,6-Difluorobenzoic Acid in conc. H₂SO₄ B B. Cooling Cool solution to 0-5°C in ice bath A:f0->B:f0 C C B:f0->C:f0 D D. Reaction Stir at 0°C, then warm to RT for 1-2h C:f0->D:f0 E E. Quenching Pour mixture onto ice-water to precipitate product D:f0->E:f0 F F. Isolation Filter solid product and wash with cold water E:f0->F:f0 G G. Purification Dry and recrystallize the crude product F:f0->G:f0

Caption: Step-by-step experimental workflow for the synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q5: Can I use an organic solvent like Dichloromethane (DCM) or Acetonitrile instead of sulfuric acid?

Generally, this is not advisable for this specific transformation. As detailed in Q2, sulfuric acid is an active reagent, not just a solvent.[5][7][8] Attempting the reaction in a standard organic solvent would require a different nitrating agent (e.g., nitronium tetrafluoroborate, NO₂BF₄), which is more expensive and moisture-sensitive. The standard "mixed acid" (HNO₃/H₂SO₄) nitration relies on the unique properties of sulfuric acid to function effectively.

Q6: How do the two fluorine atoms on the ring affect the reaction's difficulty and outcome?

The two fluorine atoms have a significant electronic impact.

  • Deactivating Effect: Fluorine is highly electronegative, and through an inductive effect, it withdraws electron density from the benzene ring. This makes the ring less nucleophilic and therefore less reactive towards electrophilic attack compared to benzene itself. This is why potent nitrating conditions (the mixed acid system) are required.

  • Directing Effect: Despite being deactivating, the fluorine atoms are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance. This effect, combined with the meta-directing carboxylic acid group, reinforces the nitration at the 3-position, leading to high regioselectivity.[1]

References

  • LookChem. (n.d.). Cas 385-00-2, 2,6-Difluorobenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • Quora. (2021). Why is sulfuric acid used in aromatic nitration?. [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. [Link]

  • Chemistry LibreTexts. (2019). 16.10: Nitration and Sulfonation. [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Difluoro-3-nitrobenzoic acid. This versatile building block, characterized by its electron-deficient aromatic ring, offers a gateway to a wide array of complex molecules.[1] However, the strategic positioning of its functional groups—two ortho-fluorine atoms, a nitro group, and a carboxylic acid—presents unique challenges in catalyst selection and reaction optimization.[1]

This guide is designed to provide you with in-depth, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explain the why behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.

Part 1: Troubleshooting Guide - Navigating Common Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Incomplete or Stalled Catalytic Hydrogenation of the Nitro Group

Question: I am attempting to reduce the nitro group of this compound to an amine using a standard Pd/C catalyst, but the reaction is either very slow or stalls completely. What are the likely causes and how can I resolve this?

Answer: This is a common challenge stemming from a combination of catalyst-related issues and the inherent properties of your substrate. A systematic approach is the key to identifying and solving the problem.

Potential Causes & Solutions:

  • Catalyst Inactivity or Poisoning:

    • Deactivation: Palladium catalysts, especially when stored improperly, can lose activity. It is always advisable to test a fresh batch of catalyst to rule out deactivation.[2] Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere.[2]

    • Poisoning: The active sites on your catalyst can be blocked by contaminants. Sulfur compounds are notorious poisons for noble metal catalysts.[2] Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents. If you suspect poisoning, the catalyst will likely need to be replaced.[2]

  • Reaction Conditions:

    • Poor Mass Transfer: Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring can severely limit the reaction rate by preventing adequate contact between the reactants.[2] Ensure vigorous agitation to maximize the surface area of interaction.

    • Insufficient Hydrogen Pressure or Temperature: To accelerate a slow reaction, you can cautiously increase the hydrogen pressure or the reaction temperature.[2] However, be aware that these changes can also impact selectivity, potentially leading to undesired side reactions like dehalogenation.[3]

    • Solvent Choice: The solubility of your starting material and the resulting amine product is crucial. If the product has poor solubility, it can precipitate onto the catalyst surface, blocking active sites. Consider a solvent system that ensures all components remain in solution throughout the reaction.

  • Substrate-Specific Issues:

    • Intermediate Accumulation: The reduction of nitroaromatics can proceed through intermediates like hydroxylamines. Halogen substituents can sometimes lead to an accumulation of these intermediates, which are then hydrogenated to the aniline at a slower rate, thus reducing the overall reaction speed.[4]

Catalyst Selection and Optimization Workflow

Below is a decision-making workflow to guide your catalyst selection for the hydrogenation of this compound.

catalyst_selection_workflow start Goal: Reduce Nitro Group of This compound catalyst_choice Initial Catalyst Selection: 10% Pd/C start->catalyst_choice check_conversion Monitor Reaction Progress (TLC, LC-MS, GC) catalyst_choice->check_conversion complete Reaction Complete Proceed to Workup check_conversion->complete High Conversion troubleshoot Troubleshooting check_conversion->troubleshoot Low/No Conversion increase_conditions Increase H2 Pressure and/or Temperature troubleshoot->increase_conditions change_catalyst Consider Alternative Catalyst: - Pt/C - Raney Nickel - Pd(OH)2/C (Pearlman's catalyst) troubleshoot->change_catalyst check_purity Check Reagent/Solvent Purity and Glassware Cleanliness troubleshoot->check_purity fresh_catalyst Use a Fresh Batch of Catalyst troubleshoot->fresh_catalyst increase_conditions->check_conversion change_catalyst->check_conversion check_purity->check_conversion fresh_catalyst->check_conversion

Caption: Decision workflow for troubleshooting nitro group reduction.

Issue 2: Undesired Dehalogenation During Hydrogenation

Question: While reducing the nitro group, I'm observing significant loss of one or both fluorine atoms from the aromatic ring. How can I suppress this side reaction?

Answer: Dehalogenation is a common and challenging side reaction in the hydrogenation of halogenated nitroaromatics.[3][4] The choice of catalyst and reaction conditions plays a pivotal role in achieving high chemoselectivity.

Potential Causes & Solutions:

  • Catalyst Choice:

    • High Catalyst Activity: Highly active catalysts like standard Pd/C can promote hydrodehalogenation.[3]

    • Catalyst Modifiers: The addition of promoters or the use of modified catalysts can significantly improve selectivity. For instance, supported platinum catalysts are often considered more selective for the hydrogenation of halogenated nitroaromatics compared to palladium.[3] Some studies have shown that introducing vanadium species can also effectively suppress dehalogenation.[4]

    • Alternative Catalysts: Consider using Raney Nickel, which is often employed for substrates where dehalogenation is a concern.[5]

  • Reaction Conditions:

    • Substrate Concentration: Lowering the substrate concentration has been shown to decrease dehalogenation.[6]

    • Hydrogen Pressure and Temperature: As mentioned previously, elevated pressure and temperature can exacerbate dehalogenation. Use the mildest conditions that still afford a reasonable reaction rate.

Data Summary: Catalyst Performance in Halogenated Nitroaromatic Hydrogenation

CatalystTypical Selectivity for Halogen RetentionKey Considerations
Pd/C Moderate to LowHighly active, but prone to dehalogenation.[3]
Pt/C HighGenerally more selective than Pd/C for this transformation.[3]
Raney Nickel HighGood choice for substrates susceptible to dehalogenation.[5]
Modified Catalysts (e.g., Pt-V/C) Very HighCan offer excellent selectivity by suppressing hydrodehalogenation.[6]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection for various transformations of this compound.

1. What are the key considerations when choosing between a homogeneous and a heterogeneous catalyst for reactions with this substrate?

The choice between a homogeneous and heterogeneous catalyst depends on several factors, including the desired reaction, scalability, and ease of product purification.

  • Heterogeneous Catalysts:

    • Advantages: These are solid catalysts that do not dissolve in the reaction medium, making them easy to separate from the product by simple filtration. This simplifies the workup and allows for catalyst recycling, which is economically and environmentally beneficial.[7][8]

    • Disadvantages: The active sites may not be as well-defined as in homogeneous systems, which can sometimes lead to lower selectivity.[7] Mass transfer limitations can also be an issue.[7]

  • Homogeneous Catalysts:

    • Advantages: These catalysts are soluble in the reaction mixture, leading to high diffusivity and often higher activity and selectivity under milder conditions.[7][8] The catalyst's electronic and steric properties can be finely tuned by modifying the ligands.[7]

    • Disadvantages: Separating the catalyst from the product can be difficult and costly, which is a significant drawback for industrial applications.[7][8]

Homogeneous vs. Heterogeneous Catalyst Workflow

catalyst_type_selection cluster_0 Decision Factors cluster_1 Catalyst Choice Reaction_Type Reaction Type Homogeneous Homogeneous Catalyst Reaction_Type->Homogeneous High Selectivity Needed (e.g., Cross-Coupling) Heterogeneous Heterogeneous Catalyst Reaction_Type->Heterogeneous Standard Reduction Scalability Scalability Scalability->Homogeneous Lab Scale Scalability->Heterogeneous Large Scale Purification Ease of Purification Purification->Homogeneous Complex Separation Purification->Heterogeneous Easy Separation

Caption: Factors influencing the choice between homogeneous and heterogeneous catalysts.

2. For a Suzuki-Miyaura cross-coupling reaction using the amine derivative of this compound, what type of palladium catalyst and ligands should I consider?

For Suzuki-Miyaura reactions, which form carbon-carbon bonds, a homogeneous palladium catalyst is typically employed.[9] The choice of ligand is critical for the success of the reaction.

  • Catalyst Precursor: A common starting point is a palladium(II) source like Pd(OAc)₂ or a pre-formed palladium(0) complex.

  • Ligands: Bulky, electron-rich phosphine ligands are often necessary. These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10] For challenging substrates, specialized ligands developed by researchers like Buchwald and Hartwig have proven to be highly effective.[11][12] Examples include SPhos and XPhos.

3. Can I perform a Buchwald-Hartwig amination on this substrate? What are the catalyst considerations?

Yes, a Buchwald-Hartwig amination, which forms a carbon-nitrogen bond, is a powerful tool for derivatizing aryl halides.[11] If you were to, for example, replace one of the fluorine atoms with a different amine, this reaction would be suitable.

  • Catalyst System: Similar to the Suzuki-Miyaura reaction, this transformation relies on a palladium catalyst with specialized, sterically hindered phosphine ligands.[11] The specific choice of ligand will depend on the nature of the amine you are coupling.

4. Are there catalytic options for nucleophilic aromatic substitution (SNAr) on this molecule?

The two fluorine atoms on this compound are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitro and carboxylic acid groups. While many SNAr reactions proceed without a catalyst, certain metal catalysts can enhance the reaction rate or enable the use of less reactive arenes.[13]

  • Lewis Acid Catalysis: Lewis acids can activate the substrate towards nucleophilic attack.

  • Transition Metal Catalysis: Some ruthenium complexes can activate the aromatic ring via π-complexation, making it more electrophilic.[13] It's important to note that this mechanism is distinct from the oxidative addition/reductive elimination pathway of cross-coupling reactions.[13]

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments involving this compound.

Protocol 1: Selective Hydrogenation of the Nitro Group

Objective: To selectively reduce the nitro group of this compound to form 3-amino-2,6-difluorobenzoic acid while preserving the fluorine atoms.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Celite®

Procedure:

  • Inerting the Reaction Vessel: Place the this compound and a magnetic stir bar into a round-bottom flask. Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for several minutes to remove oxygen.[2]

  • Solvent Addition: Add methanol to dissolve the starting material.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).[2]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. This can be done by attaching a hydrogen-filled balloon or by connecting to a hydrogenator for reactions requiring higher pressure.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, carefully purge the flask with inert gas to remove any residual hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely on the funnel. Keep it wet with the reaction solvent or another suitable solvent like isopropanol.[14]

    • Wash the filter cake with a small amount of the reaction solvent.[2]

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be purified further if necessary.

References

  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.
  • Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines.
  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Global Energy Interconnection.
  • Troubleshooting guide for the catalytic hydrogenation of nitroarom
  • Homogeneous vs Heterogeneous C
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • Nitrobenzene reduction using various palladium catalysts and FA a.
  • Reaction network for the catalytic hydrogenation of nitroaromatics.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy.
  • Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. RUA.
  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical W
  • Hydrogen
  • Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics.
  • Buchwald–Hartwig amin
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • The Strategic Advantage of Utilizing this compound in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Suzuki reaction. Wikipedia.
  • Day 25- Homogeneous and Heterogeneous C
  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Hydrogenation C
  • Catalysed SNAr reactions. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions. Tokyo Chemical Industry Co., Ltd.(APAC).
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Hydrogenation Catalysts.
  • Solving Issues with Heterogeneous Catalytic Hydrogen
  • A hydroquinone based palladium catalyst for room temperature nitro reduction in water.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds.
  • Hydrogenation C
  • Buchwald-Hartwig Amin
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization C
  • Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube.
  • Synthesis of 3-amino-benzoic acid. PrepChem.com.
  • Hydrogen
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B
  • 2,6-Difluorobenzoic acid.
  • This compound. PubChem.
  • JP2005526589A - Supported catalysts for the hydrogenation of nitroaromatic compounds.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science (RSC Publishing).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

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Technical Support Center: Workup Procedure for 2,6-Difluoro-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-difluoro-3-nitrobenzoic acid. It provides a comprehensive technical resource in a question-and-answer format, addressing specific issues that may be encountered during the experimental workup and purification of this important intermediate.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges observed during the workup of this compound, providing both solutions and the scientific rationale behind them.

Q1: After the nitration reaction, my mixture is a dark, viscous tar. Is this expected, and how should I properly quench the reaction?

A1: Yes, the formation of a dark and viscous mixture is not uncommon in nitration reactions using mixed nitric and sulfuric acids.[1] This is often due to the formation of nitronium ions and other reactive intermediates in the strongly acidic medium. The workup procedure is critical at this stage to ensure product purity and yield.

Recommended Quenching Protocol: The standard and safest method is to quench the reaction by slowly adding the acidic mixture to a vigorously stirred slurry of crushed ice and water. This highly controlled process is crucial for two main reasons:

  • Exotherm Management: The dilution of concentrated sulfuric acid is extremely exothermic. Pouring the reaction mixture into ice water helps to dissipate this heat effectively, preventing potential side reactions or degradation of the desired product.[2]

  • Product Precipitation: this compound has limited solubility in cold aqueous media. A controlled quench allows for the precipitation of the crude product, separating it from the highly acidic aqueous phase.

Troubleshooting:

  • Problem: The product "oils out" instead of precipitating as a solid.

    • Cause: This can occur if the quenching medium becomes too warm, or if there is a high concentration of impurities.

    • Solution: Ensure that the ice-water slurry is well-stirred and maintained at a temperature below 5 °C. The addition of the reaction mixture should be done slowly, either dropwise or in a thin stream.

Q2: My crude product is a sticky, difficult-to-filter solid. What causes this, and how can I improve its physical properties?

A2: A gummy or oily crude product often indicates the presence of impurities, such as regioisomers or unreacted starting material. Improving the crystallinity of the crude product before proceeding is highly recommended.

Procedural Recommendations:

  • Digestion: After quenching, allow the slurry to stir in the cold for an additional 30-60 minutes. This process, known as digestion, can encourage the growth of larger, more well-defined crystals that are easier to filter.

  • Trituration: If the filtered solid is still sticky, it can be triturated. This involves washing the solid with a solvent in which the desired product is poorly soluble, while the impurities are more soluble. For this compound, cold heptane or a heptane/ethyl acetate mixture can be effective.

Q3: What is the best solvent system for extracting the product from the aqueous filtrate?

A3: While the majority of the product should precipitate upon quenching, some will remain dissolved in the acidic aqueous filtrate. A liquid-liquid extraction is necessary to recover this dissolved product.[3]

Solvent Selection:

  • Primary Recommendation: Ethyl acetate (EtOAc) is a good first choice. It is an effective solvent for the benzoic acid derivative and has moderate polarity, which helps to minimize the co-extraction of highly polar impurities.

  • Alternative: Dichloromethane (DCM) can also be used and may offer cleaner phase separation. However, it is known to form emulsions more readily in some cases.[4]

Best Practices:

  • Perform at least three separate extractions to ensure a good recovery of the product.

  • Combine the organic layers for the subsequent washing steps.

Q4: I'm struggling with a persistent emulsion during the aqueous washes of the organic layer. How can I break it?

A4: Emulsions are common during the workup of acidic compounds and are often stabilized by fine particulates or surfactant-like impurities.[5]

Methods for Breaking Emulsions:

  • Addition of Brine: The most common and effective method is to wash the emulsified organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to destabilize the emulsion.[5][6]

  • Filtration: For particularly stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can help to break up the dispersed droplets.[4]

  • Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method to force phase separation.[6][7]

  • Solvent Addition: Adding a small amount of a different miscible organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[6]

Part 2: Experimental Workflow and Data Presentation

This section provides a detailed, step-by-step methodology for the workup and purification of this compound.

Experimental Protocol
StepProcedureRationale & Troubleshooting Notes
1. Quench Slowly add the reaction mixture to a vigorously stirred slurry of ice-water (approx. 10 volumes), maintaining the temperature below 10 °C.Rationale: Controls the exotherm from acid dilution and precipitates the product. Troubleshooting: If an oil forms, ensure the quench is sufficiently cold and the addition is slow.
2. Isolation Filter the resulting solid using a Büchner funnel. Wash the filter cake with several portions of cold deionized water until the filtrate is near neutral pH.Rationale: Removes residual acids and water-soluble impurities. Troubleshooting: If the solid is gummy, press it as dry as possible on the filter.
3. Extraction Transfer the crude solid and the aqueous filtrate to a separatory funnel. Extract three times with ethyl acetate.Rationale: Recovers any product that remained dissolved in the aqueous phase.
4. Wash Combine the organic layers and wash sequentially with deionized water and then with saturated brine.Rationale: The water wash removes residual water-soluble impurities. The brine wash helps to remove dissolved water and break any emulsions.
5. Drying Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).Rationale: Removes residual water from the organic solvent.
6. Concentration Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.Rationale: Isolates the crude solid product.
7. Purification Recrystallize the crude solid from a suitable solvent system. Common systems for similar compounds include toluene or ethanol/water mixtures.[8][9]Rationale: This is the final purification step to achieve high purity. Troubleshooting: If the product oils out during recrystallization, try a different solvent system or consider purification by column chromatography.
Data Presentation: Solvent Selection for Recrystallization
Solvent SystemExpected SolubilityPotential Outcome
TolueneLow solubility in cold, good solubility in hot.Good for obtaining crystalline product.[9]
Ethanol/WaterSoluble in hot ethanol, insoluble in water.The product can be precipitated by adding water to a hot ethanol solution.[8]
Heptane/Ethyl AcetatePoorly soluble in heptane, soluble in ethyl acetate.Can be used for trituration or recrystallization.

Part 3: Visualization of the Experimental Workflow

The following diagram illustrates the logical steps in the workup and purification of this compound.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase ReactionMixture Reaction Mixture 2,6-Difluorobenzoic Acid in H₂SO₄/HNO₃ Quench Quench Add to Ice-Water ReactionMixture->Quench Filtration Vacuum Filtration Separate solid from aqueous filtrate Quench->Filtration Extraction Liquid-Liquid Extraction Extract with Ethyl Acetate Filtration->Extraction Crude Solid & Filtrate Washing Aqueous Washes 1. Water 2. Brine Extraction->Washing Drying Drying Anhydrous Na₂SO₄ Washing->Drying Concentration Concentration Rotary Evaporation Drying->Concentration Recrystallization Recrystallization e.g., Toluene or EtOH/Water Concentration->Recrystallization Crude Product FinalProduct Pure this compound Recrystallization->FinalProduct

Sources

Technical Support Center: Monitoring Reactions of 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 2,6-Difluoro-3-nitrobenzoic acid (CAS 83141-10-0). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a highly functionalized aromatic compound, this compound is a valuable intermediate, particularly in the synthesis of pharmaceuticals like B-Raf kinase inhibitors.[1] Its reactivity is dominated by the interplay of three key functional groups: the carboxylic acid, the nitro group, and two activating fluorine atoms.[2]

The fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the strong electron-withdrawing nitro group positioned ortho and para to them.[3][4][5] This electronic arrangement is critical for stabilizing the negatively charged Meisenheimer intermediate, which is key to the SNAr mechanism.[3][4] This guide provides in-depth, field-proven insights into monitoring the progress of these reactions, troubleshooting common issues, and ensuring the integrity of your results.

Part 1: Core Monitoring Strategies & Techniques

Effectively monitoring reactions of this compound requires techniques that can clearly distinguish the starting material from products and potential byproducts. The choice of method depends on the specific reaction, available equipment, and the desired level of detail.

Primary Analytical Methods
Technique Principle Application & Key Insights Pros Cons
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.The workhorse for reaction monitoring. A reversed-phase C18 column is typically effective.[6] Allows for quantification of starting material, product(s), and impurities. UV detection is common, often at 254 nm.[6]Quantitative, high-resolution, widely available.Requires method development, sample preparation (dilution, filtration).
19F Nuclear Magnetic Resonance (NMR) Spectroscopy Detects fluorine nuclei.Highly specific and sensitive for tracking the consumption of the starting material and the appearance of new fluorine-containing species.[7][8] The large chemical shift dispersion of 19F NMR provides excellent signal separation.[8]No background interference from biological samples or most organic molecules, highly sensitive, provides structural information.[8]Requires specialized NMR equipment and expertise; quantification can be less straightforward than HPLC.
Thin-Layer Chromatography (TLC) Rapid separation on a silica plate.Ideal for quick, qualitative checks of reaction progress. A good starting point for developing HPLC methods. Staining (e.g., with UV light) can visualize aromatic compounds.Fast, inexpensive, requires minimal sample.Not quantitative, lower resolution than HPLC.
Mass Spectrometry (MS) Measures mass-to-charge ratio.Confirms the molecular weight of the product. Often coupled with HPLC (LC-MS) to provide mass information for each separated peak, aiding in the identification of byproducts.Highly sensitive, provides molecular weight confirmation.Can be destructive, may require specialized ionization techniques.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is sluggish or incomplete. What are the most common causes?

A1: Low yields or incomplete conversion in SNAr reactions with this compound often stem from a few key factors:

  • Insufficient Base: Many nucleophiles (e.g., amines, phenols) require a non-nucleophilic base (like K₂CO₃, Cs₂CO₃, or DIPEA) to deprotonate them, increasing their nucleophilicity. Ensure the base is strong enough for your specific nucleophile and is present in sufficient stoichiometric amounts (often >1 equivalent).

  • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.

  • Temperature: While the nitro group strongly activates the ring, some SNAr reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring for potential side reactions.

  • Purity of Reagents: Water can significantly hinder the reaction by protonating the nucleophile or reacting with the base. Ensure your solvent and reagents are anhydrous.

Q2: I am observing multiple product spots on my TLC/peaks in my HPLC. What could they be?

A2: The formation of multiple products is a common challenge. The likely culprits are:

  • Mono- vs. Di-substitution: If your nucleophile is potent and used in excess, it can displace both fluorine atoms, leading to a mixture of mono- and di-substituted products. To favor mono-substitution, use a controlled amount of the nucleophile (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture.

  • Positional Isomers: While substitution at the 2- or 6-position is electronically favored, some nucleophiles under certain conditions might lead to minor isomers, although this is less common given the strong directing effect of the nitro group.

  • Side Reactions of the Nitro Group: If you are using reducing agents or certain nucleophiles under harsh conditions, the nitro group can be reduced to a nitroso, hydroxylamine, or amine group, leading to unexpected byproducts.[9]

  • Reaction with the Carboxylic Acid: Strong bases can deprotonate the carboxylic acid. While this typically doesn't lead to side products that interfere with the SNAr reaction, if you are using reagents that can react with a carboxylate (e.g., during a subsequent workup step), this could be a source of impurities.

Q3: How can I best use 19F NMR to monitor my reaction?

A3: 19F NMR is arguably the most direct method for monitoring these reactions.[7][10]

  • Identify Your Signals: First, run a 19F NMR spectrum of your starting material, this compound. You will see a signal corresponding to the two equivalent fluorine atoms.

  • Track Disappearance and Appearance: As the reaction proceeds, the intensity of this starting material signal will decrease. Concurrently, a new signal corresponding to the fluorine atom in your product (if mono-substituted) will appear at a different chemical shift.[11] If the reaction goes to di-substitution, both the starting material and mono-substituted product signals will disappear.

  • Quantification: By integrating the starting material and product signals, you can determine the reaction conversion. It is good practice to include an internal standard—a stable, non-reactive fluorinated compound—for precise quantification.[12]

Q4: My HPLC peaks for the starting material and product are overlapping. How can I improve the separation?

A4: Peak resolution is critical for accurate monitoring. Try the following optimization steps:

  • Adjust Mobile Phase Composition: If using a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient, try making the gradient shallower. A slower increase in the organic solvent percentage can improve the separation of compounds with similar polarities.

  • Change the pH: The ionization state of the carboxylic acid group on both the starting material and product can significantly affect retention time. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of the carboxylic acid, often leading to sharper peaks and better separation.[6]

  • Try a Different Column: If adjusting the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) which can offer different selectivity for aromatic compounds.

Part 3: Experimental Protocols & Workflows

Protocol: General HPLC Method for Reaction Monitoring

This protocol provides a robust starting point for monitoring SNAr reactions of this compound.[6]

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Sample Preparation:

    • Carefully take a small aliquot (e.g., 5-10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it significantly in a known volume (e.g., 1 mL) of the Sample Diluent. This stops the reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • Analysis:

    • Inject a sample of the starting material to determine its retention time.

    • Inject aliquots of the reaction mixture at different time points (e.g., t=0, 1h, 4h, 24h) to track the disappearance of the starting material peak and the appearance of the product peak.

Workflow & Visualization

Troubleshooting Workflow for Poor SNAr Reaction Performance

This diagram outlines a logical decision-making process for troubleshooting common issues.

G start Reaction Incomplete or Low Yield check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents nucleophile_purity nucleophile_purity check_reagents->nucleophile_purity Is Nucleophile pure & active? check_conditions 2. Evaluate Reaction Conditions temp_check temp_check check_conditions->temp_check Is temperature sufficient? analyze_products 3. Characterize Product Mixture lc_ms lc_ms analyze_products->lc_ms Run LC-MS / NMR on crude mixture base_check Is base appropriate & anhydrous? nucleophile_purity->base_check Yes purify_nuc Purify or source new nucleophile nucleophile_purity->purify_nuc No solvent_check Is solvent polar aprotic & dry? base_check->solvent_check Yes change_base Use stronger/anhydrous base (e.g., K₂CO₃ -> Cs₂CO₃) base_check->change_base No purify_nuc->start solvent_check->check_conditions Yes dry_solvent Use anhydrous solvent (e.g., DMF, DMSO) solvent_check->dry_solvent No change_base->start dry_solvent->start temp_check->analyze_products Yes increase_temp Increase temperature incrementally (e.g., RT -> 60°C) temp_check->increase_temp No increase_temp->start side_products side_products lc_ms->side_products Side products observed? id_side_products Identify side products (e.g., di-substitution, nitro reduction) side_products->id_side_products Yes optimize_stoi Re-evaluate stoichiometry and reaction time side_products->optimize_stoi No (Only SM remains) adjust_for_sp e.g., Reduce nucleophile eq. to avoid di-substitution id_side_products->adjust_for_sp Adjust conditions based on identity

Caption: Troubleshooting decision tree for SNAr reactions.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • PubMed. (n.d.). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis.
  • Benchchem. (n.d.). This compound | 83141-10-0.
  • Royal Society of Chemistry. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I.
  • Chad's Prep. (n.d.). 18.6 Nucleophilic Aromatic Substitution (NAS).
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • ChemicalBook. (2025). This compound | 83141-10-0.
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.

Sources

Validation & Comparative

A Researcher's Guide to the 13C NMR Analysis of 2,6-Difluoro-3-nitrobenzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 2,6-Difluoro-3-nitrobenzoic acid, a compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogs, we aim to provide a comprehensive understanding of the substituent effects on the chemical shifts of aromatic carbons.

The Foundational Principles of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful analytical technique that provides information about the number and types of carbon atoms in a molecule.[1] The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative substituents, such as fluorine and nitro groups, withdraw electron density from the aromatic ring, leading to a deshielding effect and a downfield shift (higher ppm values) of the attached and nearby carbon atoms. Conversely, electron-donating groups would cause an upfield shift. The predictable nature of these substituent effects allows for the assignment of specific peaks in the spectrum to individual carbon atoms within the molecule.

Predicted 13C NMR Spectrum of this compound

Due to the limited availability of experimental spectra for this compound in public databases, a predicted 13C NMR spectrum was generated using established online prediction tools. This serves as a foundational dataset for our analysis.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1115.3
C-2160.5 (d, J=260 Hz)
C-3142.1
C-4120.9
C-5131.5
C-6158.7 (d, J=260 Hz)
C=O164.2

Prediction performed using publicly available NMR prediction software.

Below is a diagram illustrating the numbering of the carbon atoms in this compound.

Caption: Workflow for 13C NMR spectral analysis of substituted aromatic compounds.

Experimental Protocol for 13C NMR Spectroscopy

For researchers seeking to acquire their own experimental data, the following provides a general, step-by-step methodology for 13C NMR analysis.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid sample (e.g., this compound).
  • Dissolve the sample in a deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d6 or CDCl3) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be necessary.
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Set the appropriate acquisition parameters for a 13C NMR experiment. Key parameters include:
  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).
  • Spectral Width: Typically 0 to 220 ppm to cover the full range of carbon chemical shifts.
  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
  • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the relaxation of the carbon nuclei.
  • Initiate the data acquisition.

4. Data Processing:

  • Once the acquisition is complete, perform a Fourier transform on the free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0 ppm or the solvent peak) to its known value.
  • Integrate the peaks if desired, although integration in 13C NMR is generally not as straightforward as in 1H NMR for quantitative analysis.

The logical relationship of the experimental steps is visualized in the diagram below.

Experimental_Protocol A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: Step-by-step experimental workflow for 13C NMR analysis.

Conclusion

The 13C NMR analysis of this compound, though reliant on predictive data in this guide, showcases the power of this technique in dissecting complex electronic effects within a molecule. By comparing the predicted spectrum with the experimental data of its structural analogs, we can confidently assign the carbon signals and gain a deeper understanding of how multiple substituents synergistically influence the chemical shifts. This comparative approach is a robust strategy for the structural elucidation of novel organic compounds, providing researchers with the detailed molecular insights necessary to advance their scientific endeavors.

References

  • Bui, H., et al. (2018). Substituent Effects on the 13C NMR Chemical Shifts of Monosubstituted Benzenes. Journal of Chemical Education, 95(10), 1832-1837. [Link]

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

Sources

mass spectrometry of 2,6-Difluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2,6-Difluoro-3-nitrobenzoic Acid: A Comparative Analysis

Guide Overview

Welcome to a comprehensive guide on the mass spectrometric analysis of this compound (DFNBA). As a key intermediate in the synthesis of pharmaceuticals, including B-Raf kinase inhibitors like vemurafenib, precise and reliable analytical methods for its characterization are paramount.[1][2] This document, prepared for researchers, scientists, and drug development professionals, moves beyond standard protocols to provide a comparative analysis of different mass spectrometry techniques. We will delve into the causality behind experimental choices, offering field-proven insights to help you select and optimize the ideal method for your analytical goals, whether they be qualitative identification, structural elucidation, or quantitative analysis.

Physicochemical Properties Relevant to Mass Spectrometry

Understanding the inherent chemical nature of this compound is the foundation for selecting an appropriate mass spectrometry strategy.

PropertyValueImplication for Mass Spectrometry Analysis
Molecular Formula C₇H₃F₂NO₄Provides the basis for calculating the exact mass.
Molecular Weight 203.10 g/mol The monoisotopic mass (203.0030 Da) is the target for high-resolution MS.[3]
Structure Aromatic Carboxylic AcidThe acidic proton is readily lost, making negative ion mode highly favorable.
Functional Groups Carboxylic acid (-COOH), Nitro (-NO₂), two Fluorine (-F) atomsThese groups dictate the ionization behavior and fragmentation patterns.
Polarity & Volatility Polar, low volatilityUnsuitable for direct analysis by Gas Chromatography (GC) without derivatization. Favors techniques like Electrospray Ionization (ESI).[4]

The presence of a carboxylic acid group makes DFNBA a prime candidate for negative mode electrospray ionization, where it can easily deprotonate to form the [M-H]⁻ ion. Conversely, its polarity and low volatility preclude direct analysis by techniques requiring gas-phase introduction, such as standard GC-MS, necessitating a chemical modification step (derivatization) to increase its volatility.

Comparative Analysis of Ionization Techniques

The choice of ionization method is the most critical decision in the mass spectrometric analysis of DFNBA. Here, we compare two primary approaches: Electrospray Ionization (ESI), a "soft" ionization technique ideal for polar molecules, and Electron Ionization (EI) following Gas Chromatography, a classic "hard" ionization technique that provides rich structural information.[5][6][7]

Workflow Comparison

The following diagram illustrates the distinct analytical workflows for ESI-based and GC-MS-based analysis of DFNBA.

Mass_Spec_Workflows cluster_0 LC-ESI-MS/MS Workflow cluster_1 GC-EI-MS Workflow A1 Sample Dissolution (e.g., Acetonitrile/Water) A2 Liquid Chromatography (LC) Separation A1->A2 A3 Electrospray Ionization (ESI) [M-H]⁻ Formation A2->A3 A4 Tandem MS (MS/MS) Collision-Induced Dissociation A3->A4 A5 Mass Analysis & Detection A4->A5 B1 Sample Derivatization (e.g., Silylation) B2 Gas Chromatography (GC) Separation B1->B2 B3 Electron Ionization (EI) Radical Cation Formation & Fragmentation B2->B3 B4 Mass Analysis & Detection B3->B4 ESI_Fragmentation parent [M-H]⁻ m/z 202.0 frag1 [M-H-CO₂]⁻ m/z 158.0 parent:ion->frag1 - CO₂ (44 Da) frag2 [M-H-NO₂]⁻ m/z 156.0 parent:ion->frag2 - NO₂ (46 Da) frag3 [M-H-CO₂-NO]⁻ m/z 128.0 frag1:ion->frag3 - NO (30 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a classic fragmentation pathway for deprotonated carboxylic acids, leading to a major fragment at m/z 158.0 ([M-H-CO₂]⁻). [8][9]* Loss of Nitrogen Dioxide (NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical, yielding a fragment at m/z 156.0 ([M-H-NO₂]⁻). [10][8]* Sequential Losses: Further fragmentation of the m/z 158.0 ion can occur through the loss of nitric oxide (NO), producing an ion at m/z 128.0.

Experimental Protocol: LC-ESI-MS/MS

This protocol provides a robust starting point for the analysis.

  • Sample Preparation:

    • Accurately weigh and dissolve the DFNBA standard or sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.

    • Add a small amount of a weak base, such as 0.1% ammonium hydroxide, to the solvent to facilitate deprotonation, though often not strictly necessary for carboxylic acids. [11]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (Note: while seemingly counterintuitive for negative mode, formic acid often improves peak shape and is compatible with ESI).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): Flow rate of 800 L/hr at a temperature of 350 °C.

    • MS1 Scan: Scan from m/z 50 to 300 to confirm the presence of the precursor ion at m/z 202.0.

    • MS2 (Tandem MS):

      • Precursor Ion: m/z 202.0.

      • Collision Gas: Argon.

      • Collision Energy: Optimize between 15-30 eV to achieve a good distribution of fragment ions. Start with 20 eV.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification (e.g., transitions 202.0 -> 158.0 and 202.0 -> 156.0) or full product ion scan for qualitative analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the non-volatile DFNBA must first be converted into a volatile derivative. This approach is often used in metabolomics and environmental analysis for comprehensive profiling. [12]The subsequent Electron Ionization (EI) is a high-energy ("hard") process that induces extensive fragmentation, providing a rich, library-searchable spectrum. [7] Theoretical Basis & Rationale

  • Derivatization: The carboxylic acid group is the primary target for derivatization. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common and effective strategy. [13]This process replaces the acidic proton with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, dramatically increasing volatility.

  • Ionization: EI at 70 eV imparts significant energy into the molecule, causing reproducible and extensive fragmentation. [7]This creates a detailed fragmentation pattern that is highly specific to the molecule's structure and can be compared against spectral libraries like NIST for confident identification. [14] Anticipated Fragmentation of DFNBA-TMS Derivative

The fragmentation of the silylated derivative will be different from the ESI-MS/MS spectrum. The molecular ion ([M]⁺•) will be observed, and key fragments will arise from cleavages characteristic of silylated aromatic acids. [15]

  • Molecular Ion ([M]⁺•): The mass will be that of DFNBA plus the mass of the silyl group minus one proton (e.g., for TMS, M+72). For DFNBA-TMS, the molecular weight is 275.2 g/mol .

  • [M-15]⁺: A very common fragment in TMS derivatives, corresponding to the loss of a methyl radical (•CH₃) from the silyl group. This is often the base peak in the spectrum. [13]* Loss of COOTMS: Cleavage of the bond between the aromatic ring and the carboxyl group.

  • Nitro-group fragments: Losses of NO (30 Da) and NO₂ (46 Da) are also expected. [13]

Experimental Protocol: GC-EI-MS
  • Derivatization:

    • Place 100 µL of a dried sample extract (or a standard solution evaporated to dryness) in a GC vial.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. [12] * Source Temperature: 230 °C. [12] * Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Full scan from m/z 40 to 400. This allows for library matching and identification of unknown impurities. For quantification, Selected Ion Monitoring (SIM) can be used, targeting the molecular ion and key fragments (e.g., m/z 275 and m/z 260 for the TMS derivative).

Performance Comparison and Final Recommendations

FeatureLC-ESI-MS/MSGC-EI-MS
Sample Preparation Simple dissolution; "dilute and shoot" is often possible.Multi-step derivatization required.
Sensitivity Generally very high, especially in MRM mode.High, but can be limited by derivatization efficiency and matrix effects.
Specificity High, based on precursor/product ion transitions.High, based on unique fragmentation patterns and retention time.
Structural Info Controlled fragmentation provides targeted structural data.Extensive fragmentation provides a detailed fingerprint for library matching.
Throughput High, with typical run times of 5-10 minutes.Lower, due to the derivatization step and longer GC run times.
Robustness Prone to matrix effects and ion suppression.Derivatization can remove some matrix components; less prone to ion suppression.
Best For... Rapid quantification in complex matrices (e.g., biological fluids), analysis of thermally labile compounds.Broad-spectrum screening, confident structural identification via library search, analysis of volatile impurities.

Expert Recommendation:

  • For quantitative analysis in drug development, such as pharmacokinetic studies or formulation analysis, LC-ESI-MS/MS in negative ion mode is the superior choice. Its high sensitivity, specificity (with MRM), and minimal sample preparation allow for high-throughput and robust quantification.

  • For qualitative identification, impurity profiling, and structural confirmation, GC-EI-MS offers a significant advantage. The highly detailed and reproducible fragmentation patterns can be matched against commercial libraries (like NIST) for unambiguous identification of DFNBA and any related byproducts from synthesis.

Ultimately, the two techniques are complementary. An ideal, comprehensive characterization of this compound would leverage LC-MS for quantification and GC-MS to confirm identity and screen for unexpected, derivatizable impurities. This dual-pronged approach ensures the highest level of analytical confidence.

References

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FTIR spectrum interpretation for 2,6-Difluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the FTIR Spectrum of 2,6-Difluoro-3-nitrobenzoic Acid: A Comparative Interpretation for Researchers

Introduction: Beyond a Simple Spectrum

In the field of drug development and materials science, precise molecular characterization is paramount. This compound is a key building block in the synthesis of various pharmaceuticals, including kinase inhibitors and antibacterial agents.[1][2] Its utility stems from the specific arrangement of its functional groups: a carboxylic acid, two fluorine atoms, and a nitro group. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity and purity of this and other complex organic molecules.

This guide moves beyond a simple peak-listing approach. As a Senior Application Scientist, my goal is to provide a deeper understanding of the FTIR spectrum of this compound by explaining the electronic and vibrational interplay of its functional groups. We will dissect the spectrum by comparing it to simpler, related molecules: benzoic acid, 2,6-difluorobenzoic acid, and 3-nitrobenzoic acid. This comparative methodology not only aids in robust spectrum interpretation but also illuminates the subtle yet significant spectral shifts caused by substituent effects—a critical skill for any research scientist.

Dissecting the Spectrum: A Functional Group Analysis

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. The electron-withdrawing nature of the fluorine atoms and the nitro group creates a unique electronic environment that influences the vibrational frequencies of the entire molecule.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid functional group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.

  • O-H Stretching: Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretch of a carboxylic acid is one of the broadest bands in IR spectroscopy.[3][4][5] It typically appears as a wide, encompassing envelope from approximately 2500 to 3300 cm⁻¹.[6][7] This broad absorption will often overlap with the sharper C-H stretching peaks.[4]

  • C=O (Carbonyl) Stretching: The carbonyl stretch is a strong, sharp absorption. For a typical aromatic carboxylic acid like benzoic acid, this peak is found around 1680-1710 cm⁻¹ due to conjugation with the benzene ring.[8][9] In this compound, the presence of three potent electron-withdrawing groups (two -F and one -NO₂) is expected to have a significant inductive effect, pulling electron density away from the carbonyl carbon. This should strengthen the C=O bond and shift its stretching frequency to a higher wavenumber, likely in the 1700-1730 cm⁻¹ range.[6]

  • C-O Stretching and O-H Bending: Carboxylic acids also display a C-O stretching vibration, typically between 1210 and 1320 cm⁻¹, and a broad O-H out-of-plane bend centered around 900-960 cm⁻¹.[4][8]

The Nitro Group (-NO₂) Vibrations

The nitro group is characterized by two distinct and strong stretching vibrations:

  • Asymmetric N-O Stretching: This appears as a strong band, typically in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[10] For this compound, this peak is expected between 1530-1560 cm⁻¹.[6]

  • Symmetric N-O Stretching: This is another strong band found at a lower frequency, generally between 1360-1290 cm⁻¹.[10] A range of 1340-1370 cm⁻¹ is anticipated for the title compound.[6]

The positions of these bands are sensitive to the electronic environment of the aromatic ring.

The Carbon-Fluorine (C-F) Bonds

The C-F stretching vibrations are known to produce strong absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹). For aromatic fluorides, these bands typically occur in the 1200-1300 cm⁻¹ range.[6] Due to the presence of two C-F bonds in this compound, strong, characteristic peaks are expected in this region, which can sometimes couple with other vibrations.[11]

The Aromatic Ring
  • C-H Stretching: The stretching of C-H bonds on the aromatic ring typically results in sharp, medium-intensity peaks just above 3000 cm⁻¹, often appearing as small shoulders on the broad O-H absorption.[3][12]

  • C=C Stretching: The stretching vibrations within the benzene ring produce a series of bands of variable intensity, commonly found around 1600 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹.[12][13]

Comparative Analysis: Understanding Substituent Effects

The true power of FTIR interpretation lies in understanding how structure dictates the spectrum. By comparing this compound to its parent and intermediate structures, we can assign peaks with greater confidence and appreciate the electronic effects at play.

Vibrational Mode Benzoic Acid 3-Nitrobenzoic Acid 2,6-Difluorobenzoic Acid This compound Rationale for Shift
O-H Stretch (cm⁻¹) ~3300-2500 (broad)[3]~3300-2500 (broad)[14]~3300-2500 (broad)~3300-2500 (broad)[6]Generally consistent due to hydrogen-bonded dimer formation across all four compounds.
Aromatic C-H Stretch (cm⁻¹) ~3080-3030[3]~3100-3000[15]~3100-3000~3100-3000[6]Characteristic of aromatic C-H bonds, appearing as small, sharp peaks.
C=O Stretch (cm⁻¹) ~1700-1680[3]~1700[15]~1710-1680~1730-1700 [6]The strong inductive (-I) effect of the two fluorine atoms and the nitro group withdraws electron density, strengthening the C=O bond and shifting the frequency higher (a blue shift).
NO₂ Asymmetric Stretch (cm⁻¹) N/A~1550[15]N/A~1560-1530 [6]The electronic environment created by the adjacent fluorine atoms slightly modifies the vibrational frequency compared to 3-nitrobenzoic acid.
NO₂ Symmetric Stretch (cm⁻¹) N/A~1350[15]N/A~1370-1340 [6]Similar to the asymmetric stretch, the local electronic environment influences the peak position.
C-F Stretch (cm⁻¹) N/AN/AStrong, in fingerprint regionStrong, ~1300-1200 [6]A highly characteristic, strong absorption for organofluorine compounds.
C-O Stretch (cm⁻¹) ~1292[8]~1320-1210~1320-1210~1320-1210 [8]Often coupled with other vibrations in the fingerprint region, but consistently present.

Visualizing Molecular Vibrations

The following diagram illustrates the relationship between the key functional groups of this compound and their characteristic absorption regions in an FTIR spectrum.

Caption: Relationship between functional groups of this compound and their IR absorptions.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The following protocol outlines a robust, self-validating method for obtaining the FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation, speed, and reproducibility.

Methodology
  • Instrument Preparation & Cleaning:

    • Causality: The ATR crystal (typically diamond or germanium) must be impeccably clean to prevent cross-contamination and spectral artifacts.

    • Action: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) using a lint-free wipe. Allow the solvent to fully evaporate.

  • Background Scan:

    • Causality: The background scan measures the ambient spectrum (atmospheric H₂O and CO₂) and the instrument's intrinsic response. This spectrum is subtracted from the sample spectrum to yield the true absorbance of the sample. This is a critical self-validation step.

    • Action: With the clean, empty ATR accessory in place, run a background scan according to the instrument's software prompts. A typical scan acquires 16-32 interferograms at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Causality: Proper contact between the sample and the ATR crystal is essential for a strong, high-quality signal.

    • Action: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Applying Pressure:

    • Causality: A pressure clamp ensures intimate contact across the crystal surface, maximizing the interaction of the evanescent wave with the sample and improving signal-to-noise.

    • Action: Lower the pressure arm of the ATR accessory onto the sample until a consistent pressure is applied, as indicated by the instrument's software or a slip-clutch mechanism. Do not overtighten.

  • Sample Spectrum Acquisition:

    • Causality: This is the primary data collection step. The number of scans is chosen to balance acquisition time with the desired signal-to-noise ratio.

    • Action: Collect the sample spectrum using the same scan parameters (e.g., 16-32 scans, 4 cm⁻¹ resolution) as the background scan. The software will automatically perform the background subtraction.

  • Data Processing and Analysis:

    • Causality: Raw data may contain baseline shifts that can be corrected to improve the accuracy of peak identification.

    • Action: Apply an ATR correction (if available and necessary for the specific crystal material) and a baseline correction using the instrument software. Identify and label the key peaks corresponding to the functional groups as detailed in this guide.

  • Post-Measurement Cleaning:

    • Causality: Prevents contamination of future experiments.

    • Action: Remove the sample powder and clean the ATR crystal and pressure arm tip thoroughly with a suitable solvent as described in Step 1.

Experimental Workflow Diagram

ATR_FTIR_Workflow start Start clean_crystal 1. Clean ATR Crystal (e.g., with Isopropanol) start->clean_crystal background_scan 2. Acquire Background Spectrum (16-32 scans, 4 cm⁻¹ resolution) clean_crystal->background_scan apply_sample 3. Apply Solid Sample to Crystal Center background_scan->apply_sample apply_pressure 4. Engage Pressure Arm for Optimal Contact apply_sample->apply_pressure collect_spectrum 5. Acquire Sample Spectrum (Same parameters as background) apply_pressure->collect_spectrum process_data 6. Process Data (Baseline & ATR Correction) collect_spectrum->process_data analyze 7. Analyze Spectrum (Peak Identification) process_data->analyze end_clean 8. Clean ATR Crystal Post-Measurement analyze->end_clean end End end_clean->end

Caption: Step-by-step workflow for acquiring a solid-state ATR-FTIR spectrum.

Conclusion

Interpreting the FTIR spectrum of a multifunctional compound like this compound is a systematic process that relies on foundational knowledge of group frequencies and an appreciation for electronic effects. By comparing the spectrum to simpler analogues, researchers can confidently assign key vibrational bands and confirm the molecule's structural integrity. The C=O stretch shifted to a higher frequency, the distinct dual absorptions of the NO₂ group, and the strong C-F vibrations in the fingerprint region collectively provide an unambiguous spectral signature for this important chemical building block. The robust ATR-FTIR protocol provided ensures that high-quality, reproducible data can be obtained to support any research or development endeavor.

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A Comparative Guide to 2,6-Difluoro-3-nitrobenzoic Acid and 3-Nitrobenzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Nitrobenzoic acids are a cornerstone class of intermediates, valued for the versatile reactivity of both the carboxylic acid and the nitro functionalities. This guide provides an in-depth comparison of two key reagents: 2,6-Difluoro-3-nitrobenzoic acid and the more conventional 3-nitrobenzoic acid. We will explore how the strategic incorporation of fluorine atoms dramatically alters the molecule's properties and reactivity, offering distinct advantages for specific applications.

Physicochemical Properties: A Quantitative Overview

A molecule's physical properties govern its behavior in both reactive and biological systems. The introduction of two fluorine atoms in this compound imparts significant changes compared to its non-fluorinated counterpart.

PropertyThis compound3-Nitrobenzoic AcidRationale for Difference
CAS Number 83141-10-0[1]121-92-6[2]N/A
Molecular Weight 203.10 g/mol [1]167.12 g/mol [2]Addition of two fluorine atoms.
Melting Point 95 to 101 °C[3]139 to 141 °C[4][5]The substitution pattern in the difluoro compound disrupts crystal lattice packing compared to the more symmetrical 3-nitrobenzoic acid.
pKa Not readily available, but predicted to be significantly lower than 3.473.47[4]The two strongly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect, stabilizing the carboxylate anion to a much greater extent and thus increasing acidity.
Appearance Solid[3]Off-white to yellowish-white solid[2][4]N/A
Solubility Soluble in many organic solvents.Soluble in oxygenated and chlorinated solvents; slightly soluble in water.[4][6]The increased fluorine content enhances lipophilicity.

The Decisive Impact of Fluorine on Electronic Properties and Acidity

The most profound difference between the two molecules stems from the electronic effects of the fluorine substituents. Fluorine is the most electronegative element, and its presence on the aromatic ring ortho to the carboxylic acid in this compound creates a powerful inductive electron-withdrawing effect (-I effect).

This effect has two major consequences:

  • Increased Acidity: The inductive pull of the two fluorine atoms delocalizes the negative charge of the conjugate base (carboxylate anion) far more effectively than the single nitro group in 3-nitrobenzoic acid.[4][7] This enhanced stabilization of the anion makes the proton dissociation more favorable, resulting in a significantly lower pKa and therefore, a stronger acid. While an experimental pKa for the difluoro compound is not widely published, it is unequivocally a much stronger acid than 3-nitrobenzoic acid, which itself is about ten times more acidic than benzoic acid.[4][6]

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of both the nitro group and the fluorine atoms makes the aromatic ring highly electron-deficient.[8] This electronic state is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, a key transformation for this class of compounds.

Comparative Reactivity: A Tale of Two Pathways

The differing electronic landscapes of the two acids dictate their reactivity in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. In this context, this compound is vastly superior to 3-nitrobenzoic acid.

  • This compound: The fluorine atoms are excellent leaving groups in SNAr reactions, a somewhat counterintuitive fact given the strength of the C-F bond.[9] The rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex). The extreme electron-deficiency of the ring in the difluoro compound, caused by the combined pull of the nitro group and two fluorines, dramatically lowers the activation energy for this step.[10] This makes the fluorines highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).

  • 3-Nitrobenzoic Acid: This molecule lacks a suitable leaving group on the ring. The protons are not displaceable by nucleophiles. Therefore, it does not readily undergo SNAr reactions under typical conditions.

SNAr_Mechanism Reactant { This compound | { F | F | NO₂ | COOH}} Intermediate Meisenheimer Complex (Resonance Stabilized) - F F NO₂ COOH Nu Reactant:reactant->Intermediate:name + Nu⁻ Nu Nu⁻ Product {Product | { F | Nu | NO₂ | COOH}} Intermediate->Product:Product - F⁻ (Leaving Group) LG F⁻

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Carboxylic Acid and Nitro Group

Both molecules share the carboxylic acid and nitro group functionalities, allowing for similar subsequent transformations, although reaction conditions may need optimization due to the differing electronic environments.

  • Esterification/Amidation: The carboxylic acid group on both compounds can be readily converted to esters, amides, or acid chlorides. The increased acidity of this compound may influence the choice of catalyst or reaction conditions for these transformations.

  • Nitro Group Reduction: The nitro group in both molecules can be reduced to an amine (-NH2), a critical step in many synthetic pathways, particularly in the synthesis of pharmaceuticals.[11] This transformation opens up a wealth of further derivatization possibilities, such as diazotization or acylation.

Applications in Drug Discovery and Advanced Synthesis

The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical sector.

  • 3-Nitrobenzoic Acid: This compound serves as a fundamental building block and precursor to 3-aminobenzoic acid, which is used in the preparation of certain dyes and pharmaceuticals.[12][13] It is also used as an intermediate in the synthesis of various organic compounds and has applications as a corrosion inhibitor.[12]

  • This compound: This advanced intermediate is instrumental in synthesizing molecules where the fluorine atoms serve a dual purpose: first as reactive handles for SNAr, and second as metabolically stable substituents in the final product. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance properties like metabolic stability, bioavailability, and binding affinity.[11][14] A prime example is its use in the synthesis of B-Raf kinase inhibitors like Vemurafenib, a drug for treating melanoma.[15] It is also a key building block for certain fluoroquinolone antibacterial agents.[15]

Experimental Protocol: Fischer Esterification of 3-Nitrobenzoic Acid

To illustrate the practical handling of these reagents, a standard protocol for the esterification of 3-nitrobenzoic acid is provided. A similar procedure could be adapted for the difluoro analogue, though reaction monitoring (e.g., by TLC) would be essential to optimize the reaction time.

Objective: To synthesize methyl 3-nitrobenzoate via acid-catalyzed esterification.

Materials:

  • 3-Nitrobenzoic acid (1.0 - 2.0 g)

  • Anhydrous Methanol (8 mL per gram of acid)

  • Concentrated Sulfuric Acid (1 mL per 20 mL of methanol)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Beaker

  • Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size (e.g., a 100 mL flask for a 2g scale reaction), combine 3-nitrobenzoic acid and anhydrous methanol. Add a couple of boiling chips.[16]

  • Catalyst Addition: Carefully add the calculated amount of concentrated sulfuric acid to the flask while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.[16] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing ice (approximately 5 times the volume of methanol used).[16]

  • Isolation: Stir the ice/mixture. Isolate the precipitated solid product by suction filtration. Wash the crude product thoroughly with cold water to remove any remaining acid.[16]

  • Purification: The crude methyl 3-nitrobenzoate can be further purified by recrystallization from a minimal amount of hot methanol.

  • Characterization: Dry the purified product and determine its mass, melting point, and characterize by IR and/or NMR spectroscopy to confirm its identity and purity.[16]

Esterification_Workflow Start Combine Reactants 3-Nitrobenzoic Acid + Methanol + H₂SO₄ (cat.) Reflux Heat to Reflux 1 Hour Start->Reflux Setup Apparatus Workup Quench & Precipitate Pour into Ice Water Reflux->Workup Cool Reaction Filter Isolate Crude Product Suction Filtration & Water Wash Workup->Filter Purify Purify Recrystallize from Methanol Filter->Purify Crude Product End Characterize Yield, MP, Spectroscopy Purify->End Pure Product

Caption: Experimental workflow for the Fischer Esterification of 3-Nitrobenzoic Acid.

Conclusion: Strategic Selection for Targeted Outcomes

While both this compound and 3-nitrobenzoic acid are valuable nitroaromatic intermediates, they are not interchangeable.

  • Choose 3-Nitrobenzoic Acid for traditional applications where a simple m-nitrobenzoyl scaffold is required, and as a cost-effective precursor for 3-aminobenzoic acid.

  • Choose this compound for advanced synthetic routes that leverage nucleophilic aromatic substitution. Its highly activated system provides a powerful tool for constructing complex molecules, particularly in medicinal chemistry where the incorporation of fluorine can confer desirable pharmacokinetic properties.

The strategic decision to employ the difluorinated analogue represents a move towards more sophisticated molecular design, enabling access to chemical architectures that are difficult or impossible to achieve with its non-fluorinated counterpart.

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A Strategic Guide to Fluoronitrobenzoic Acids in Synthesis: A Comparative Analysis of 2,6-Difluoro-3-nitrobenzoic Acid and 4-Fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Among the vast arsenal of building blocks available to researchers, fluorinated aromatic compounds hold a privileged position, particularly in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparison of two highly versatile, yet distinct, building blocks: 2,6-Difluoro-3-nitrobenzoic acid and 4-Fluoro-3-nitrobenzoic acid . We will explore their reactivity profiles, compare their performance in key synthetic transformations, and provide experimentally-backed protocols to guide researchers in making the optimal choice for their specific synthetic challenges.

Physicochemical and Reactivity Overview

At first glance, both molecules share a common scaffold: a benzoic acid ring functionalized with a nitro group and fluorine atoms. However, the positional isomerism of these substituents dramatically alters their electronic properties and steric environment, leading to divergent reactivity.

PropertyThis compound4-Fluoro-3-nitrobenzoic acid
CAS Number 83141-10-0[1]453-71-4[2][3]
Molecular Formula C₇H₃F₂NO₄[4]C₇H₄FNO₄[5]
Molecular Weight 203.10 g/mol [4]185.11 g/mol [5][6]
Melting Point Not specified123-126 °C[6]
Appearance SolidLight yellow solid[5][6]
Key Reactive Sites C2-Fluorine (ortho to NO₂)C4-Fluorine (para to NO₂)

The primary mode of reaction for both compounds is Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing nitro group acidifies the aromatic ring, making it susceptible to attack by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8]

The rate-determining step is typically the initial nucleophilic attack to form this intermediate.[7][9] Consequently, substituents that stabilize the negative charge of the Meisenheimer complex accelerate the reaction. Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity provides a powerful inductive electron-withdrawing effect, which stabilizes the intermediate and lowers the activation energy of the first step, making it more impactful than its leaving group ability.[7][9]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Head-to-Head Comparison in Synthetic Applications

The distinct substitution patterns of the two acids make them suitable for different synthetic strategies.

4-Fluoro-3-nitrobenzoic acid: The Benzimidazole Workhorse

This molecule is an ideal precursor for the synthesis of benzimidazoles, a scaffold prevalent in many pharmaceuticals, including antimicrobials and antipsychotics.[3][6] The fluorine atom is positioned para to the powerful electron-withdrawing nitro group. This ortho/para relationship is optimal for activating the ring towards SNAr at the C4 position, as the negative charge of the Meisenheimer intermediate can be delocalized directly onto the nitro group.[8][9]

Typical Workflow:

  • SNAr: Reaction with a primary amine displaces the fluoride to form a 4-(alkyl/arylamino)-3-nitrobenzoic acid.

  • Reduction: The nitro group is reduced to an amine, typically using a reducing agent like SnCl₂ or catalytic hydrogenation.

  • Cyclization: The resulting 3,4-diaminobenzoic acid derivative undergoes intramolecular condensation, often under acidic conditions, to form the benzimidazole ring system.

This reliable and high-yielding sequence makes 4-fluoro-3-nitrobenzoic acid a trusted building block for combinatorial and medicinal chemistry programs.[6]

This compound: A Tool for Regioselective, Complex Syntheses

This reagent offers a more nuanced reactivity profile. It possesses two distinct fluorine atoms:

  • C2-Fluorine: Positioned ortho to the nitro group, it is highly activated towards SNAr.

  • C6-Fluorine: Positioned meta to the nitro group, it is significantly less activated because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitro group from this position.[8]

This differential reactivity allows for highly regioselective, sequential displacement of the fluorine atoms. The C2-fluorine is displaced first by a wide range of nucleophiles. The powerful inductive effect of the remaining C6-fluorine and the steric hindrance it provides can influence subsequent reaction steps. This makes the molecule a strategic choice for building complex, highly substituted aromatic systems, such as those found in modern kinase inhibitors.[1] For example, it is a key intermediate in the synthesis of precursors for drugs like Vemurafenib and the AKT kinase inhibitor AZD5363.[10][11][12]

Synth_Comparison sub1 4-Fluoro-3-nitrobenzoic acid step1a 1. SNAr with R-NH₂ 2. Nitro Reduction sub1->step1a sub2 This compound step1b Regioselective SNAr (at C2) with Nu-H sub2->step1b inter1 3,4-Diamino Benzoic Acid Derivative step1a->inter1 inter2 2-(Nuc)-6-fluoro-3-nitro Benzoic Acid step1b->inter2 step2a Intramolecular Cyclization inter1->step2a step2b Further Functionalization (e.g., Amide Coupling, Reduction) inter2->step2b prod1 Benzimidazole Scaffold step2a->prod1 prod2 Complex Pharmaceutical Intermediate step2b->prod2

Caption: Comparative synthetic pathways for the two isomeric acids.

Experimental Protocols

The following protocols are representative examples of how these reagents are employed. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

This protocol describes the nitration of 4-fluorobenzoic acid, a common method for preparing the title compound.[5][13]

Materials:

  • 4-Fluorobenzoic acid (50.0 g, 0.36 mol)

  • Potassium nitrate (39.7 g, 0.39 mol)

  • Concentrated sulfuric acid (180 mL)

  • Crushed ice (800 g)

  • Toluene

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.

  • While maintaining the temperature below 10 °C, add potassium nitrate portion-wise over 30-45 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).

  • Slowly and carefully pour the reaction mixture over 800 g of crushed ice with vigorous stirring.

  • Allow the resulting slurry to stand at room temperature for at least 4 hours, or overnight, to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with plenty of cold deionized water until the washings are neutral to pH paper.

  • To remove residual water, transfer the solid to a round-bottom flask, add toluene, and remove the solvent by rotary evaporation to perform an azeotropic drying.

  • The resulting light yellow solid is 4-fluoro-3-nitrobenzoic acid. Expected Yield: ~59.5 g (90%).[5]

Protocol 2: Regioselective SNAr of this compound with an Amine

This protocol demonstrates the selective displacement of the C2-fluorine, a key step in the synthesis of precursors for kinase inhibitors like AZD5363.[11][12][14]

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine, 1.1 equivalents)

  • A suitable base (e.g., K₂CO₃ or DIPEA, 2.0 equivalents)

  • A polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in the chosen polar aprotic solvent, add the base and the amine nucleophile.

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be monitored by TLC or LC-MS.

  • Stir the reaction until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to ensure the carboxylic acid product is protonated.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(amino)-6-fluoro-3-nitrobenzoic acid derivative.

  • The product can be purified further by column chromatography or recrystallization if necessary. The high regioselectivity for substitution at the C2 position is expected.

Conclusion and Recommendations

The choice between this compound and 4-fluoro-3-nitrobenzoic acid is driven entirely by the synthetic goal.

  • Choose 4-Fluoro-3-nitrobenzoic acid for:

    • Reliable and high-yielding synthesis of benzimidazoles and related heterocycles.

    • Applications where a single, highly activated site for SNAr is desired in a predictable ortho/para relationship to the nitro group.

  • Choose this compound for:

    • The synthesis of complex, sterically hindered, and highly substituted aromatic cores.

    • Stepwise or regioselective functionalization, where the highly activated C2-fluorine is displaced first, leaving the C6-fluorine for potential subsequent transformations.

    • Building blocks for advanced pharmaceutical targets, such as kinase inhibitors, where precise control of substitution is paramount.

By understanding the fundamental principles of their reactivity and leveraging their distinct structural features, researchers can effectively employ these powerful reagents to construct complex molecules with greater efficiency and control.

References

  • Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4. (n.d.). Ossila.
  • 4-Fluoro-3-nitrobenzoic acid 98 | 453-71-4. (n.d.). Sigma-Aldrich.
  • The Strategic Advantage of Utilizing this compound in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Fluoro-3-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.
  • Synthesis of 3-nitro-4-fluoro-benzoic acid. (n.d.). PrepChem.com.
  • Novel processes for the preparation of vemurafenib. (2015). Google Patents.
  • Slobbe, P., et al. (2017). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology. Retrieved from [Link]

  • Scheme 2: Synthesis of precursors required for [11C]vemurafenib. (n.d.). ResearchGate.
  • Guerra, F. S., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints. Retrieved from [Link]

  • Guerra, F. S., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analogs. Pharmaceuticals. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope.
  • Cole, K. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Retrieved from [Link]

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (2016). ResearchGate. Retrieved from [Link]

  • Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. (2011). ResearchGate. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2006). Google Patents.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (2020). Synthesis. Retrieved from [Link]

  • 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (1995). Google Patents.

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A Comparative Guide to 2,6-Difluoro-3-nitrobenzoic Acid and Its Alternatives in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals like fluoroquinolone antibiotics and kinase inhibitors, the selection of appropriate building blocks is paramount.[1] 2,6-Difluoro-3-nitrobenzoic acid has established itself as a valuable reagent due to its unique electronic and steric properties that facilitate key chemical transformations.[2] However, the dynamic nature of chemical sourcing and the quest for optimized reaction pathways necessitate a thorough understanding of viable alternatives. This guide provides an in-depth comparison of this compound with its structural analogs, offering insights into their relative performance, supported by experimental data and mechanistic principles.

The Benchmark Reagent: this compound

This compound is a polysubstituted aromatic compound featuring two fluorine atoms ortho to a carboxylic acid group and a nitro group at the 3-position. This specific arrangement of functional groups imparts a distinct reactivity profile, making it a cornerstone in the synthesis of complex molecules.

The primary utility of this reagent lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group, combined with the activating effect of the fluorine atoms, renders the aromatic ring highly electrophilic and prone to attack by nucleophiles. The fluorine atoms, particularly the one at the 6-position (para to the nitro group), are excellent leaving groups in SNAr reactions. This reactivity is harnessed in the synthesis of numerous pharmaceutical agents, including the broad-spectrum antibiotic ciprofloxacin and the B-Raf kinase inhibitor vemurafenib.[1][3]

Furthermore, the other functional groups on the molecule offer additional synthetic handles. The carboxylic acid can be readily converted to amides or esters, while the nitro group can be reduced to an amine, opening avenues for further derivatization.[2]

Key Alternatives and Their Comparative Analysis

The search for alternative reagents to this compound is driven by factors such as cost, availability, and the desire for modified reactivity. The most logical alternatives are its structural analogs where one or both fluorine atoms are replaced by other halogens, primarily chlorine.

Structural Analogs of this compound
Compound NameStructureKey Differences
This compound this compoundThe benchmark reagent.
2-Chloro-6-fluoro-3-nitrobenzoic acid 2-Chloro-6-fluoro-3-nitrobenzoic acidOne fluorine atom is replaced by a chlorine atom.
2,6-Dichloro-3-nitrobenzoic acid 2,6-Dichloro-3-nitrobenzoic acidBoth fluorine atoms are replaced by chlorine atoms.

Performance Comparison in Nucleophilic Aromatic Substitution (SNAr)

The critical reaction for these reagents in the synthesis of many target molecules is the SNAr reaction, typically with an amine nucleophile. The rate-determining step of this reaction is usually the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex). The stability of this intermediate and the facility of the leaving group's departure are key determinants of the reaction rate.

The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond and stabilizes the transition state of the nucleophilic attack.

While direct, head-to-head quantitative kinetic data for the SNAr reactions of these specific benzoic acid derivatives under identical conditions is scarce in the literature, we can infer their relative reactivity based on established principles and available data for similar systems. It is consistently observed that fluoroarenes are significantly more reactive than their chloroarene counterparts in SNAr reactions.

Inferred Reactivity and Performance Data

The following table provides a qualitative and inferred quantitative comparison based on the known principles of SNAr reactions.

ReagentRelative Reactivity in SNArTypical Reaction ConditionsExpected Yield
This compound HighMilder conditions (lower temperature, shorter reaction time)Generally high
2-Chloro-6-fluoro-3-nitrobenzoic acid ModerateMore forcing conditions may be required compared to the difluoro analogPotentially lower or require longer reaction times
2,6-Dichloro-3-nitrobenzoic acid LowHarsher conditions (higher temperature, longer reaction time)Generally lower than the fluoro-containing analogs

Experimental Workflow: A Representative SNAr Protocol

The following is a generalized experimental protocol for the SNAr reaction of a dihalo-3-nitrobenzoic acid with a generic amine nucleophile, which is a key step in the synthesis of many fluoroquinolone antibiotics.

experimental_workflow reagents Reagents: - Dihalo-3-nitrobenzoic acid (1 eq.) - Amine nucleophile (1.1 eq.) - Base (e.g., K2CO3, 2 eq.) - Solvent (e.g., DMSO, DMF) reaction_setup Reaction Setup: Combine reagents in a flask under inert atmosphere (N2 or Ar). reagents->reaction_setup heating Heating: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-24 h). reaction_setup->heating workup Work-up: - Cool the reaction mixture. - Quench with water. - Extract with an organic solvent. - Wash the organic layer. heating->workup purification Purification: - Dry the organic layer. - Concentrate the solvent. - Purify the crude product by recrystallization or chromatography. workup->purification

Caption: A generalized workflow for the SNAr reaction.

Detailed Experimental Protocol

Materials:

  • 2,6-Dihalo-3-nitrobenzoic acid (e.g., this compound)

  • Amine nucleophile (e.g., piperazine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2,6-dihalo-3-nitrobenzoic acid (1.0 equivalent), the amine nucleophile (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Under an inert atmosphere (nitrogen or argon), add anhydrous DMSO or DMF to the flask.

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir for the required time (monitoring by TLC or LC-MS is recommended). For this compound, the reaction may proceed at a lower temperature and for a shorter duration compared to its chloro-analogs.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired product.

Mechanistic Considerations

The underlying mechanism for the SNAr reaction of these reagents provides a clear rationale for the observed reactivity differences.

snar_mechanism reactant Dihalo-3-nitrobenzoic acid intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nu⁻ product Substituted Product intermediate->product - X⁻ leaving_group X⁻ (F⁻ or Cl⁻)

Sources

The Biological Versatility of 2,6-Difluoro-3-nitrobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The inherent functionalities and electronic properties of a lead molecule can either streamline or complicate the path to novel therapeutics. In this guide, we delve into the biological potential of compounds synthesized from 2,6-Difluoro-3-nitrobenzoic acid, a versatile and highly functionalized building block. This guide will provide an in-depth, objective comparison of the performance of its derivatives in two key therapeutic areas: oncology and infectious diseases. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Advantage of the 2,6-Difluoro-3-nitrobenzoyl Scaffold

This compound is more than just a simple aromatic carboxylic acid. Its strategic arrangement of functional groups offers a unique combination of reactivity and modifiability, making it a prized starting material in synthetic chemistry.[1][2]

  • The 2,6-Difluoro Substitution: The two fluorine atoms ortho to the carboxylic acid provide significant steric hindrance, which can lock the conformation of resulting amide derivatives. This conformational rigidity can be highly advantageous in drug design, leading to higher binding affinities and selectivities for their biological targets.[2] Furthermore, fluorine substitution is known to enhance metabolic stability and membrane permeability of drug candidates.[2]

  • The Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amine, providing a key handle for further derivatization and the introduction of diverse chemical moieties.[1][3] This transformation is a cornerstone in the synthesis of many biologically active compounds.

  • The Carboxylic Acid: This functional group is a versatile anchor for the construction of amides and esters, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3]

This unique combination of features has positioned this compound as a valuable scaffold in the development of targeted therapies. In the following sections, we will explore two prominent examples of its application.

Part 1: Anticancer Activity - The Path to Potent BRAF Inhibition

One of the most significant applications of this compound is in the synthesis of potent inhibitors of the BRAF kinase, a key player in the MAPK signaling pathway that is frequently mutated in various cancers, particularly melanoma.[4][5][6] The V600E mutation in BRAF leads to its constitutive activation, driving uncontrolled cell proliferation.

From Simple Amides to a Marketed Drug: A Comparative Analysis

To provide a comparative perspective, we will analyze the performance of Vemurafenib against other known BRAF inhibitors that do not share the same direct synthetic origin from this compound.

Table 1: Comparative Anticancer Activity of BRAF Inhibitors

CompoundTargetCell LineIC50 (nM)Citation(s)
Vemurafenib (PLX4032) BRAF V600EA375 (Melanoma)< 100[6][7]
DabrafenibBRAF V600EA375 (Melanoma)< 100[7]
EncorafenibBRAF V600EA375 (Melanoma)< 40[5]
CI-1040 (MEK inhibitor)MEK1/2A375 (Melanoma)> 1000[4]

Analysis: The data clearly demonstrates the high potency of Vemurafenib against BRAF V600E mutant melanoma cells. Its sub-micromolar IC50 value is comparable to other potent BRAF inhibitors like Dabrafenib and Encorafenib.[5][7] The comparison with a MEK inhibitor, CI-1040, highlights the specific and potent action of Vemurafenib on its intended target.[4] The 2,6-difluoro substitution in the core structure of Vemurafenib is crucial for its high affinity and selectivity.

Experimental Workflow: Synthesis of a Vemurafenib Precursor

The synthesis of Vemurafenib is a multi-step process, but a key transformation involves the formation of an amide bond with a derivative of this compound. The following workflow illustrates the initial steps in creating a core intermediate.

Synthesis_Workflow A This compound C 2,6-Difluoro-3-nitrobenzoyl chloride A->C Acyl chloride formation B Thionyl Chloride (SOCl2) B->C E Amide Coupling C->E D Pyrrolo[2,3-b]pyridine derivative D->E F Vemurafenib Precursor E->F Amide bond formation

Caption: Synthesis of a Vemurafenib precursor.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][8][9][10]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Vemurafenib) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Part 2: Antimicrobial Activity - Targeting Bacterial Cell Division

The 2,6-difluorobenzamide scaffold, readily accessible from this compound via reduction of the nitro group followed by amidation, has emerged as a promising framework for the development of novel antibacterial agents. A key target for these compounds is the bacterial protein FtsZ, an essential and highly conserved protein that plays a central role in bacterial cell division.[11][12] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.

Comparative Analysis of 2,6-Difluorobenzamide Derivatives

Research has shown that substitution at the 3-position of the 2,6-difluorobenzamide ring can significantly impact antibacterial activity.

Table 2: Comparative Antimicrobial Activity of 2,6-Difluorobenzamide Derivatives (FtsZ Inhibitors)

CompoundR Group at 3-positionTarget BacteriaMIC (µg/mL)Citation(s)
Derivative 1 3-chloroalkoxyBacillus subtilis0.25 - 1[11]
Derivative 2 3-bromoalkoxyBacillus subtilis0.25 - 1[11]
Derivative 3 3-alkyloxyBacillus subtilis0.25 - 1[11]
Ciprofloxacin (Fluoroquinolone)Staphylococcus aureus0.6[13]
Ciprofloxacin (Fluoroquinolone)Escherichia coli0.013[13]

Analysis: The 2,6-difluorobenzamide derivatives demonstrate potent activity against Bacillus subtilis, with MIC values in the sub-microgram per milliliter range.[11] Their efficacy against Staphylococcus aureus is also noteworthy.[11] When compared to a well-established fluoroquinolone like Ciprofloxacin, these FtsZ inhibitors show competitive activity, particularly against Gram-positive bacteria. This highlights the potential of the 2,6-difluorobenzamide scaffold as a source of novel antibiotics with a different mechanism of action, which is crucial in the face of growing antibiotic resistance.

Experimental Workflow: Synthesis of 2,6-Difluorobenzamide Derivatives

The synthesis of these antibacterial agents involves a few key transformations starting from this compound.

Antimicrobial_Synthesis_Workflow A This compound C 3-Amino-2,6-difluorobenzoic acid A->C Nitro group reduction B Reduction (e.g., H2, Pd/C) B->C E Amide Coupling (e.g., EDCI, HOBt) C->E D Amine D->E F 2,6-Difluorobenzamide Derivative E->F Amide bond formation

Caption: Synthesis of 2,6-difluorobenzamide derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[1][14][15][16][17]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the lowest concentration of the agent that inhibits visible growth is recorded as the MIC.[14][17]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective bioactive compounds. Its unique structural and electronic features have been successfully exploited to generate both a marketed anticancer drug, Vemurafenib, and a promising class of antibacterial agents targeting FtsZ. The comparative data presented in this guide underscore the significant potential of derivatives from this scaffold. The detailed experimental protocols provided serve as a foundation for researchers to further explore the vast chemical space accessible from this versatile building block, paving the way for the discovery of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B).... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of BRAFV600 mutated melanoma cells after exposure to single.... Retrieved from [Link]

  • Zarqa University. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (1998, November). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 8). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Retrieved from [Link]

  • Nature. (2016, May 24). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Retrieved from [Link]

  • Nature. (2016, March 25). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand?. Retrieved from [Link]

  • ResearchGate. (n.d.). MICs of different fluoroquinolones against 22 S. aureus clinical isolates. Retrieved from [Link]

  • PubMed. (2025, November 1). Fluoroquinolones as versatile scaffolds: Potential for targeting classical and novel mechanisms to combat antibacterial resistance. Retrieved from [Link]

  • PubMed. (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). MICs of fluoroquinolones for E. coli and E. faecium strains. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of Fluoroquinolone drugs. Retrieved from [Link]

  • PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Retrieved from [Link]

  • MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 22). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. Retrieved from [Link]

  • MDPI. (n.d.). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Retrieved from [Link]

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A Researcher's Guide to the Comparative Reactivity of Fluorinated Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and fine chemical synthesis, the selection of a molecular scaffold is a critical decision that dictates the feasibility and efficiency of a synthetic route. Fluorinated nitrobenzoic acids are a class of exceptionally versatile building blocks, offering multiple points for chemical modification. However, not all isomers are created equal. The precise placement of the fluorine and nitro substituents on the benzoic acid ring creates a landscape of finely tuned reactivity. This guide provides an in-depth, objective comparison of these isomers, supported by mechanistic principles and experimental frameworks, to empower scientists in making rational, data-driven decisions for their research.

The Foundation: Electronic Effects of Substituents

The reactivity of the aromatic ring in fluorinated nitrobenzoic acids is a direct consequence of the electronic interplay between three key groups: the carboxylic acid (-COOH), the nitro group (-NO₂), and the fluorine atom (-F).

  • Inductive Effect (-I): As highly electronegative entities, all three substituents pull electron density away from the ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. Fluorine exerts the strongest inductive pull.[1][2]

  • Resonance Effect (R):

    • The nitro group is a powerful resonance-withdrawing group (-R), delocalizing electron density from the ring, particularly from the ortho and para positions. This effect is paramount for stabilizing the key intermediate in nucleophilic aromatic substitution.[3]

    • The carboxylic acid group is also a -R group, deactivating the ring.

    • Fluorine , conversely, has a resonance-donating effect (+R) due to its lone pairs, which opposes its strong -I effect. However, in the context of nucleophilic aromatic substitution, its inductive withdrawal and ability to act as an excellent leaving group are the dominant factors.

This electronic tug-of-war makes the aromatic core electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr), the most synthetically important reaction pathway for these molecules.[4]

The Benchmark Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone for evaluating the comparative reactivity of these isomers. It proceeds via a two-step addition-elimination mechanism, the first step of which is the rate-determining formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][6]

The stability of this complex is the single most important factor governing the reaction rate.[7] Potent electron-withdrawing groups at the ortho and para positions relative to the leaving group (the fluorine atom) are essential for delocalizing the negative charge and stabilizing this intermediate, thereby lowering the activation energy and accelerating the reaction.[6][7]

SNAr_Mechanism cluster_reactants cluster_products Reactant Fluoronitrobenzoic Acid Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate + Nu⁻ (rate-determining) Nu Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - F⁻ (fast) LG Fluoride (F⁻)

Caption: The SNAr addition-elimination mechanism.

Isomer Reactivity: A Head-to-Head Comparison

The relative positions of the nitro and fluoro groups dictate the reactivity of the isomer in SNAr reactions. An isomer's utility is directly proportional to the ability of its nitro group to stabilize the Meisenheimer complex.

IsomerStructure (Illustrative)Nitro Group Position Relative to FluorineExpected SNAr ReactivityMechanistic Rationale
4-Fluoro-3-nitrobenzoic acid orthoVery High The nitro group provides powerful -I and -R stabilization from the ortho position, significantly lowering the activation energy for Meisenheimer complex formation. This is a highly activated substrate.[8][9]
2-Fluoro-5-nitrobenzoic acid paraHigh The nitro group is in the ideal para position to provide strong resonance stabilization for the negative charge that develops on the ring during nucleophilic attack.[7][8]
2-Fluoro-3-nitrobenzoic acid orthoHigh Similar to 4-fluoro-3-nitrobenzoic acid, the ortho nitro group provides excellent stabilization. Reactivity may be slightly modulated by steric interactions with the adjacent carboxylic acid group.
5-Fluoro-2-nitrobenzoic acid metaLow The nitro group is meta to the fluorine. From this position, it can only exert its weaker inductive (-I) effect and cannot provide resonance (-R) stabilization to the Meisenheimer complex. The ring is significantly less activated.[7]

Experimental Protocol: A Framework for Quantitative Comparison

To empirically validate these reactivity differences, a standardized kinetic analysis can be performed. This protocol provides a self-validating system to compare reaction rates.

Objective: To determine the pseudo-first-order rate constants for the SNAr reaction of various fluoronitrobenzoic acid isomers with a model nucleophile.

1. Materials & Reagents:

  • Isomers: 4-Fluoro-3-nitrobenzoic acid, 2-Fluoro-5-nitrobenzoic acid, 5-Fluoro-2-nitrobenzoic acid.

  • Nucleophile: Piperidine or Sodium Methoxide solution in DMSO.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Internal Standard: A stable, non-reactive compound (e.g., naphthalene).

  • Quenching Solution: 0.1 M HCl.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, constant temperature bath, magnetic stirrers, volumetric flasks, and precision pipettes.

2. Experimental Workflow:

Caption: Workflow for kinetic analysis of SNAr reactions.

3. Detailed Steps:

  • Preparation: Create 0.1 M stock solutions of each isomer and the internal standard in DMSO. Prepare a 1.0 M solution of the nucleophile.

  • Reaction: In a sealed vial, combine 5 mL of an isomer stock solution with 0.5 mL of the internal standard solution. Place the vial in a temperature-controlled bath (e.g., 60 °C) and allow it to equilibrate.

  • Initiation: Add 0.5 mL of the equilibrated nucleophile solution to the vial, start a timer, and ensure rapid mixing.

  • Sampling: At set time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a 100 µL aliquot and immediately dispense it into a labeled HPLC vial containing 900 µL of the 0.1 M HCl quenching solution.

  • Analysis: Analyze each quenched sample by HPLC. The disappearance of the starting material peak (relative to the internal standard) is monitored over time.

  • Calculation: Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-kobs). Comparing the kobs values provides a quantitative measure of relative reactivity.

Implications for the Research Professional

Understanding these reactivity tiers is not merely an academic exercise; it has profound practical consequences:

  • For Drug Developers: A highly reactive isomer like 4-fluoro-3-nitrobenzoic acid is ideal for building molecular libraries.[9][10] It allows for the use of a wide array of weak nucleophiles (e.g., azoles, anilines) under mild conditions, preserving sensitive functionalities elsewhere in the molecule. In contrast, a less reactive isomer might require harsh conditions (high temperature, strong base) that limit synthetic options.

  • For Process Chemists: A faster reaction translates directly to higher throughput, lower energy consumption, and improved process economics on an industrial scale. Choosing a highly activated isomer can be the difference between a viable manufacturing process and an inefficient one.

  • For Synthetic Strategists: The predictable reactivity allows for regioselective functionalization. One can selectively react at the activated fluoro-position while leaving other parts of the molecule, or even other halogen substituents, untouched.

References

  • Substituent Effects on Acidity. (2021). Chemistry LibreTexts. [Link]

  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile. (2009). ResearchGate. [Link]

  • Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

  • Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. The Journal of Organic Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). PMC - NIH. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). NIH. [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. [Link]

  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? (2020). Chemistry Stack Exchange. [Link]

  • What is order of acidity between benzoic acid&p-Nitro benzoic acid? (2017). Quora. [Link]

  • Aromatic Substitution. Vapourtec Flow Chemistry. [Link]

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analytical standards for 2,6-Difluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Standards of 2,6-Difluoro-3-nitrobenzoic Acid

For professionals in pharmaceutical research and development, the integrity of a starting material is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of a final active pharmaceutical ingredient (API) are built. This compound (CAS No. 83141-10-0) serves as a critical building block in the synthesis of numerous therapeutic agents, including advanced kinase inhibitors like vemurafenib.[1][2] Its unique structure, featuring two ortho-fluorine atoms and a nitro group, provides versatile reactivity for complex molecular construction.[3] This guide provides a comprehensive comparison of the essential analytical techniques required to establish a robust quality standard for this key intermediate, grounded in practical, field-proven insights.

Before delving into complex analytical methodologies, establishing a baseline of the compound's physical and chemical properties is essential. This data informs everything from solvent selection for analysis to expected molecular weight in mass spectrometry.

PropertyValueSource(s)
CAS Number 83141-10-0[4][5][6]
Molecular Formula C₇H₃F₂NO₄[2][5][6]
Molecular Weight 203.10 g/mol [2][4][5]
IUPAC Name This compound[5][6]
Appearance White to light yellow crystalline powder
Melting Point 95 to 101 °C[6]
InChIKey PDDHSNODMFIIRV-UHFFFAOYSA-N[4][5][6]

Core Analytical Techniques: A Comparative Overview

A multi-pronged analytical approach is non-negotiable for the comprehensive characterization of a pharmaceutical intermediate. No single technique can simultaneously confirm identity, quantify purity, and identify unknown impurities. The following sections compare the primary methods, explaining their specific roles and the causality behind their application.

Analytical TechniquePrimary ApplicationKey AdvantagesLimitations
HPLC-UV/PDA Purity assessment, quantification of impuritiesHigh selectivity and sensitivity for non-volatile compounds; robust and reproducible.[4][7]Requires a suitable chromophore; may not be suitable for volatile impurities.
GC-MS Purity assessment, identification of volatile impuritiesHigh specificity and structural information from mass fragmentation.[4][7]Often requires derivatization for non-volatile analytes like carboxylic acids.[4]
NMR Spectroscopy Definitive structure elucidation and identificationProvides unambiguous structural information and atom connectivity.Relatively low sensitivity compared to chromatographic methods.
FTIR Spectroscopy Functional group identificationFast, non-destructive, and excellent for confirming the presence of key chemical bonds.[8]Provides limited information on overall molecular structure or purity.
HRMS (e.g., ESI-MS) Accurate molecular weight determinationConfirms elemental composition with a high degree of confidence.[4]Provides little information on isomeric impurities.

Chromatographic Methods for Purity and Impurity Profiling

The core of quality control lies in quantifying the analyte and detecting any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

For a moderately polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It offers excellent resolution for separating the main component from potential impurities such as positional isomers (e.g., 2-bromo-5-nitrobenzoic acid in a similar synthesis) or unreacted starting materials.[9]

  • Instrumentation:

    • HPLC system with a Photodiode Array (PDA) or UV-Vis detector.

    • Chromatography data station (e.g., Empower™, Chromeleon™).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3 µm particle size.

      • Expert's Rationale: A C18 stationary phase provides the necessary hydrophobic retention for aromatic acids, while the 3 µm particle size ensures high efficiency and good peak resolution.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Expert's Rationale: TFA acts as an ion-pairing agent and acidifies the mobile phase, suppressing the ionization of the carboxylic acid group. This ensures a single, well-defined analyte peak with good symmetry.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm.[10]

      • Expert's Rationale: Nitro-substituted benzoic acids typically exhibit strong UV absorbance near this wavelength, providing high sensitivity.[9] A PDA detector is recommended to assess peak purity and detect co-eluting impurities with different UV spectra.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Prepare a solution of 0.5 mg/mL in the diluent. Sonicate to dissolve and filter through a 0.45 µm syringe filter.

  • System Suitability:

    • Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Prepare Mobile Phase (0.1% TFA in H2O/ACN) SamplePrep Prepare Sample (0.5 mg/mL in Diluent) SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability SampleInjection Inject Sample (10 µL) SystemSuitability->SampleInjection DataAcquisition Acquire Data (235 nm) SampleInjection->DataAcquisition Integration Integrate Peaks DataAcquisition->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is preferred, GC-MS is a powerful tool for identifying volatile or semi-volatile impurities that might not be detected by HPLC. Commercial suppliers often use GC to certify purity above 98.0%.[4] Due to the low volatility of the carboxylic acid, a derivatization step to convert it into a more volatile ester (e.g., methyl ester) is often required for robust analysis.[4]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide the definitive evidence of a molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural confirmation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is necessary for full characterization.

Published data for the compound in DMSO-d₆ shows two key signals corresponding to the two aromatic protons.[1]

  • δ 8.37 (td, J = 9.2, 5.6 Hz, 1H)

  • δ 7.46 (t, J = 9.2 Hz, 1H)

    • Expert's Rationale: The downfield shift of the proton at 8.37 ppm is due to the deshielding effects of the adjacent nitro group and fluorine atom. The observed splitting patterns (triplet of doublets and triplet) arise from coupling to the adjacent aromatic proton and the two fluorine atoms. The broad singlet for the carboxylic acid proton is typically observed further downfield (>13 ppm) and may not always be reported.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert's Rationale: DMSO-d₆ is an excellent solvent for polar aromatic acids and allows for the observation of the acidic proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[4]

  • ~3000 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid dimer.

  • ~1710 cm⁻¹ (strong, sharp): C=O (carbonyl) stretching of the carboxylic acid.[4]

  • ~1540 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group.

  • ~1250 cm⁻¹ (strong): C-F stretching vibrations.

A Holistic Analytical Strategy

A robust analytical standard relies on the strategic integration of these techniques. Chromatography establishes purity, while spectroscopy confirms identity.

Analytical_Strategy cluster_identity Identity Confirmation cluster_purity Purity & Impurity Assessment Compound This compound (Incoming Material) NMR NMR (1H, 13C, 19F) - Definitive Structure Compound->NMR FTIR FTIR - Functional Groups Compound->FTIR HRMS HRMS - Molecular Formula Compound->HRMS HPLC HPLC-PDA - Main Assay & Impurities Compound->HPLC GCMS GC-MS - Volatile Impurities Compound->GCMS Report Certificate of Analysis (CofA) NMR->Report FTIR->Report HRMS->Report HPLC->Report GCMS->Report

Caption: Integrated analytical strategy for quality control.

Conclusion

The analytical characterization of this compound is a critical step in the pharmaceutical supply chain. It demands more than a single purity value; it requires a holistic and orthogonal approach. By combining the quantitative power of chromatography (HPLC and GC-MS) with the definitive structural insights from spectroscopy (NMR, FTIR, and HRMS), researchers and drug development professionals can establish a comprehensive analytical standard. This ensures the material's identity, purity, and consistency, thereby safeguarding the quality and integrity of the subsequent API and the final therapeutic product.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-127774). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, 2-nitro-5-fluorophenyl ester. Retrieved from [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Al-Okbi, S. Y. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H3F2NO4). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Difluorobenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ZORA. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Retrieved from [Link]

  • PubMed. (2010). FTIR and Raman Spectra and Optimized Geometry of 2,3,6-tri-fluorobenzoic Acid Dimer: A DFT and SQMFF Study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

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A Comparative Guide to a Validated HPLC Method for Purity Confirmation of 2,6-Difluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. 2,6-Difluoro-3-nitrobenzoic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors and fluoroquinolone antibacterials[1][2]. Its strategic importance necessitates a robust, reliable, and validated analytical method for purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies and presents a detailed, validated protocol for confirming the purity of this compound, designed for researchers, scientists, and drug development professionals.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques for evaluating the assay and organic impurities of drug substances and products[3][4]. Its widespread adoption is attributable to its high sensitivity, resolving power, and versatility, allowing for the separation, identification, and quantification of the main component and any process-related impurities or degradation products[5][6]. For a substituted aromatic carboxylic acid like this compound, reversed-phase HPLC (RP-HPLC) is the most effective and widely used approach due to its proficiency in separating polar compounds[7][8].

The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically a C18 bonded silica) and a polar mobile phase[9]. The separation is driven by the differential hydrophobic interactions of the sample components with the stationary phase. By modulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, and adjusting the pH, a fine-tuned separation can be achieved.

Comparative Analysis of HPLC Methodologies

The development of a suitable HPLC method for this compound requires careful consideration of several critical parameters. The choice of stationary phase, mobile phase composition, and detector wavelength all play pivotal roles in achieving optimal separation and sensitivity.

Stationary Phase Selection: C18 as the Workhorse

For the analysis of aromatic carboxylic acids, a C18 (octadecyl) bonded silica column is the most common and effective choice[7][9]. The long alkyl chains provide a sufficiently hydrophobic surface to retain the aromatic ring of this compound and its potential impurities. The choice between different C18 columns often comes down to particle size (with smaller particles offering higher efficiency) and end-capping, which minimizes the interaction of polar analytes with residual silanol groups on the silica surface, thereby reducing peak tailing.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is arguably the most critical factor in achieving the desired separation. For acidic analytes like this compound, controlling the pH of the aqueous component of the mobile phase is essential. By maintaining a pH well below the pKa of the carboxylic acid group (ion suppression), the analyte is kept in its neutral, more hydrophobic form, leading to better retention and sharper peaks on a reversed-phase column[10].

Here, we compare two common approaches for mobile phase acidification:

  • Phosphoric Acid: A non-volatile acid that provides excellent buffering capacity and is suitable for UV detection. It is a robust choice for routine quality control applications.

  • Formic Acid/Trifluoroacetic Acid (TFA): Volatile acids that are compatible with mass spectrometry (MS) detectors[11]. This is a crucial consideration if impurity identification by LC-MS is anticipated.

The organic modifier, typically acetonitrile, is chosen for its low viscosity and UV transparency. The ratio of the aqueous to the organic phase can be optimized through either an isocratic (constant composition) or gradient (varied composition) elution. A gradient elution is often preferred for impurity profiling as it allows for the effective separation of compounds with a wide range of polarities.

The following table summarizes a comparison of potential HPLC conditions:

ParameterMethod A (Routine QC)Method B (LC-MS Compatibility)Rationale for Recommended Method
Stationary Phase C18 bonded silica (5 µm, 150 mm x 4.6 mm)C18 bonded silica (3 µm, 100 mm x 2.1 mm)A standard C18 column provides a good balance of performance and cost-effectiveness.
Mobile Phase A 0.1% Phosphoric acid in water0.1% Formic acid in waterPhosphoric acid offers robust pH control for UV-based analysis.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a versatile organic modifier with good UV transparency.
Elution Type GradientGradientA gradient elution is superior for separating impurities with varying polarities.
Flow Rate 1.0 mL/min0.4 mL/minThe flow rate is adjusted based on the column dimensions.
Detection UV at 254 nmUV at 254 nm and/or MS254 nm is a common wavelength for aromatic compounds with nitro groups.

Validated HPLC Protocol for Purity Confirmation

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis. The validation of this method should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1)[12][13][14][15].

Experimental Workflow

The overall workflow for the purity determination is illustrated in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation system_suitability System Suitability Test prep_mobile->system_suitability prep_std Standard Solution Preparation prep_std->system_suitability prep_sample Sample Solution Preparation sample_injection Sample Injection prep_sample->sample_injection system_suitability->sample_injection Pass peak_integration Peak Integration & Identification sample_injection->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc

Caption: Experimental workflow for HPLC purity analysis.

Step-by-Step Methodology

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (85%).

  • Reference standard of this compound.

  • The sample of this compound to be tested.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water. (Add 1.0 mL of 85% phosphoric acid to 1 L of water).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability: Before sample analysis, inject the standard solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the main peak is ≤ 2.0.

  • Theoretical plates for the main peak are ≥ 2000.

  • Relative Standard Deviation (RSD) of the peak area for the replicate injections is ≤ 2.0%.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Perform the system suitability test.

  • Once the system suitability criteria are met, inject the sample solution.

  • Integrate the peaks in the resulting chromatogram.

6. Purity Calculation: The purity of the sample is calculated based on the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Potential Impurities

The primary impurities in this compound are typically process-related, arising from the nitration of 2,6-difluorobenzoic acid[16]. These can include:

  • Unreacted starting material: 2,6-difluorobenzoic acid.

  • Positional isomers: Other nitrated isomers of 2,6-difluorobenzoic acid.

  • Over-nitrated products: Dinitro-substituted difluorobenzoic acids.

The developed HPLC method should demonstrate specificity by providing baseline resolution between the main peak of this compound and the peaks of any potential impurities.

Data Presentation and Interpretation

The results of the HPLC analysis should be presented in a clear and concise manner. A table summarizing the retention times, peak areas, and calculated area percentages for the main peak and all detected impurities is essential.

Hypothetical Comparative Data:

CompoundRetention Time (min)AreaArea %
Impurity 1 (Isomer)10.5150000.10
This compound12.21497000099.80
Impurity 2 (Starting Material)8.1300000.10
Total 15015000 100.00

This data clearly indicates a high purity of the analyzed sample, with minor levels of two impurities.

Conclusion

This guide has provided a comprehensive overview of the principles and practices for confirming the purity of this compound using a validated HPLC method. By understanding the rationale behind the experimental choices and adhering to a robust, self-validating protocol, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate. The presented method, grounded in established chromatographic principles and regulatory expectations, offers a reliable framework for routine quality control and research applications.

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  • BLD Pharm. (n.d.). 83141-10-0|this compound.
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A Comparative Crystallographic Guide to 2,6-Difluoro-3-nitrobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Fluorinated Nitroaromatics

2,6-Difluoro-3-nitrobenzoic acid is a highly versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] The strategic placement of two ortho-fluorine atoms, a nitro group, and a carboxylic acid functionality provides multiple reactive sites for creating a diverse library of derivatives.[1][2] The fluorine atoms can enhance metabolic stability and lipophilicity in drug candidates, while the nitro group serves as a key synthetic handle, often being reduced to an amine for further elaboration.[1]

Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and crystal engineering. X-ray crystallography provides definitive insights into molecular conformation and, crucially, the landscape of intermolecular interactions that govern how these molecules assemble in the solid state. This guide offers a comparative analysis of the crystallographic features of this compound derivatives, using the well-characterized structure of its parent precursor, 2,6-difluorobenzoic acid, as a foundational benchmark. We will explore the causal relationships between chemical modifications and their crystallographic consequences, providing both field-proven insights and detailed experimental protocols.

Part 1: From Precursor to Derivative - A Crystallographic Comparison

The introduction of a nitro group at the 3-position of 2,6-difluorobenzoic acid dramatically alters the electronic and steric profile of the molecule. This substitution is expected to have a profound impact on the resulting crystal packing.

Benchmark Structure: 2,6-Difluorobenzoic Acid

The crystal structure of 2,6-difluorobenzoic acid has been determined, providing a solid experimental baseline.[3][4]

  • Key Structural Feature: Like most benzoic acids, it forms a classic centrosymmetric dimer in the solid state.[2][3][4] This robust and predictable motif is formed by a pair of O—H⋯O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a characteristic R²₂(8) graph set loop.[3][4]

  • Conformation: The molecule is not perfectly planar. The steric strain induced by the two ortho-fluorine atoms forces the carboxylic acid group to twist out of the plane of the benzene ring. The reported dihedral angle between the carboxylate group and the benzene ring is a significant 33.70°.[3][4]

  • Intermolecular Interactions: Beyond the primary dimer formation, the crystal lattice is stabilized by weaker C—H⋯F hydrogen bonds, which link the dimers into sheets.[3][4]

Hypothesized Structure: this compound

While an experimentally determined public structure for this compound is not available in this analysis, we can make an expert-informed hypothesis based on established principles of crystal engineering.

  • Expected Primary Motif: The powerful carboxylic acid hydrogen bonding is almost certain to dominate, leading to the formation of the same centrosymmetric R²₂(8) dimer observed in its precursor.[2]

  • Conformational Adjustments: The addition of the bulky nitro group adjacent to a fluorine atom will likely increase steric hindrance. This may lead to an even greater twist in the carboxylic acid group relative to the aromatic ring. Furthermore, the nitro group itself will likely be twisted out of the ring plane to minimize steric repulsion with the adjacent fluorine.

  • New Intermolecular Interactions: The nitro group introduces new possibilities for crystal packing. Weak C—H⋯O interactions involving the nitro oxygen atoms are probable. More significantly, the potential for N⋯O interactions between nitro groups on adjacent dimers could play a role in the overall packing scheme, a phenomenon noted in other nitro-containing compounds.[5]

Further Derivatization: Amides and Esters

Synthesizing derivatives by modifying the carboxylic acid group fundamentally alters the hydrogen bonding landscape and, therefore, the crystal structure.

  • Amide Derivatives (e.g., 2,6-Difluoro-3-nitrobenzamide): Converting the carboxylic acid to a primary amide replaces the O—H donor and C=O acceptor of the dimer with an N—H₂ donor group and a C=O acceptor. This completely disrupts the dimer motif and introduces a strong hydrogen bond donor. The resulting crystal structure would likely be dominated by N—H⋯O hydrogen bonds, potentially forming chains or more complex three-dimensional networks, a common feature in primary amides.

  • Ester Derivatives (e.g., Methyl 2,6-Difluoro-3-nitrobenzoate): Esterification removes the strong hydrogen bond donor entirely.[6] The crystal packing of an ester derivative would be governed by much weaker interactions, such as C—H⋯O, C—H⋯F, and potential π–π stacking interactions between the aromatic rings. The absence of strong, directional hydrogen bonds can sometimes lead to more complex or less predictable packing arrangements.

Part 2: Comparative Data & Visualization

The following table summarizes the known crystallographic data for the benchmark precursor and provides a comparison with a related difluorobenzoic acid isomer to illustrate the impact of substituent positioning.

Parameter2,6-Difluorobenzoic Acid[3][4]2,3-Difluorobenzoic Acid[7]
Formula C₇H₄F₂O₂C₇H₄F₂O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 3.65173.761
b (Å) 14.12146.520
c (Å) 12.285026.521
β (°) ** 95.65192.27
Volume (ų) **630.42649.8
Primary H-Bond Motif Centrosymmetric Dimer (R²₂(8))Centrosymmetric Dimer
Secondary Interactions C—H⋯FC—H⋯F, C—H⋯O
Temperature (K) 100293
Visualizing Crystallographic Workflows and Interactions

To successfully move from a synthesized compound to a solved crystal structure, a logical workflow must be followed. The choice of crystallization method is critical and depends on the compound's solubility and stability.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Syn Synthesis of Derivative Pur Purification (e.g., Column Chromatography) Syn->Pur Sol Solvent Screening Pur->Sol Cry Crystal Growth Sol->Cry Mount Crystal Mounting Cry->Mount Data Data Collection (Diffractometer) Mount->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Refinement & Validation Solve->Refine Report Report Refine->Report Final Structure & Report

Caption: General workflow for single-crystal X-ray crystallography.

The intermolecular forces dictate the final crystal lattice. For the parent compound, 2,6-difluorobenzoic acid, the combination of strong and weak hydrogen bonds creates a layered structure.

G cluster_dimer1 Dimer 1 cluster_dimer2 Dimer 2 M1 Molecule A M2 Molecule B M1->M2 O-H···O (Strong H-Bond) M3 Molecule C M1->M3 C-H···F (Weak H-Bond) M4 Molecule D M2->M4 C-H···F (Weak H-Bond) M3->M4 O-H···O (Strong H-Bond)

Caption: Intermolecular interactions in 2,6-difluorobenzoic acid.

Part 3: Experimental Protocols

The protocols described below are self-validating systems designed for achieving high-quality single crystals suitable for X-ray diffraction.

Protocol 1: Synthesis of 2,6-Difluoro-3-nitrobenzamide

This protocol details the conversion of the carboxylic acid to a primary amide, a common derivatization.

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1.0 g of this compound in 10 mL of dichloromethane (DCM). Add 2-3 drops of dimethylformamide (DMF) as a catalyst. Slowly add 1.5 equivalents of oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The completion of the reaction is typically indicated by the cessation of gas evolution and the formation of a clear solution.

  • Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in 10 mL of fresh DCM and cool to 0 °C. In a separate flask, prepare a solution of 5 equivalents of aqueous ammonia. Add the ammonia solution dropwise to the acid chloride solution with vigorous stirring.

  • Workup and Purification: Stir for 1 hour, then separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent to yield the crude amide. Purify via recrystallization or column chromatography.

Protocol 2: Single Crystal Growth by Slow Evaporation

This is a robust and widely applicable technique for growing high-quality crystals. The key is to identify a solvent system where the compound is moderately soluble.[8][9][10]

  • Solvent Selection: Test the solubility of the purified derivative in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane). The ideal solvent is one in which the compound is soluble when heated but only sparingly soluble at room temperature.[9][10]

  • Prepare a Saturated Solution: Gently heat the chosen solvent and add the compound portion-wise until a saturated or near-saturated solution is achieved.[8] It is crucial not to add an excess of solvent.[9]

  • Filtration: If any solid impurities remain, perform a hot gravity filtration to remove them, ensuring the solution remains hot to prevent premature crystallization.[9]

  • Crystal Growth: Transfer the clear, hot solution to a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes from a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Isolation: Once well-formed crystals appear, carefully decant the mother liquor and gently wash the crystals with a small amount of ice-cold solvent.[8] Dry the crystals on filter paper.

Trustworthiness Note: Successful crystallization often requires patience and iteration. If crystals do not form, common troubleshooting steps include scratching the inside of the vial with a glass rod to create nucleation sites or adding a tiny "seed" crystal from a previous attempt.[8] If the compound "oils out" or precipitates as a powder, the cooling rate may be too fast, or the solution may be too concentrated.

Conclusion and Future Outlook

The crystallographic analysis of this compound and its derivatives is a study in the interplay of strong and weak intermolecular forces. While the parent 2,6-difluorobenzoic acid provides a clear benchmark with its classic hydrogen-bonded dimer structure, the addition of a nitro group and subsequent derivatization of the carboxylic acid introduce predictable yet significant changes. The disruption of the dimer motif in amides and the reliance on weaker forces in esters highlight the power of targeted chemical modification to control solid-state architecture. For drug development professionals, understanding these packing motifs is crucial, as different crystal forms (polymorphs) can have different solubilities and bioavailabilities. Future work should focus on obtaining experimental crystal structures for the title compound and its key amide and ester derivatives to validate these hypotheses and further enrich our understanding of this important family of synthetic building blocks.

References

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A Comparative Guide to the Synthesis Efficiency of Fluoronitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluoronitrobenzoic acids represent a critically important class of building blocks. The strategic placement of electron-withdrawing nitro and fluorine groups on the benzoic acid scaffold imparts unique physicochemical properties, rendering these molecules invaluable precursors for a diverse array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] This guide offers a comparative analysis of the synthesis efficiency for several key fluoronitrobenzoic acid isomers, providing experimental data and insights to inform synthetic strategy and decision-making in research and development.

The Synthetic Challenge: Regioselectivity and Efficiency

The primary challenge in the synthesis of fluoronitrobenzoic acid isomers lies in achieving high regioselectivity and overall yield. The directing effects of the fluorine and carboxyl groups on the aromatic ring during electrophilic nitration, or the choice of starting materials for alternative routes such as oxidation or substitution, are paramount considerations. This guide will delve into the common synthetic pathways for prominent isomers, highlighting the efficiencies and underlying chemical principles of each approach.

Comparative Synthesis of Key Isomers

The following sections provide a detailed comparison of the synthetic routes and efficiencies for several commercially and synthetically important fluoronitrobenzoic acid isomers.

4-Fluoro-3-nitrobenzoic Acid

A versatile intermediate, 4-fluoro-3-nitrobenzoic acid is crucial for the synthesis of various bioactive molecules, including benzimidazoles.[3] Its synthesis is most commonly achieved through the direct nitration of 4-fluorobenzoic acid.

Synthetic Pathway:

4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluorobenzoic Acid->4-Fluoro-3-nitrobenzoic Acid H₂SO₄, KNO₃

A common synthetic route to 4-Fluoro-3-nitrobenzoic acid.

Experimental Protocol:

A straightforward and high-yielding protocol involves the nitration of 4-fluorobenzoic acid using potassium nitrate in concentrated sulfuric acid. To a cooled solution of 4-fluorobenzoic acid in concentrated sulfuric acid, potassium nitrate is added portion-wise. The reaction mixture is stirred, typically overnight at room temperature, before being quenched on ice. The solid product is then collected by filtration.[5]

Efficiency Analysis:

This method is highly efficient, with reported yields reaching up to 90%.[5] The high regioselectivity is governed by the directing effects of the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing) groups, which both favor substitution at the 3-position.

5-Fluoro-2-nitrobenzoic Acid

5-Fluoro-2-nitrobenzoic acid is another key building block in medicinal chemistry. Its synthesis typically starts from 3-fluorobenzoic acid.

Synthetic Pathway:

3-Fluorobenzoic Acid 3-Fluorobenzoic Acid 5-Fluoro-2-nitrobenzoic Acid 5-Fluoro-2-nitrobenzoic Acid 3-Fluorobenzoic Acid->5-Fluoro-2-nitrobenzoic Acid H₂SO₄, HNO₃ 2-Fluoro-3-nitrotoluene 2-Fluoro-3-nitrotoluene 2-Fluoro-3-nitrobenzoic Acid 2-Fluoro-3-nitrobenzoic Acid 2-Fluoro-3-nitrotoluene->2-Fluoro-3-nitrobenzoic Acid Na₂Cr₂O₇, H₂O, Isopropanol

Oxidation route to 2-Fluoro-3-nitrobenzoic acid.

Experimental Protocol (Oxidation):

2-Fluoro-3-nitrotoluene is dissolved in a mixture of isopropanol and water, and sodium dichromate is added. The reaction is stirred at room temperature for several hours. After filtration, the organic solvent is removed under reduced pressure, and the product is recrystallized from water. [6] Efficiency Analysis (Oxidation):

This oxidation method is highly efficient, with a reported yield of 96%. [6]The challenge with this approach lies in the availability and synthesis of the starting material, 2-fluoro-3-nitrotoluene.

Synthetic Pathway 2: Multi-step Synthesis

A more recent, patented approach involves a three-step synthesis starting from 2-chloro-3-nitrotoluene. [7]

2-Chloro-3-nitrotoluene 2-Chloro-3-nitrotoluene 2-Chloro-3-nitrobenzaldehyde 2-Chloro-3-nitrobenzaldehyde 2-Chloro-3-nitrotoluene->2-Chloro-3-nitrobenzaldehyde Oxidation 2-Fluoro-3-nitrobenzaldehyde 2-Fluoro-3-nitrobenzaldehyde 2-Chloro-3-nitrobenzaldehyde->2-Fluoro-3-nitrobenzaldehyde Halogen Exchange 2-Fluoro-3-nitrobenzoic Acid 2-Fluoro-3-nitrobenzoic Acid 2-Fluoro-3-nitrobenzaldehyde->2-Fluoro-3-nitrobenzoic Acid Oxidation

Multi-step synthesis of 2-Fluoro-3-nitrobenzoic acid.

Efficiency Analysis (Multi-step):

The initial oxidation of 2-chloro-3-nitrotoluene to the corresponding benzaldehyde proceeds with yields of 74-79.5%. [7]While the overall yield for the entire sequence is not explicitly stated in a single source, a related patent starting from o-methylphenol describes the overall process as high-yielding and suitable for large-scale production. [8]This route avoids the direct use of potentially hazardous oxidizing agents like potassium permanganate on the toluene derivative. [7]

2-Fluoro-4-nitrobenzoic Acid

The synthesis of 2-fluoro-4-nitrobenzoic acid is typically achieved by the oxidation of 2-fluoro-4-nitrotoluene.

Synthetic Pathway:

2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrobenzoic Acid 2-Fluoro-4-nitrobenzoic Acid 2-Fluoro-4-nitrotoluene->2-Fluoro-4-nitrobenzoic Acid Oxidizing Agent 2-Fluoro-4-methyl-1-nitrobenzene 2-Fluoro-4-methyl-1-nitrobenzene 3-Fluoro-4-nitrobenzoic Acid 3-Fluoro-4-nitrobenzoic Acid 2-Fluoro-4-methyl-1-nitrobenzene->3-Fluoro-4-nitrobenzoic Acid K₂Cr₂O₇, H₂SO₄, Acetic Acid

Synthesis of 3-Fluoro-4-nitrobenzoic acid.

Experimental Protocol:

2-Fluoro-4-methyl-1-nitrobenzene is added to a suspension of potassium dichromate in glacial acetic acid and concentrated sulfuric acid. The mixture is heated, then cooled and quenched with ice. The product is extracted with an organic solvent.

[9]Efficiency Analysis:

This method provides a good yield of 83%. S[9]imilar to other oxidation routes, the availability of the starting material is a key consideration.

Summary of Synthesis Efficiencies

IsomerStarting MaterialReagentsYield (%)Reference(s)
4-Fluoro-3-nitrobenzoic Acid 4-Fluorobenzoic AcidH₂SO₄, KNO₃90
5-Fluoro-2-nitrobenzoic Acid 3-Fluorobenzoic AcidH₂SO₄, HNO₃93-97
2-Fluoro-3-nitrobenzoic Acid 2-Fluoro-3-nitrotolueneNa₂Cr₂O₇96
2-Fluoro-4-nitrobenzoic Acid 2-Fluoro-4-nitrotolueneCrO₃, Periodic Acid81
3-Fluoro-4-nitrobenzoic Acid 2-Fluoro-4-methyl-1-nitrobenzeneK₂Cr₂O₇, H₂SO₄83

Conclusion

The efficient synthesis of fluoronitrobenzoic acid isomers is highly dependent on the target isomer and the chosen synthetic strategy. For isomers where the directing effects of the substituents align favorably, such as in the synthesis of 4-fluoro-3-nitrobenzoic acid and 5-fluoro-2-nitrobenzoic acid via direct nitration, excellent yields can be achieved through straightforward, one-step procedures. For other isomers, multi-step routes involving the oxidation of a pre-functionalized toluene derivative are often necessary. While these routes can also be high-yielding, they require access to the appropriate starting materials. The choice of oxidizing agent can also significantly impact the yield and reaction conditions. This guide provides a foundation for researchers and drug development professionals to make informed decisions when selecting a synthetic route for a particular fluoronitrobenzoic acid isomer, balancing factors of efficiency, cost, safety, and scalability.

References

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  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
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  • Google Patents. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.

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A Senior Application Scientist's Guide to 2,6-Difluoro-3-nitrobenzoic Acid: A Comparative Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2,6-Difluoro-3-nitrobenzoic acid (DFNBA) has emerged as a pivotal building block, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its value lies in the unique arrangement of three distinct functional groups—a carboxylic acid, a nitro group, and two ortho-positioned fluorine atoms—on a single aromatic scaffold.[2][3] This trifecta of reactivity allows for a diverse range of chemical transformations, enabling chemists to streamline synthetic pathways, reduce step counts, and improve overall yields.[2]

This guide provides an in-depth analysis of DFNBA's applications, offering a comparative perspective against alternative synthetic strategies. We will delve into its synthesis, core reactivity, and its role in the production of high-value compounds, supported by experimental protocols and data-driven comparisons.

Physicochemical Properties and Synthesis

A foundational understanding of a reagent begins with its physical properties and a reliable method for its preparation.

PropertyValueReference
CAS Number 83141-10-0[1][4]
Molecular Formula C₇H₃F₂NO₄[4]
Molecular Weight 203.10 g/mol [4]
Appearance White to light yellow crystalline powder[1]
Melting Point 101 - 105 °C[1]
Established Synthetic Route: Electrophilic Nitration

The most common and established method for synthesizing DFNBA is the direct electrophilic nitration of 2,6-difluorobenzoic acid.[3] The regioselectivity of this reaction is a textbook example of substituent effects in electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are deactivating but ortho, para-directing. The outcome is nitration at the C3 position, which is meta to the carboxyl group and ortho to a fluorine atom.[3] The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of a nitrate source and concentrated sulfuric acid.[3]

G cluster_0 Synthesis of this compound cluster_1 Reagents A 2,6-Difluorobenzoic Acid C This compound A->C Electrophilic Aromatic Substitution B Nitronium Ion (NO₂⁺) B->C R1 Potassium Nitrate (KNO₃) or Nitric Acid (HNO₃) R1->B generates R2 Sulfuric Acid (H₂SO₄) R2->B generates

Caption: Synthesis of DFNBA via nitration.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory-scale preparations.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2,6-difluorobenzoic acid (1.4 g, 9 mmol) to the cooled sulfuric acid while stirring.

  • Nitration: Gradually add potassium nitrate (1.0 g, 9.9 mmol) in portions, ensuring the temperature remains at or below 5 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 24 hours.

  • Workup: Carefully pour the reaction mixture into ice water. An off-white precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Wash the resulting solid with diethyl ether to remove impurities and dry to yield this compound. A typical reported yield for this procedure is approximately 71%.[5]

Core Applications & Comparative Analysis

DFNBA's utility stems from the sequential or orthogonal reactivity of its functional groups. We will explore its primary transformations and compare the DFNBA-based approach to other synthetic strategies.

Gateway to Anilines: Nitro Group Reduction

A frequent and critical transformation is the reduction of the nitro group to an amine, yielding 3-Amino-2,6-difluorobenzoic acid.[3] This aniline derivative is a versatile intermediate in its own right, opening pathways to diazotization reactions, amide bond formations, and the construction of heterocyclic systems.[3]

G A This compound B 3-Amino-2,6-difluorobenzoic Acid A->B Reduction C Catalytic Hydrogenation (H₂/Pd) or Chemical Reduction (SnCl₂, Fe/HCl) C->A

Caption: Reduction of DFNBA to its amino derivative.

Comparative Advantage: The strategic advantage of installing the nitro group via nitration of a difluorinated precursor, as opposed to starting with a nitro-aniline and attempting fluorination, is significant. Aromatic fluorination reactions often require harsh conditions and can suffer from poor regioselectivity, whereas the nitration of 2,6-difluorobenzoic acid is highly regioselective and uses common laboratory reagents.[3]

Case Study: Synthesis of Vemurafenib (B-Raf Kinase Inhibitor)

DFNBA is a crucial starting material for the synthesis of Vemurafenib, a potent B-Raf kinase inhibitor used in the treatment of melanoma.[3][5] This synthesis highlights the strategic utility of DFNBA's functional handles.

DFNBA-based Route:

G DFNBA This compound Step1 Amide Coupling DFNBA->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Intermediate2 Aniline Intermediate Step2->Intermediate2 Step3 Final Coupling Intermediate2->Step3 Vemurafenib Vemurafenib Step3->Vemurafenib

Caption: Simplified workflow for Vemurafenib synthesis from DFNBA.

Comparative Analysis vs. Alternative Building Blocks:

Let's compare the DFNBA route to a hypothetical route using a less functionalized starting material, such as 1,3-difluorobenzene.

FeatureDFNBA RouteAlternative Route (from 1,3-difluorobenzene)Rationale & Supporting Data
Starting Material This compound1,3-DifluorobenzeneDFNBA is an "advanced intermediate" containing most of the final core structure.[2]
Key Steps 1. Amide formation2. Nitro reduction3. Final coupling1. Nitration2. Bromination/Iodination3. Carboxylation4. Amide formation5. Nitro reduction6. Final couplingThe alternative route requires additional steps to install the carboxylic acid and a handle for coupling, increasing step count and potentially lowering overall yield.
Regioselectivity HighPotentially problematicNitrating 1,3-difluorobenzene can lead to a mixture of isomers, requiring costly and difficult separation. The DFNBA route avoids this issue as the regiochemistry is pre-defined.
Overall Efficiency HigherLowerBy reducing the number of synthetic steps and avoiding complex purification of isomers, the DFNBA route is more efficient and scalable.[2]

The use of DFNBA provides a distinct strategic advantage by embedding the required functional groups with the correct regiochemistry from the outset. This pre-functionalization minimizes the need for additional, often low-yielding or non-selective, synthetic steps. The presence of the fluorine atoms also contributes to the final drug's desired pharmacological properties, such as enhanced metabolic stability and lipophilicity.[2]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for efficient and targeted organic synthesis. Its well-defined reactivity and multifunctional nature make it an invaluable precursor in the pharmaceutical and agrochemical industries.[1][6] By leveraging DFNBA as an advanced intermediate, researchers can significantly shorten synthetic routes, overcome challenges of regioselectivity, and improve overall yields. As demonstrated in the synthesis of complex targets like Vemurafenib, a comparative analysis clearly favors the DFNBA-based approach over routes starting from less functionalized precursors. For drug development professionals and synthetic chemists, mastering the application of DFNBA is a key step toward more innovative and efficient molecular construction.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2,6-Difluoro-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of derivatives of 2,6-difluoro-3-nitrobenzoic acid, a versatile scaffold in medicinal chemistry.[1]

While direct comparative data for a broad range of this compound derivatives is not extensively available in the public domain, this guide will equip you with the foundational knowledge, detailed experimental protocols, and data interpretation strategies to conduct your own comparative studies. We will operate under the persona of a Senior Application Scientist, explaining not just the "how" but the critical "why" behind each step.

The Metabolic Landscape of Nitroaromatic Compounds

The this compound scaffold presents several potential metabolic liabilities that warrant investigation. The nitro group is a key site for metabolic transformation, often undergoing reduction to nitroso, hydroxylamino, and ultimately amino functionalities.[2][3] This reduction can be catalyzed by various enzymes, including cytochrome P450 reductases.[2] The electron-withdrawing nature of the nitro and fluoro groups also influences the overall electronic properties of the aromatic ring, potentially affecting its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5]

Our comparative analysis will focus on a hypothetical series of derivatives designed to probe these metabolic pathways:

  • Parent Compound: this compound

  • Derivative 1 (Nitro Reduction): 3-Amino-2,6-difluorobenzoic acid (a potential metabolite)

  • Derivative 2 (Bioisosteric Replacement): 2,6-Difluoro-3-(trifluoromethyl)benzoic acid

  • Derivative 3 (Carboxylic Acid Modification): Methyl 2,6-difluoro-3-nitrobenzoate

By comparing the metabolic stability of these derivatives, we can begin to build a structure-activity relationship (SAR) that will guide the design of more robust drug candidates.

Experimental Framework for Assessing Metabolic Stability

The two most common and informative in vitro assays for determining metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.[6][7][8] Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I metabolic enzymes like CYPs.[9] Hepatocytes, being intact liver cells, offer a more complete picture, incorporating both Phase I and Phase II metabolism, as well as cellular uptake and efflux processes.[10][11]

Below are detailed, self-validating protocols for each of these essential assays.

Experimental Workflow Overview

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation compound_prep Prepare Test Compound Stock Solutions (e.g., 10 mM in DMSO) microsome_incubate Incubate Compound with Microsomes & NADPH at 37°C compound_prep->microsome_incubate hepatocyte_incubate Incubate Compound with Hepatocytes at 37°C in CO2 Incubator compound_prep->hepatocyte_incubate microsome_prep Thaw & Prepare Liver Microsomes microsome_prep->microsome_incubate hepatocyte_prep Thaw & Prepare Cryopreserved Hepatocytes hepatocyte_prep->hepatocyte_incubate sampling Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) microsome_incubate->sampling hepatocyte_incubate->sampling quenching Stop Reaction with Cold Acetonitrile containing Internal Standard sampling->quenching centrifuge Centrifuge to Pellet Precipitated Proteins quenching->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) lcms->data_analysis G cluster_parent Parent Compound Metabolism cluster_derivatives Derivative Metabolism parent This compound nitro_reduction Nitro Reduction (Phase I) parent->nitro_reduction ring_oxidation Ring Oxidation (Phase I, CYP-mediated) parent->ring_oxidation amino_metabolite 3-Amino-2,6-difluorobenzoic acid nitro_reduction->amino_metabolite hydroxylated_metabolite Hydroxylated Metabolite ring_oxidation->hydroxylated_metabolite amino_derivative Amino Derivative phase_II Phase II Conjugation (e.g., Glucuronidation) amino_metabolite->phase_II ester_derivative Methyl Ester Derivative ester_hydrolysis Ester Hydrolysis (Phase I) ester_derivative->ester_hydrolysis amino_derivative->phase_II ester_hydrolysis->parent

Caption: Potential metabolic pathways of this compound and its derivatives.

  • Nitro Group Liability: A significantly longer half-life for Derivative 2 (trifluoromethyl) compared to the parent compound would suggest that nitro reduction is a major clearance pathway. The trifluoromethyl group is generally much more metabolically stable than a nitro group.

  • Role of the Carboxylic Acid: If Derivative 3 (methyl ester) shows high instability in hepatocytes but is stable in microsomes, this would point towards rapid hydrolysis by esterases present in the cytosolic fraction of hepatocytes, which are absent in microsomes.

  • Phase II Metabolism: Comparing the stability of Derivative 1 (amino) in microsomes versus hepatocytes can reveal the impact of Phase II conjugation. If the compound is stable in microsomes but rapidly cleared in hepatocytes, this indicates that conjugation pathways like N-acetylation or glucuronidation are significant for its elimination.

  • Impact of Fluorine: The presence of two fluorine atoms ortho to the carboxylic acid may sterically hinder conjugation of the acid group. Furthermore, fluorine substitution can block potential sites of oxidation on the aromatic ring, generally leading to increased metabolic stability.

By systematically applying these validated protocols and principles of interpretation, researchers can effectively rank and select derivatives of this compound with optimized metabolic profiles, thereby accelerating the journey from a promising scaffold to a viable drug candidate.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. RSC Publishing. Retrieved from [Link]

  • Wernevik, J., Giethlen, B., Ceccato, A., & Andersson, T. B. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. Retrieved from [Link]

  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. PubMed. Retrieved from [Link]

  • Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. Retrieved from [Link]

  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic activation pathways leading to mutation in nitro-aromatic compounds. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Retrieved from [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Retrieved from [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]

  • Rock, D. A., et al. (2012). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory and Chemical Handling Professionals

Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Difluoro-3-nitrobenzoic acid, ensuring the safety of personnel and environmental protection. Adherence to these procedures, in conjunction with institutional and local regulations, is paramount.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as a skin and eye irritant.[1][2] Some sources also indicate it may cause respiratory irritation.[2][3]

Immediate Actions:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5][6] Essential PPE includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1][4]

  • Spill Response: In the event of a spill, carefully sweep up the solid material to avoid creating dust and place it into a suitable, sealed container for disposal.[4][5][7] Prevent the product from entering drains.[1]

Waste Segregation and Container Management

Proper segregation and labeling of chemical waste are fundamental to safe disposal.

Procedure Rationale Source
Waste Collection Collect waste in a dedicated, properly labeled, and sealed container.[4]
Container Labeling Clearly label the container as "Hazardous Waste" with the full chemical name: "this compound." Include any other information required by your institution.[4]
Storage Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[4][8]

Incompatible Materials: Keep this compound away from strong oxidizing agents and strong bases.[3][7][8]

Disposal Methodology: A Step-by-Step Approach

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][4] This ensures compliance with all federal, state, and local regulations.

Disposal Workflow:

  • Initial Assessment: Identify all materials contaminated with this compound, including the chemical itself, any spill cleanup materials, and contaminated personal protective equipment.

  • Packaging:

    • Place the chemical waste into a primary, sealable container.

    • Label the container clearly as described in the section above.

    • If necessary, place the primary container into a larger, secondary container for added security during transport.

  • Contact a Licensed Waste Disposal Company: Engage with a certified hazardous waste management company to arrange for pickup and disposal.

  • Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_0 Disposal Workflow for this compound A Waste Generation (Expired chemical, residue, contaminated materials) B Hazard Assessment (Skin/eye irritant) A->B C Segregate Waste (Dedicated, labeled container) B->C D Store Safely (Ventilated, secure area, away from incompatibles) C->D E Engage Licensed Waste Disposal Service D->E F Package for Transport (Sealed, labeled containers) E->F G Complete Waste Manifest/Documentation F->G H Final Disposal (Incineration or other approved method) G->H

Caption: Disposal decision workflow for this compound.

Advanced Disposal Considerations: Incineration

For many organic compounds, including those containing halogens and nitro groups, high-temperature incineration is a common and effective disposal method.[4][9]

  • Mechanism: Incineration in a chemical incinerator equipped with an afterburner and scrubber can effectively destroy the compound.[4] The high temperatures and long residence times break the strong carbon-fluorine bonds.[9]

  • Byproducts: The thermal decomposition of fluorinated and nitrated compounds can produce hazardous byproducts such as hydrogen fluoride, carbon monoxide, carbon dioxide, and nitrogen oxides.[5][7] Therefore, the use of appropriate scrubbing technology to neutralize these acidic gases is crucial.

The U.S. Environmental Protection Agency (EPA) provides interim guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), a class of compounds that includes fluorinated organic acids.[10] While this compound is not specifically a PFAS, the principles of high-temperature destruction are relevant. The guidance highlights that thermal treatment can be effective but emphasizes the need for proper operational conditions to ensure complete destruction and control of harmful byproducts.[11]

Emergency Procedures

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure Route First-Aid Measures Source
Skin Contact Take off all contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs, get medical advice.[1]
Eye Contact Rinse with plenty of water. If easy to do, remove contact lenses. If eye irritation persists, get medical advice.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Get medical advice if you feel unwell.[1][2]
Ingestion Rinse mouth. Get medical advice.[1]

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Difluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling specialized reagents like 2,6-Difluoro-3-nitrobenzoic acid (CAS No: 83141-10-0) requires a nuanced understanding of its properties to ensure robust protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in the specific hazards of this compound.

Core Hazard Profile: Understanding the "Why"

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our protective strategy.[1][2] Its primary hazards are:

  • H315: Causes skin irritation. [3][4] This means direct contact with the solid powder or its solutions can lead to redness, itching, or inflammation.

  • H319: Causes serious eye irritation. [3][4] The risk of significant, potentially damaging eye injury upon contact is high. The eyes are particularly vulnerable to chemical dust and splashes.

  • H335: May cause respiratory irritation. [3][5] As a fine powder, this compound can be easily inhaled, leading to irritation of the nose, throat, and lungs.

Crucially, no occupational exposure limits (OELs) have been established for this substance.[1][5] This absence of a defined "safe" exposure level compels us to adopt a conservative approach, always aiming to minimize contact through a combination of engineering controls and appropriate PPE.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we even consider PPE, we must implement more effective safety measures. PPE is the last line of defense, not the first.

  • Engineering Controls: Your primary barrier is your laboratory's infrastructure. Always handle this compound within a certified chemical fume hood or a glove box.[1] This contains dust and vapors at the source. Ensure that a safety shower and an eyewash station are readily accessible and tested.[6]

  • Administrative Controls: Adhere to standard operating procedures (SOPs) that minimize the quantity of material used and the duration of exposure. Always wash hands and any exposed skin thoroughly after handling.[7]

Mission-Specific PPE Protocols

The selection of PPE is not static; it must adapt to the specific task and the associated risks of exposure.

Eye and Face Protection

Due to the serious eye irritation hazard[1][2], eye protection is non-negotiable.

  • Minimum Requirement: For handling solutions or small quantities where the dust risk is low (e.g., within a fume hood), ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Recommended Standard: Tightly fitting chemical splash goggles should be the standard practice, as they provide a seal around the eyes, offering superior protection from dust and splashes.[8]

  • High-Risk Operations: When handling larger quantities (>10g) of the powder or during procedures with a significant splash potential (e.g., line breaking, transfers), a full face shield must be worn in addition to chemical splash goggles.[1] This protects the entire face from contact.

Hand Protection

The "Causes skin irritation" classification necessitates the use of chemical-resistant gloves.[1][5]

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact and protection against solid particulates. They must be inspected for tears or pinholes before each use.[9]

  • Procedural Integrity: Never wear gloves outside the immediate work area. Use proper glove removal techniques to avoid cross-contamination.[9] For any task involving prolonged contact or immersion in a solution containing this compound, consult the glove manufacturer's chemical resistance database to verify breakthrough times.

  • Contamination Management: If skin contact occurs, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][3]

Body Protection
  • Standard Use: A clean, buttoned laboratory coat should be worn at all times to protect skin and personal clothing from incidental contact.

  • Enhanced Protection: For tasks involving larger quantities or a high risk of spills, supplement your lab coat with a chemical-resistant apron. For significant spill response, a protective suit may be required.[1]

Respiratory Protection

The potential for respiratory irritation from dust inhalation is a key concern.[3][5]

  • Engineering Control Primacy: All operations that could generate dust (e.g., weighing, transferring powder) must be performed within a fume hood or other ventilated enclosure.[1]

  • When Respirators are Required: If engineering controls are insufficient or during a large spill cleanup outside of a containment device, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a P100 (HEPA) filter is recommended to protect against fine particulates.[10] A simple dust mask is not sufficient.[1]

PPE Selection Matrix: A Task-Based Summary

This table provides at-a-glance guidance for common laboratory procedures.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Sealed Containers Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required
Weighing Powder (<5g in Fume Hood) Chemical Splash GogglesNitrile GlovesLab CoatNot required if performed correctly in a certified fume hood
Preparing Solutions in Fume Hood Chemical Splash GogglesNitrile GlovesLab CoatNot typically required
Large-Scale Operations (>10g) or Transfers Goggles and Face ShieldNitrile GlovesLab Coat & Chemical ApronRecommended (N95/P100) even in a hood; consult safety officer
Spill Cleanup Goggles and Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit/CoverallsMandatory: Air-purifying respirator with P100 filter

Protocol: Systematic Donning and Doffing of PPE

The order of operations is critical to prevent contamination. This protocol ensures a self-validating system of safety.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don lab coat and/or apron.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on goggles and/or face shield.

  • Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a peel-off technique (glove-to-glove), avoiding contact between the contaminated exterior and your skin.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back of the head forward.

  • Body Protection: Unbutton the lab coat and remove it by folding it inward, containing any potential surface contamination.

  • Respiratory Protection: Remove the respirator from the back.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Emergency Response and Disposal

  • Exposure: In case of eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7][11] For skin contact, wash with plenty of soap and water.[3] If inhaled, move the person to fresh air.[7] In all cases of significant exposure, seek immediate medical attention.[1]

  • Spills: For minor spills within a fume hood, use an absorbent material to clean up, avoiding dust creation.[1] For major spills, evacuate the area and follow your institution's emergency procedures.

  • Disposal: All contaminated PPE and excess this compound must be disposed of as hazardous chemical waste in sealed, labeled containers, following local and national regulations.[3]

Visual Guide: PPE Decision Workflow

This flowchart provides a logical pathway for selecting the appropriate level of personal protective equipment based on the nature of the task.

PPE_Decision_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_risk Risk Evaluation cluster_ppe Required PPE Ensemble start Task involving This compound? eng_control Is the task performed in a certified fume hood or glove box? start->eng_control dust_risk Risk of dust or aerosol generation? eng_control->dust_risk Yes ppe_dust Full Protection: - Goggles + Face Shield - Nitrile Gloves - Lab Coat + Apron - P100 Respirator eng_control->ppe_dust No (Consult EHS) splash_risk Risk of splash? dust_risk->splash_risk No dust_risk->ppe_dust Yes ppe_min Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_min No ppe_splash Enhanced PPE: - Goggles + Face Shield - Nitrile Gloves - Lab Coat + Apron splash_risk->ppe_splash Yes caption PPE selection workflow for this compound.

Caption: PPE selection workflow for this compound.

References

  • This compound | C7H3F2NO4. PubChem, National Center for Biotechnology Information. URL: [Link]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.